Methyl 2-methyl-3-furyl disulfide
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
2-methyl-3-(methyldisulfanyl)furan | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8OS2/c1-5-6(9-8-2)3-4-7-5/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRUTWBWLFKSTIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)SSC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9047704 | |
| Record name | Methyl 2-methyl-3-furyl disulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9047704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; roast meat aroma | |
| Record name | Methyl 2-methyl-3-furyl disulfide | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/996/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
213.00 to 217.00 °C. @ 760.00 mm Hg | |
| Record name | 2-Methyl-3-(methyldithio)furan | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040199 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insoluble in water,soluble in organic solvents,oils, Miscible at room temperature (in ethanol) | |
| Record name | Methyl 2-methyl-3-furyl disulfide | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/996/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.203-1.208 | |
| Record name | Methyl 2-methyl-3-furyl disulfide | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/996/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
65505-17-1 | |
| Record name | 2-Methyl-3-(methyldithio)furan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65505-17-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-methyl-3-furyl disulfide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065505171 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 2-methyl-3-furyl disulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9047704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyl-3-(methyldithio)furan | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.798 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL 2-METHYL-3-FURYL DISULFIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EG1VSC778G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-Methyl-3-(methyldithio)furan | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040199 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 2-methyl-3-furyl disulfide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-methyl-3-furyl disulfide is a volatile organosulfur compound that plays a significant role in the flavor and aroma profile of a variety of cooked foods, most notably meat.[1] Its potent, sulfurous, and meaty aroma makes it a valuable ingredient in the flavor and fragrance industry.[1][2] Beyond its sensory characteristics, recent research has unveiled its potential biological activities, including antimicrobial and anticancer properties, sparking interest in its application in food preservation and as a potential therapeutic agent.[3] This technical guide provides a comprehensive overview of the fundamental properties of this compound, including its physicochemical characteristics, spectroscopic data, synthesis, natural occurrence, and biological activities, presented for a technical audience.
Chemical and Physical Properties
This compound is a clear yellow liquid with a strong, characteristic odor.[4] A summary of its key chemical and physical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Identifiers | ||
| CAS Number | 65505-17-1 | [1][4][5][6] |
| IUPAC Name | 2-methyl-3-(methyldisulfanyl)furan | [6] |
| Synonyms | 2-Methyl-3-(methyldithio)furan, FEMA 3573 | [6] |
| Molecular Formula | C6H8OS2 | [6] |
| Molecular Weight | 160.26 g/mol | [1] |
| InChI | InChI=1S/C6H8OS2/c1-5-6(9-8-2)3-4-7-5/h3-4H,1-2H3 | [6] |
| InChIKey | SRUTWBWLFKSTIS-UHFFFAOYSA-N | [6] |
| Canonical SMILES | CC1=C(C=CO1)SSC | [6] |
| Physical Properties | ||
| Boiling Point | 210 °C (lit.) | [1] |
| Density | 1.163 g/mL at 25 °C (lit.) | |
| Refractive Index | n20/D 1.5600 (lit.) | |
| Flash Point | 84.4 °C (183.9 °F) - closed cup | |
| Solubility | Insoluble in water, soluble in organic solvents and oils. | [6] |
Organoleptic Properties
The distinct aroma and flavor profile of this compound is a key aspect of its utility. It is characterized by a potent sulfurous and meaty aroma, with notes often described as roasted, brothy, and reminiscent of cooked beef or onion.[1][2]
Table 2: Organoleptic Profile of this compound
| Property | Description | Source |
| Odor | Sulfurous, meaty, vegetable, onion, roasted beefy. | [2] |
| Flavor | Sulfurous, meaty, vegetable, brothy, savory, metallic. | [2] |
| FEMA Flavor Profile | Cooked Meat, Nut, Thiamin. | [6] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound. The following data has been reported:
Table 3: NMR Spectroscopic Data for this compound (in CDCl3)
| Nucleus | Chemical Shift (ppm) |
| ¹H NMR | 7.28, 6.43, 2.44, 2.39 |
| ¹³C NMR | 155.75, 140.85, 114.52, 112.95, 22.84, 11.92 |
Source: PubChem CID 47649[6]
Synthesis and Experimental Protocols
A proposed synthesis could involve the reaction of 2-methyl-3-furanthiol (B142662) with a methylating agent that can introduce a disulfide bond, such as methyl methanethiosulfonate (B1239399) or by reaction with dimethyl disulfide under conditions that promote disulfide exchange.
A related synthesis for bis(2-methyl-3-furyl) disulfide has been described, which involves the oxidation of 2-methyl-3-furanthiol.[7] This provides a basis for a potential experimental approach.
Hypothetical Experimental Protocol for the Synthesis of this compound:
-
Reaction: The synthesis could proceed via the reaction of 2-methyl-3-furanthiol with dimethyl disulfide. This thiol-disulfide exchange reaction would likely require a catalyst, such as a base, to facilitate the formation of the thiolate anion, which is the active nucleophile.
-
Reaction Scheme: 2-methyl-3-furanthiol + CH₃SSCH₃ ⇌ this compound + CH₃SH
-
-
Procedure:
-
To a solution of 2-methyl-3-furanthiol in an appropriate aprotic solvent (e.g., tetrahydrofuran (B95107) or dichloromethane), a molar equivalent of dimethyl disulfide would be added.
-
A catalytic amount of a non-nucleophilic base (e.g., triethylamine (B128534) or diisopropylethylamine) would be added to initiate the reaction.
-
The reaction mixture would be stirred at room temperature and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) for the disappearance of the starting material and the formation of the product.
-
Upon completion, the reaction would be quenched with water, and the organic layer separated.
-
The organic layer would be washed with brine, dried over anhydrous sodium sulfate, and the solvent removed under reduced pressure.
-
The crude product would then be purified by column chromatography on silica (B1680970) gel or by distillation under reduced pressure to yield pure this compound.
-
Note: This is a proposed protocol and would require experimental optimization.
Natural Occurrence and Applications
This compound is a naturally occurring compound formed during the thermal processing of food. It has been identified in a variety of cooked foods, including:
-
Cooked beef and tea
-
A key odorant in green kohlrabi
-
Contributes to the aroma of certain fermented sausages
Its potent flavor profile makes it a widely used flavoring agent in the food industry.[1] Applications include:[1]
-
Savory Flavoring: Used to impart beef, chicken, pork, and grilled-meat notes.
-
Snack Foods: Incorporated into seasonings for chips, extruded snacks, and popcorn.
-
Processed Foods: Enhances the flavor of instant noodles, soups, bouillons, sauces, marinades, and gravies.
-
Plant-Based Meats: Used to create a more realistic meaty flavor in vegan and vegetarian products.
Biological Activities and Signaling Pathways
Emerging research has highlighted the potential of this compound and related compounds to exhibit biological activity.
Antimicrobial Activity
This compound has been reported to possess antimicrobial properties.[3] One of the proposed mechanisms is the inhibition of quorum sensing, a cell-to-cell communication process that bacteria use to coordinate collective behaviors such as biofilm formation and virulence factor production. Specifically, it has been shown to inhibit the expression of the luxI gene in Hafnia alvei.[3] The luxI gene encodes for the synthase of N-acyl-homoserine lactones (AHLs), which are signaling molecules in Gram-negative bacteria. By inhibiting luxI, this compound disrupts this signaling pathway, thereby impeding the bacteria's ability to form biofilms and cause spoilage.[8][9]
Anticancer Activity
Studies have indicated that this compound and related furan (B31954) disulfides possess anticancer properties.[3] Research on human leukemia Jurkat cells suggests that these compounds can induce apoptosis (programmed cell death).[3] The proposed mechanism involves the induction of DNA breakage, the production of reactive oxygen species (ROS), and the activation of caspase-3, a key executioner enzyme in the apoptotic cascade.[3]
References
- 1. Effect of the luxI/R gene on AHL-signaling molecules and QS regulatory mechanism in Hafnia alvei H4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of Maillard Reaction Products Derived from Cysteine on the Formation of Dimethyl Disulfide and Dimethyl Trisulfide during Storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of novel 2-methyl-3-furyl sulfide flavor derivatives as efficient preservatives - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04207F [pubs.rsc.org]
- 4. Frontiers | Quorum Sensing-Mediated and Growth Phase-Dependent Regulation of Metabolic Pathways in Hafnia alvei H4 [frontiersin.org]
- 5. AHL-differential quorum sensing regulation of amino acid metabolism in Hafnia alvei H4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quorum Sensing-Mediated and Growth Phase-Dependent Regulation of Metabolic Pathways in Hafnia alvei H4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN1097747A - The preparation method of a kind of two (2-methyl-3-furyl) disulfide - Google Patents [patents.google.com]
- 8. The Phase-Dependent Regulation of Lux-Type Genes on the Spoilage Characteristics of Hafnia alvei - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
An In-depth Technical Guide to Methyl 2-methyl-3-furyl disulfide: Chemical Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-methyl-3-furyl disulfide is a volatile organosulfur compound that plays a significant role in the flavor and aroma profile of various cooked foods, particularly meat.[1][2] Its characteristic roasted and meaty aroma makes it a valuable compound in the food and flavor industry.[2][3] This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of this compound, tailored for researchers and professionals in the fields of chemistry and drug development.
Chemical Structure and Properties
This compound, with the chemical formula C₆H₈OS₂, is characterized by a furan (B31954) ring substituted with a methyl group at the 2-position and a methyl disulfide group at the 3-position.[3] The IUPAC name for this compound is 2-methyl-3-(methyldisulfanyl)furan.[3]
Below is a diagram illustrating the chemical structure of this compound.
Caption: Chemical structure of this compound.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic properties of this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₆H₈OS₂ | [3] |
| IUPAC Name | 2-methyl-3-(methyldisulfanyl)furan | [3] |
| CAS Number | 65505-17-1 | [3] |
| Molecular Weight | 160.26 g/mol | [3] |
| Appearance | Clear yellow liquid | [2] |
| Odor | Roast meat | [2][3] |
| Boiling Point | 210 °C (lit.) | [2] |
| Density | 1.163 g/mL at 25 °C (lit.) | |
| Refractive Index | n20/D 1.5600 (lit.) | |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 7.28 (d, J=1.9 Hz, 1H), 6.43 (d, J=1.9 Hz, 1H), 2.44 (s, 3H), 2.39 (s, 3H) | [3] |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 155.75, 140.85, 114.52, 112.95, 22.84, 11.92 | [3] |
Synthesis of this compound
The synthesis of this compound typically involves the S-methylation of the corresponding thiol, 2-methyl-3-furanthiol. This precursor is a key intermediate and its synthesis is a critical first step.
Synthesis of the Precursor: 2-Methyl-3-furanthiol
2-Methyl-3-furanthiol is a potent aroma compound found in cooked meat and is often formed through the Maillard reaction between pentoses and cysteine during heating.[1][4] For laboratory and industrial-scale synthesis, several methods have been developed. A common approach involves the reaction of 2-methylfuran (B129897) with a sulfurizing agent.
The following diagram illustrates a generalized workflow for the synthesis of this compound, starting from the precursor 2-methyl-3-furanthiol.
Caption: Synthetic workflow for this compound.
Experimental Protocol for the Synthesis of this compound
The following protocol is based on a patented method for the preparation of 2-methyl-3-methylthiofuran, which is structurally very similar and employs the same reactive intermediate.[5] This procedure has been adapted for the synthesis of the target disulfide.
Materials:
-
2-methyl-3-furanthiol
-
Dimethyl sulfate
-
Sodium hydroxide
-
Distilled water
-
Diethyl ether
-
Anhydrous sodium sulfate
-
10% Sulfuric acid
Equipment:
-
1000 mL four-necked round-bottom flask
-
Mechanical stirrer
-
Thermometer
-
Dropping funnel
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Preparation of the Reaction Mixture: In a 1000 mL four-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 30 g of sodium hydroxide in 580 mL of distilled water.
-
Addition of Thiol: To the sodium hydroxide solution, add 57 g of 2-methyl-3-furanthiol.
-
Cooling and Methylation: Cool the mixture to -10 °C with stirring under a nitrogen atmosphere. Slowly add 48 mL of dimethyl sulfate from the dropping funnel while maintaining the temperature at -10 °C.
-
Reaction: After the addition is complete, continue stirring at -10 °C for 1 hour. Then, warm the reaction mixture to 60 °C and stir for an additional hour.
-
Work-up: Cool the reaction mixture to room temperature. Neutralize the mixture to a slightly acidic pH with 10% sulfuric acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract three times with 50 mL portions of diethyl ether.
-
Drying and Isolation: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by vacuum distillation to yield the final product. The reported yield for a similar reaction is approximately 82%.[5]
Conclusion
This technical guide has provided a detailed overview of the chemical structure, properties, and a viable synthetic route for this compound. The provided data and experimental protocol offer a solid foundation for researchers and scientists working with this important flavor compound. Further research into optimizing the synthesis and exploring the biological activities of this and related furan disulfides could open new avenues for its application beyond the flavor industry, potentially in the development of novel therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | 65505-17-1 [chemicalbook.com]
- 3. This compound | C6H8OS2 | CID 47649 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Methyl-3-furanthiol | 28588-74-1 | Benchchem [benchchem.com]
- 5. CN1141296A - Preparation method of 2-methyl-3-methylthiofuran - Google Patents [patents.google.com]
The Genesis of Meaty Aromas: A Technical Guide to the Formation of Methyl 2-Methyl-3-Furyl Disulfide and Related Compounds in the Maillard Reaction
For Researchers, Scientists, and Drug Development Professionals
The Maillard reaction, a cornerstone of flavor chemistry, is a complex cascade of non-enzymatic browning reactions between reducing sugars and amino acids. This intricate process is responsible for the desirable color and aroma of a vast array of cooked foods. Among the myriad of flavor compounds generated, sulfur-containing molecules often play a pivotal role in defining the characteristic "meaty" aroma. This technical guide provides an in-depth exploration of the formation pathways of key sulfur-containing furan (B31954) derivatives, with a particular focus on the compounds often referred to as "Methyl 2-methyl-3-furyl disulfide" and its closely related structures, which are potent contributors to the savory notes of cooked meat.
Unraveling the Identity of "this compound"
Initial investigations into the meaty aroma profile often use the term "this compound." However, a deeper dive into the literature reveals that this name can be ambiguous and often refers to two distinct, yet related, potent aroma compounds:
-
Bis(2-methyl-3-furyl) disulfide: A symmetrical disulfide formed from the oxidation of two molecules of 2-methyl-3-furanthiol (B142662).
-
2-Methyl-3-(methylthio)furan (B1580562): A sulfide (B99878) formed by the methylation of 2-methyl-3-furanthiol.
This guide will address the formation pathways of both of these important flavor compounds, which are central to the development of meaty and savory aromas.
Core Formation Pathways in the Maillard Reaction
The journey to these complex sulfur compounds begins with the foundational steps of the Maillard reaction, leading to the formation of a critical precursor: 2-methyl-3-furanthiol (MFT) .
Formation of the Precursor: 2-Methyl-3-furanthiol (MFT)
The formation of MFT is a multi-step process involving intermediates from both sugar degradation and amino acid degradation.
Primary Pathway from Pentoses and Cysteine:
-
Sugar Degradation: Pentoses, such as ribose, undergo dehydration and fragmentation during the Maillard reaction to form key furanone intermediates, most notably 4-hydroxy-5-methyl-3(2H)-furanone (Norfuraneol) .
-
Amino Acid Degradation and Hydrogen Sulfide Production: The sulfur-containing amino acid cysteine undergoes Strecker degradation, a process that releases hydrogen sulfide (H₂S), ammonia, and aldehydes.
-
Reaction of Intermediates: The generated hydrogen sulfide then reacts with the furanone intermediate. This reaction involves the replacement of the hydroxyl group on the furanone ring with a thiol group, leading to the formation of 2-methyl-3-furanthiol.
Alternative Pathway from Thiamine (B1217682) (Vitamin B1):
Thiamine, naturally present in many food products, can also serve as a potent precursor to MFT through thermal degradation. This pathway involves the cleavage of the thiamine molecule to yield intermediates that can cyclize and react to form MFT.
The following diagram illustrates the primary formation pathway of 2-methyl-3-furanthiol from ribose and cysteine.
Formation of Bis(2-methyl-3-furyl) disulfide
Once 2-methyl-3-furanthiol is formed, it is susceptible to oxidation. This oxidation reaction leads to the coupling of two MFT molecules to form the symmetrical disulfide, bis(2-methyl-3-furyl) disulfide . This compound is a significant contributor to the roasty and meaty aroma profile.
The formation is a straightforward oxidation process:
2 MFT + [O] → Bis(2-methyl-3-furyl) disulfide + H₂O
This oxidation can occur readily in the presence of oxygen during the cooking process.
The logical relationship is depicted in the following diagram:
Formation of 2-Methyl-3-(methylthio)furan
The formation of the methylated sulfide, 2-methyl-3-(methylthio)furan , introduces another layer of complexity, requiring a methyl group donor. The primary source of this methyl group in the Maillard reaction is the amino acid methionine .
-
Methionine Degradation: Methionine undergoes Strecker degradation to produce methanethiol (B179389) (CH₃SH) , a highly volatile and odorous compound.
-
Methylation of MFT: The newly formed methanethiol can then react with 2-methyl-3-furanthiol. This reaction can proceed through a radical mechanism or other pathways to form 2-methyl-3-(methylthio)furan. It has been suggested that the interaction between MFT and methanethiol is a key step in the formation of this methylated sulfide.[1]
The proposed pathway is visualized in the diagram below:
Quantitative Data from Model Systems
| Precursors | Reaction Conditions | Product(s) | Yield (µmol/mol of precursor) | Reference |
| Sugars + Amino Acids | Roasting conditions (closed systems) | Furan | up to 330 | [2][3] |
| Sugars + Amino Acids | Roasting conditions (closed systems) | 2-Methylfuran | up to 260 | [2][3] |
| Sugars + Amino Acids | Pressure cooking conditions | Furan/2-Methylfuran | generally < 20 | [2][3] |
| 2-Furaldehyde | Pressure cooking conditions | Furan | 70-100 | [2][3] |
These data indicate that roasting conditions significantly favor the formation of the furan precursors necessary for the subsequent generation of the target disulfide compounds.
Experimental Protocols
Investigating the formation of these volatile sulfur compounds requires precise experimental design and sensitive analytical techniques. The following provides a general methodology for a model Maillard reaction experiment and the subsequent analysis.
Model Maillard Reaction Protocol
Objective: To generate and analyze the formation of bis(2-methyl-3-furyl) disulfide and 2-methyl-3-(methylthio)furan in a controlled Maillard reaction model system.
Materials:
-
Amino Acids: L-cysteine, L-methionine
-
Reducing Sugar: D-ribose
-
Buffer: Phosphate (B84403) buffer (e.g., 0.1 M, pH 5-7)
-
Solvent for extraction: Dichloromethane (CH₂Cl₂)
-
Internal Standard: (e.g., 2,4,6-trimethylpyridine)
-
Reaction Vessels: Sealed glass vials or a high-pressure reactor
Procedure:
-
Reactant Preparation: Prepare equimolar solutions of the amino acids and ribose in the phosphate buffer. For example, a 0.1 M solution of each reactant.
-
Reaction Setup: In a sealed vial, combine the solutions of cysteine, methionine, and ribose. A typical ratio would be 1:1:1.
-
Heating: Place the sealed vials in a heating block or oven at a controlled temperature, for example, 120-180°C. The reaction time can vary from 20 minutes to several hours.
-
Cooling and Extraction: After the designated reaction time, immediately cool the vials in an ice bath to stop the reaction. Add a known amount of internal standard and the extraction solvent (dichloromethane).
-
Extraction: Vigorously shake the vials to extract the volatile compounds into the organic layer.
-
Drying and Concentration: Separate the organic layer and dry it over anhydrous sodium sulfate. The extract can be carefully concentrated under a gentle stream of nitrogen if necessary.
Headspace Solid-Phase Microextraction (HS-SPME) Workflow
For a solventless approach, HS-SPME is a powerful technique for trapping volatile compounds from the headspace of the reaction mixture.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Instrumentation: A gas chromatograph coupled with a mass spectrometer is essential for the separation and identification of the volatile compounds.
Typical GC-MS Parameters:
-
Column: A non-polar or medium-polar capillary column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: Increase to 250°C at a rate of 5-10°C/minute.
-
Final hold: Hold at 250°C for 5-10 minutes.
-
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
MS Ionization: Electron Impact (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 350.
Compound Identification: Identification of the target compounds is achieved by comparing their mass spectra and retention times with those of authentic standards and by searching mass spectral libraries (e.g., NIST, Wiley).
Conclusion
The formation of "this compound" and its related compounds, bis(2-methyl-3-furyl) disulfide and 2-methyl-3-(methylthio)furan, is a complex process deeply embedded in the Maillard reaction. The key to their formation lies in the generation of the pivotal intermediate, 2-methyl-3-furanthiol, from the reaction of sugar degradation products with hydrogen sulfide from cysteine. Subsequent oxidation or methylation, the latter involving methionine-derived methanethiol, leads to the final potent aroma compounds. Understanding these formation pathways is crucial for food scientists and flavor chemists aiming to control and optimize the generation of desirable meaty and savory aromas in food products. Further research focusing on the quantitative aspects and the precise reaction kinetics will undoubtedly provide even greater control over the intricate art of flavor creation.
References
A Technical Guide to the Thermal Degradation of Thiamine and the Formation of Methyl 2-methyl-3-furyl Disulfide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thiamine (B1217682) (Vitamin B1) is a heat-labile essential nutrient, the degradation of which can lead to significant nutritional loss and the formation of potent aroma compounds. This technical guide provides an in-depth overview of the thermal degradation pathways of thiamine, with a specific focus on the formation of the flavor compound Methyl 2-methyl-3-furyl disulfide. This document consolidates quantitative data on thiamine degradation kinetics, details relevant experimental protocols for analysis, and illustrates the key chemical transformations using signaling pathway diagrams. This guide is intended to be a comprehensive resource for researchers and professionals in the fields of food science, analytical chemistry, and drug development who are investigating the stability of thiamine and the generation of its degradation products.
Introduction
The thermal processing of foods, pharmaceuticals, and other biological materials is a critical step that can significantly impact their chemical composition and nutritional value. Thiamine, an essential water-soluble vitamin, is particularly susceptible to heat-induced degradation. The breakdown of thiamine not only diminishes the nutritional quality of the product but also gives rise to a complex array of volatile and non-volatile compounds, some of which possess potent sensory properties.
Among the numerous degradation products, sulfur-containing compounds are of particular interest due to their low odor thresholds and characteristic meaty and savory aromas. A key intermediate in the thermal degradation of thiamine is 2-methyl-3-furanthiol (B142662) (MFT), which is known for its intense meaty aroma. MFT can undergo further reactions, including oxidation to form bis(2-methyl-3-furyl) disulfide or reaction with methyl donors to form the unsymmetrical disulfide, this compound. Understanding the mechanisms and kinetics of these reactions is crucial for controlling flavor formation and preserving the nutritional integrity of thermally processed products.
Thermal Degradation of Thiamine: Kinetics and Influencing Factors
The thermal degradation of thiamine generally follows pseudo-first-order kinetics. The rate of degradation is influenced by a multitude of factors, including temperature, pH, water activity, and the presence of metal ions and other food components.
Quantitative Data on Thiamine Degradation
The following tables summarize quantitative data on the degradation of thiamine under various conditions, as reported in the scientific literature.
Table 1: Pseudo-First-Order Rate Constants (k) for Thiamine Degradation in Buffer Solutions
| Temperature (°C) | pH | Buffer System | Buffer Concentration (M) | Rate Constant (k) (week⁻¹) | Reference |
| 25 | 4 | Phosphate | 0.1 | 0.00133 | [1] |
| 25 | 7 | Phosphate | 0.1 | 0.035 | [1] |
| 25 | 4 | Citrate | 0.1 | 0.0023 | [1] |
| 25 | 7 | Citrate | 0.1 | 0.019 | [1] |
Table 2: Activation Energies (Ea) for Thiamine Degradation in Solution
| pH | Initial Concentration (mg/mL) | Salt Form | Activation Energy (Ea) (kcal/mol) | Reference |
| 3 | 1 | Thiamine Mononitrate (TMN) | 27 | [2][3] |
| 3 | 20 | Thiamine Mononitrate (TMN) | 21 | [2][3] |
| 6 | 1 | Thiamine Mononitrate (TMN) | 21 | [2][3] |
| 6 | 20 | Thiamine Mononitrate (TMN) | 18 | [2][3] |
| - | 27 | Thiamine Chloride Hydrochloride (TClHCl) | 21-32 | [4] |
| - | 27 | Thiamine Mononitrate (TMN) | 21-25 | [4] |
Table 3: Influence of Metal Ions on Thiamine Degradation in Aqueous Solution after 7 Days
| Temperature (°C) | Metal Chloride | Concentration (mg/L) | Thiamine Loss (%) | Reference |
| 25 | CuCl | 50 | 36.00 | [5] |
| 25 | FeCl₃ | 50 | 21.66 | [5] |
| 40 | FeCl₂ | 50 | 40.24 | [5] |
| 40 | FeCl₃ | 50 | 8.52 | [5] |
| 55 | CuCl | 50 | 38.06 | [5] |
| 55 | FeCl₃ | 50 | 4.02 | [5] |
Formation of 2-Methyl-3-furanthiol (MFT) and this compound
The thermal degradation of thiamine proceeds through a series of complex reactions, leading to the cleavage of the molecule and the formation of various volatile compounds. A critical pathway involves the formation of 2-methyl-3-furanthiol (MFT), a potent meaty aroma compound.
Signaling Pathway for MFT Formation
The formation of MFT from thiamine involves the cleavage of the thiamine molecule, followed by cyclization and other transformations. The following diagram illustrates the proposed pathway.
Caption: Proposed pathway for the formation of 2-methyl-3-furanthiol (MFT) from thiamine.
Formation of this compound
This compound is an unsymmetrical disulfide that can be formed from the reaction of 2-methyl-3-furanthiol (MFT) with a methylthiol radical or other methyl donors. While its presence has been identified in various food products, quantitative data on its formation directly from thiamine is limited in the current literature. The likely pathway involves the initial formation of MFT, followed by a subsequent reaction.
Caption: General pathway for the formation of this compound from MFT.
Experimental Protocols
Accurate quantification of thiamine and its degradation products is essential for understanding the kinetics and mechanisms of their formation. The following sections detail common experimental protocols used in these analyses.
Quantification of Thiamine by High-Performance Liquid Chromatography (HPLC)
This method is widely used for the analysis of thiamine in various matrices.
-
Sample Preparation (Food Samples):
-
Homogenize 5 g of the sample in 60 mL of 0.1 N HCl.
-
Heat the mixture at 100°C for 1 hour.
-
Cool the mixture and adjust the pH to 4.0-4.5 with 2.5 M sodium acetate (B1210297) solution.
-
For total thiamine analysis, perform enzymatic hydrolysis by adding a suitable enzyme (e.g., Taka-diastase) and incubating.
-
Precipitate proteins by adding trichloroacetic acid (TCA) and heating.
-
Adjust the final pH and volume, then filter the solution through a 0.45 µm filter before injection.[6]
-
-
HPLC System and Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).[7]
-
Mobile Phase: A gradient or isocratic system can be used. A common mobile phase consists of a mixture of an aqueous buffer (e.g., 0.1 M ammonium (B1175870) acetate, pH 5.8) and an organic solvent (e.g., acetonitrile).[7]
-
Flow Rate: Typically 1 mL/min.[7]
-
Detection: UV detection at approximately 254 nm.[7] For enhanced sensitivity and specificity, post-column derivatization to form the fluorescent thiochrome (B1210408) followed by fluorescence detection (excitation ~365 nm, emission ~435 nm) is often employed.
-
Analysis of Volatile Sulfur Compounds by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the preferred method for the identification and quantification of volatile degradation products like MFT and this compound.
-
Sample Preparation (Headspace Analysis):
-
Place the sample in a sealed vial.
-
Heat the vial at a specific temperature (e.g., 80°C) for a defined time (e.g., 30 minutes) to allow volatile compounds to partition into the headspace.
-
Use a solid-phase microextraction (SPME) fiber to adsorb the volatile compounds from the headspace.
-
Desorb the analytes from the SPME fiber in the hot GC inlet.
-
-
GC-MS System and Conditions:
-
GC Column: A capillary column with a suitable stationary phase for separating volatile sulfur compounds (e.g., a wax-type column or a 5% phenyl-methylpolysiloxane column).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A temperature gradient is typically used to separate compounds with a wide range of boiling points. For example, start at 40°C, hold for a few minutes, then ramp up to a final temperature of around 250°C.
-
MS Detector: Operated in either full scan mode for identification or selected ion monitoring (SIM) mode for quantification of target compounds.
-
Logical Workflow for Thiamine Degradation and Analysis
The following diagram illustrates the logical workflow from thiamine degradation to the analysis of its products.
Caption: A logical workflow for studying thiamine degradation and analyzing its products.
Conclusion
The thermal degradation of thiamine is a complex process that is highly dependent on various factors. While the formation of 2-methyl-3-furanthiol (MFT) as a key degradation product is well-established, the subsequent formation of this compound is less quantitatively understood. This guide has provided a comprehensive overview of the available knowledge, including quantitative data on thiamine degradation, detailed experimental protocols for analysis, and visual representations of the key chemical pathways. Further research is needed to elucidate the precise kinetics and yields of this compound formation from thiamine under various processing conditions. The methodologies and information presented herein provide a solid foundation for researchers and professionals to build upon in their investigations into thiamine stability and flavor chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Factors influencing on the formation of dimethyl disulfide and dimethyl trisulfide in model systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methyl-2-Methyl-3-Furyl Disulfide – Sulfurous roasted (ultra-trace) [myskinrecipes.com]
- 6. GSRS [precision.fda.gov]
- 7. open.clemson.edu [open.clemson.edu]
Olfactory Perception of Methyl 2-methyl-3-furyl disulfide in Food: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-methyl-3-furyl disulfide is a potent, sulfur-containing furan (B31954) derivative that plays a significant role in the characteristic aroma of many cooked and processed foods. Its powerful meaty, roasted, and slightly sulfurous aroma profile makes it a key compound in the flavor industry. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's olfactory perception, its formation in food, and the analytical methodologies used for its characterization. This document is intended for researchers, scientists, and drug development professionals interested in the complex chemistry of food flavor and the mechanisms of olfaction.
Introduction
This compound (CAS No. 65505-17-1), also known as 2-methyl-3-furylmethyl disulfide, is a highly impactful aroma compound valued for its ability to impart savory, meaty notes to a wide range of food products.[1][2] Its presence is crucial in creating the authentic flavor profiles of cooked meats, and it is also found in other thermally processed foods such as tea, coffee, and chocolate.[3] The compound is formed primarily through the Maillard reaction and the thermal degradation of thiamine (B1217682), both common occurrences during the cooking process.[4] Understanding the formation, perception, and analysis of this potent odorant is essential for food scientists aiming to control and enhance desirable flavors, as well as for researchers investigating the mechanisms of olfactory reception.
Chemical and Olfactory Properties
This compound is characterized by a very low odor threshold, meaning even minute quantities can have a significant impact on the overall aroma of a food product. While specific, peer-reviewed quantitative odor threshold values in various matrices remain to be definitively established in the literature, its high potency is widely acknowledged in the flavor industry.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 65505-17-1 | [2] |
| Alternate Name | 2-methyl-3-furylmethyl disulfide | [2] |
| Molecular Formula | C6H8OS2 | [5] |
| Molecular Weight | 160.26 g/mol | [5] |
| Appearance | Colorless to pale yellow liquid | [5] |
| Odor Profile | Meaty, roasted, sulfurous, brothy | [2][6] |
| Boiling Point | 280 °C | [6] |
| Density | 1.211 g/mL at 25 °C | [6] |
| Refractive Index | n20/D 1.576 | [6] |
Table 2: Reported Natural Occurrence and Aroma Contribution of this compound and its Analogs
| Food Product | Compound Identified | Reported Aroma Contribution | Reference(s) |
| Cooked Beef | This compound, Bis(2-methyl-3-furyl) disulfide | Meaty, roasted, aged beef | [3] |
| Cooked Ham | This compound, Bis(2-methyl-3-furyl) disulfide | Meaty, cooked ham | [7] |
| Tea | This compound | - | |
| Coffee | This compound | Savory aspects | [3] |
| Chocolate | This compound | Savory aspects | [3] |
| Fermented Sausages | This compound | Meaty | |
| Kohlrabi (cooked) | This compound | Key odorant |
Formation Pathways
The generation of this compound in food is intrinsically linked to thermal processing. The primary pathways for its formation are the Maillard reaction and the degradation of thiamine (Vitamin B1).
Maillard Reaction
The Maillard reaction, a complex series of non-enzymatic browning reactions between reducing sugars and amino acids, is a major source of flavor compounds in cooked food. The formation of 2-methyl-3-furanthiol (B142662), a key precursor to this compound, occurs through this pathway, particularly involving the reaction of cysteine with pentoses like ribose.
Thiamine Degradation
Thiamine is thermally labile and its degradation during cooking is another significant route to the formation of 2-methyl-3-furanthiol and its subsequent disulfide.
Experimental Protocols
The analysis of potent, trace-level aroma compounds like this compound requires sensitive and selective analytical techniques. Gas chromatography coupled with mass spectrometry (GC-MS) and olfactometry (GC-O) are the primary methods employed.
Sample Preparation
A critical first step is the efficient extraction of the volatile disulfide from the complex food matrix. Solid-phase microextraction (SPME) is a commonly used solvent-free technique.
Protocol: Headspace Solid-Phase Microextraction (HS-SPME)
-
Sample Preparation: Homogenize the food sample. Weigh a precise amount into a headspace vial. The addition of a saturated salt solution can be used to increase the volatility of the analytes.
-
Incubation: Equilibrate the vial at a controlled temperature (e.g., 60°C) for a specific time (e.g., 30 minutes) to allow volatile compounds to partition into the headspace.
-
Extraction: Expose a SPME fiber with a suitable coating (e.g., DVB/CAR/PDMS) to the headspace for a defined period (e.g., 30 minutes) to adsorb the analytes.
-
Desorption: Retract the fiber and immediately introduce it into the heated injection port of the GC for thermal desorption of the analytes onto the analytical column.
Gas Chromatography-Olfactometry (GC-O) and Mass Spectrometry (GC-MS) Analysis
GC-O allows for the sensory detection of odor-active compounds as they elute from the GC column, while GC-MS provides structural identification.
Exemplary GC-MS/O Parameters (General for Sulfur Compounds in Food):
-
Gas Chromatograph: Equipped with a flame ionization detector (FID) and an olfactory detection port.
-
Column: A non-polar column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) or a polar column (e.g., DB-WAX) is often used for flavor analysis.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Temperature Program: A starting temperature of around 40°C, held for a few minutes, followed by a ramp (e.g., 5°C/min) to a final temperature of approximately 250°C.
-
Injection: Splitless mode is typically used for trace analysis.
-
GC-O Port: Humidified air is delivered to the sniffing port to prevent nasal dehydration. Assessors record the perceived odor, its intensity, and retention time.
-
Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV. The mass range scanned is typically from m/z 35 to 350.
Note: The optimization of these parameters is crucial for the successful analysis of this compound in a specific food matrix.
Olfactory Perception and Signaling
The perception of odors begins with the interaction of volatile compounds with olfactory receptors (ORs) located in the olfactory epithelium of the nasal cavity. While the specific ORs that bind to this compound have not yet been identified in the scientific literature, research on the olfaction of sulfur-containing compounds suggests a complex mechanism. Some studies propose the involvement of metal ions, such as copper, in the binding of thiols and disulfides to specific ORs.[8] The combinatorial activation of multiple ORs by a single odorant, and the integration of these signals in the brain, results in the perception of a distinct aroma.
Synthesis
The synthesis of this compound is not widely detailed in readily available literature. However, its symmetrical analog, bis(2-methyl-3-furyl) disulfide, can be synthesized from 2-methyl-3-furanthiol. A patented method describes the oxidation of 2-methyl-3-furanthiol using dimethyl sulfoxide (B87167) (DMSO) as the oxidant.[1] More recent synthetic routes explore tandem reactions of conjugated ene-yne-ketones with acetyl-masked disulfide nucleophiles to construct various (furyl)methyl disulfides.[9]
Conclusion and Future Directions
This compound is a cornerstone of meaty and savory flavors in the food industry. Its formation through common cooking processes makes it a ubiquitous and important component of our diet's sensory experience. While its aroma profile is well-characterized, significant gaps remain in the scientific literature. Future research should focus on:
-
Quantitative Sensory Analysis: Determining the precise odor thresholds of this compound in various food-relevant matrices.
-
Olfactory Receptor Deorphanization: Identifying the specific olfactory receptors that bind to this potent disulfide to unravel the molecular basis of its perception.
-
Advanced Analytical Methods: Developing and validating robust and standardized analytical protocols for the routine and accurate quantification of this compound in complex food systems.
-
Formation and Mitigation Studies: Further elucidating the kinetics of its formation during food processing to better control and optimize flavor development, or mitigate its formation where it may contribute to off-flavors.
Addressing these research gaps will not only advance our fundamental understanding of flavor chemistry and olfaction but also provide valuable tools for the food and fragrance industries in creating more appealing and authentic sensory experiences.
References
- 1. CN1097747A - The preparation method of a kind of two (2-methyl-3-furyl) disulfide - Google Patents [patents.google.com]
- 2. This compound Supplier | Sulfurous Meaty Aroma Chemical [chemicalbull.com]
- 3. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C6H8OS2 | CID 47649 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Bis(2-Methyl-3-furyl) disulfide 98 , FG 28588-75-2 [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. The role of metals in mammalian olfaction of low molecular weight organosulfur compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
The Antimicrobial Potential of Methyl 2-methyl-3-furyl disulfide and Its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-methyl-3-furyl disulfide, a volatile sulfur-containing furan (B31954) derivative, and its synthesized analogues are emerging as compounds of interest for their significant antimicrobial properties. This technical guide provides a comprehensive overview of the antimicrobial activity of these compounds against a range of foodborne pathogens. It details the synthesis of novel derivatives, presents quantitative antimicrobial data, outlines the experimental protocols for activity assessment, and explores the proposed mechanism of action, including the inhibition of bacterial quorum sensing. This document is intended to serve as a resource for researchers and professionals in the fields of microbiology, food science, and drug development.
Introduction
The increasing prevalence of antimicrobial resistance necessitates the discovery and development of novel antimicrobial agents. Organosulfur compounds, particularly those with furan moieties, have demonstrated a variety of biological activities. This compound and its derivatives are flavor compounds that have shown promising antimicrobial effects against various bacteria and fungi. This guide synthesizes the current knowledge on their antimicrobial efficacy, synthetic pathways, and mechanisms of action. A study by Hou et al. indicated that this compound can inhibit biofilm formation and the expression of the quorum-sensing gene luxI, suggesting a mechanism that disrupts bacterial cell-to-cell communication.[1] Furthermore, research has demonstrated the in vitro antibacterial activity of bis(2-methyl-3-furyl)disulfide (B1297560) against methicillin-resistant Staphylococcus aureus (MRSA).[1]
Synthesis of 2-Methyl-3-furyl Sulfide (B99878) Derivatives
Novel derivatives of this compound have been synthesized to explore and enhance their antimicrobial properties. These syntheses primarily involve the reaction of the parent disulfide compound with various functional groups.
A general synthetic workflow is depicted below:
Synthesis of 2-methyl-3-furyl sulfide derivatives.
Antimicrobial Activity: Quantitative Data
The antimicrobial activity of synthesized 2-methyl-3-furyl sulfide derivatives has been quantitatively assessed against a panel of foodborne bacterial and fungal strains. The primary methods used for this assessment are the disk diffusion test for initial screening and the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
Antibacterial Activity
The following table summarizes the MIC values of various derivatives against common foodborne bacteria. Lower MIC values indicate greater antimicrobial potency.
| Compound | E. coli (μg/mL) | B. subtilis (μg/mL) | S. aureus (μg/mL) | S. paratyphi (μg/mL) | L. monocytogenes (μg/mL) | V. parahemolyticus (μg/mL) |
| 3b | - | 6.25 | 6.25 | - | 3.125 | - |
| 3d | - | - | - | - | - | - |
| 3e | - | - | - | - | - | - |
| 3i | - | 6.25 | 6.25 | - | - | - |
| 3j | 6.25 | 12.5 | 1.56 | - | - | - |
| 3l | 3.125 | 12.5 | 1.56 | - | - | - |
| Penicillin | 6.25 | 12.5 | 6.25 | 6.25 | 6.25 | 12.5 |
Data sourced from Tang et al. (2021).[2] '-' indicates data not reported or activity not significant in the primary screening.
Antifungal Activity
The antifungal efficacy of the derivatives is presented in the table below, with comparisons to standard antifungal agents.
| Compound | P. italicum (μg/mL) | A. niger (μg/mL) | M. racemosus (μg/mL) | R. oryzae (μg/mL) |
| 3a | - | 12.5 | - | - |
| 3d | 3.125 | - | 1.56 | - |
| 3e | 1.56 | - | - | - |
| 3g | - | 6.25 | - | - |
| 3h | 12.5 | - | 3.125 | - |
| 3i | - | - | - | 1.56 |
| 3l | - | - | 1.56 | - |
| 3m | - | - | 1.56 | - |
| 5f | 12.5 | - | 3.125 | - |
| Amphotericin B | 6.25 | 6.25 | 3.125 | 3.125 |
| Thiram | 12.5 | 12.5 | 3.125 | 3.125 |
Data sourced from Tang et al. (2021).[2] '-' indicates data not reported or activity not significant in the primary screening.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the assessment of the antimicrobial activity of this compound and its derivatives.
Disk Diffusion Test for Antimicrobial Susceptibility
This method is used for the initial screening of antimicrobial activity.
a. Preparation of Inoculum:
-
Select three to five isolated colonies of the test microorganism from an 18-24 hour culture on a non-selective agar (B569324) plate.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
b. Inoculation of Agar Plate:
-
Dip a sterile cotton swab into the adjusted inoculum suspension.
-
Remove excess fluid by pressing the swab against the inside of the tube.
-
Swab the entire surface of a Mueller-Hinton agar plate uniformly in three directions, rotating the plate approximately 60 degrees between each streaking to ensure even coverage.
c. Application of Disks:
-
Allow the inoculated plate to dry for 3-5 minutes, but no more than 15 minutes.
-
Aseptically apply paper disks (6 mm in diameter) impregnated with a standard concentration of the test compound onto the agar surface.
-
Ensure the disks are placed at least 24 mm apart from each other and from the edge of the plate.
-
Gently press the disks to ensure complete contact with the agar.
d. Incubation and Interpretation:
-
Invert the plates and incubate at 35-37°C for 18-24 hours for bacteria and at a suitable temperature and duration for fungi.
-
Measure the diameter of the zone of inhibition (where no growth occurs) around each disk in millimeters. A larger zone of inhibition indicates greater susceptibility of the microorganism to the compound.
Disk Diffusion Assay Workflow.
Broth Microdilution Method for MIC Determination
This method provides a quantitative measure of the antimicrobial activity.
a. Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial twofold dilutions of the stock solution in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a range of desired concentrations.
b. Preparation of Inoculum:
-
Prepare a bacterial or fungal suspension as described for the disk diffusion test.
-
Dilute the adjusted inoculum in the broth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
c. Inoculation and Incubation:
-
Add the diluted inoculum to each well of the microtiter plate containing the compound dilutions.
-
Include a positive control (inoculum without the compound) and a negative control (broth medium only).
-
Seal the plate and incubate under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria).
d. Determination of MIC:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Broth Microdilution MIC Assay Workflow.
Mechanism of Action: Quorum Sensing Inhibition
A proposed mechanism for the antimicrobial activity of this compound is the inhibition of quorum sensing (QS), a bacterial cell-to-cell communication system that regulates virulence and biofilm formation. In many Gram-negative bacteria, the LuxI/LuxR system is a key QS pathway.
The LuxI/LuxR Pathway:
-
LuxI: An autoinducer synthase that produces N-acyl-homoserine lactone (AHL) signaling molecules.
-
AHL: The signaling molecule (autoinducer) that diffuses across the bacterial cell membrane.
-
LuxR: A transcriptional regulator that, when bound by AHL at a critical concentration, activates the transcription of target genes, including those for virulence factors and biofilm formation.
This compound is thought to interfere with this pathway, potentially by inhibiting the synthesis of AHL by LuxI or by competing with AHL for binding to the LuxR receptor. This disruption prevents the activation of QS-controlled genes, thereby reducing the pathogenicity of the bacteria.
Proposed Quorum Sensing Inhibition by this compound.
Conclusion
This compound and its derivatives represent a promising class of antimicrobial compounds. The data presented in this guide demonstrate their efficacy against a range of foodborne bacteria and fungi, with some derivatives showing superior activity to conventional antimicrobial agents. The proposed mechanism of action through the inhibition of quorum sensing offers a novel approach to combating bacterial virulence and biofilm formation. Further research is warranted to fully elucidate the structure-activity relationships, toxicological profiles, and potential applications of these compounds in food preservation and as therapeutic agents.
References
Unraveling the Antimicrobial Action of Methyl 2-methyl-3-furyl Disulfide: A Technical Guide
For Immediate Release
Shanghai, China – December 21, 2025 – In an era marked by the escalating threat of antimicrobial resistance, the scientific community is in a perpetual quest for novel agents to combat pathogenic microorganisms. Among the promising candidates is Methyl 2-methyl-3-furyl disulfide (MMFD), a sulfur-containing furan (B31954) derivative. This technical guide provides an in-depth analysis of the core mechanisms through which MMFD exerts its antimicrobial effects, targeting researchers, scientists, and drug development professionals.
Introduction
This compound is a volatile organic compound known for its characteristic meaty and sulfurous aroma, contributing to the flavor profile of various cooked foods. Beyond its sensory attributes, recent studies have highlighted its potential as a potent antimicrobial agent. The unique chemical structure of MMFD, featuring a furan ring and a disulfide bond, is believed to be central to its biological activity. This document synthesizes current research to elucidate the multifaceted antimicrobial mechanisms of MMFD, focusing on oxidative stress induction, quorum sensing inhibition, and potential disruption of cellular integrity.
Core Antimicrobial Mechanisms of Action
The antimicrobial activity of this compound is not attributed to a single mode of action but rather a combination of disruptive effects on microbial physiology. The primary mechanisms are detailed below.
Induction of Oxidative Stress
A principal mechanism by which MMFD is thought to exert its antimicrobial effect is through the induction of oxidative stress within microbial cells. This hypothesis is supported by studies on analogous organosulfur compounds found in nature, such as those from Allium species.[1][2][3][4][5] The disulfide bond in MMFD is a key functional group in this process.
It is proposed that MMFD can react with intracellular thiols, such as glutathione (B108866) (GSH), which are crucial for maintaining the cellular redox balance. This interaction can lead to the formation of mixed disulfides and the depletion of the microbial cell's antioxidant defenses. The disruption of the thiol-disulfide homeostasis results in an accumulation of reactive oxygen species (ROS), such as superoxide (B77818) anions (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH).[6]
This surge in ROS can inflict widespread damage to vital cellular components, including:
-
Lipid Peroxidation: Damage to the cell membrane, leading to increased permeability and loss of integrity.
-
Protein Oxidation: Modification and inactivation of essential enzymes and structural proteins.
-
DNA Damage: Lesions and strand breaks in the genetic material, impairing replication and transcription.
Evidence from studies on related furan and sulfur-containing compounds suggests that this oxidative assault is a significant contributor to their antimicrobial efficacy.[1][2]
Quorum Sensing Inhibition
Quorum sensing (QS) is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression based on population density. This system regulates various processes, including biofilm formation, virulence factor production, and motility. The furanone structure, present in MMFD, is known to interfere with QS signaling.[7][8][9][10][11]
MMFD is believed to act as a competitive inhibitor of QS signaling molecules, particularly N-acyl homoserine lactones (AHLs) in Gram-negative bacteria. By binding to the LuxR-type transcriptional regulators, MMFD can block the binding of native AHLs, thereby preventing the activation of QS-controlled genes. One study has specifically implicated MMFD in the inhibition of the luxI gene in Hafnia alvei, which is responsible for AHL synthesis.
The consequences of QS inhibition by MMFD include:
-
Reduced Biofilm Formation: Making the bacteria more susceptible to antibiotics and host immune responses.
-
Decreased Virulence: Attenuating the production of toxins and other pathogenic factors.
Quantitative Data on Antimicrobial Activity
While extensive quantitative data for MMFD itself against a broad spectrum of microorganisms is still emerging, studies on its derivatives provide valuable insights into its potential efficacy. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for several 2-methyl-3-furyl sulfide (B99878) derivatives against common foodborne pathogens.
| Compound | E. coli (μg/mL) | B. subtilis (μg/mL) | S. aureus (μg/mL) | A. niger (μg/mL) | M. racemosus (μg/mL) |
| Derivative 3a | >50 | 25 | 25 | 12.5 | 25 |
| Derivative 3b | 25 | 6.25 | 6.25 | 25 | 12.5 |
| Derivative 3d | 12.5 | 12.5 | 12.5 | 25 | 6.25 |
| Derivative 3e | 12.5 | 12.5 | 12.5 | 25 | 6.25 |
| Derivative 3i | 6.25 | 6.25 | 6.25 | 12.5 | 3.125 |
| Derivative 3j | 6.25 | 12.5 | 6.25 | 25 | 12.5 |
| Derivative 3l | 6.25 | 6.25 | 6.25 | 12.5 | 6.25 |
| Derivative 3m | 12.5 | 12.5 | 6.25 | 25 | 6.25 |
| Penicillin (Control) | 12.5 | 12.5 | 12.5 | - | - |
| Amphotericin B (Control) | - | - | - | 25 | 6.25 |
| Thiram (Control) | - | - | - | 12.5 | 3.125 |
Data adapted from a study on novel 2-methyl-3-furyl sulfide derivatives. The numbering of derivatives corresponds to the original publication.
Experimental Protocols
To facilitate further research into the antimicrobial properties of MMFD, this section outlines the methodologies for key experiments.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a fundamental measure of antimicrobial efficacy. The broth microdilution method is a standard procedure for determining MIC values.
Protocol:
-
Preparation of MMFD dilutions: A two-fold serial dilution of MMFD is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum preparation: A standardized microbial suspension, equivalent to a 0.5 McFarland standard, is prepared from a fresh culture. This is then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the wells.
-
Inoculation: Each well containing the MMFD dilution is inoculated with the prepared microbial suspension.
-
Controls: A positive control well (broth and inoculum, no MMFD) and a negative control well (broth only) are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).
-
Result interpretation: The MIC is recorded as the lowest concentration of MMFD at which there is no visible growth.
Reactive Oxygen Species (ROS) Assay
The production of intracellular ROS can be quantified using fluorescent probes, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA).
Protocol:
-
Cell preparation: Microbial cells are grown to the mid-logarithmic phase and then washed and resuspended in a suitable buffer (e.g., phosphate-buffered saline).
-
Loading with probe: The cells are incubated with DCFH-DA, which diffuses into the cells and is deacetylated to the non-fluorescent 2',7'-dichlorofluorescin (DCFH).
-
Treatment with MMFD: The loaded cells are then treated with various concentrations of MMFD.
-
Fluorescence measurement: In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). The fluorescence intensity is measured over time using a fluorometer or a fluorescence microscope. An increase in fluorescence intensity indicates an increase in intracellular ROS levels.
DNA Damage Assay
The comet assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA strand breaks in individual cells.
Protocol:
-
Cell embedding: MMFD-treated microbial cells are mixed with low-melting-point agarose (B213101) and spread onto a microscope slide.
-
Lysis: The slides are immersed in a lysis solution to remove the cell wall and membranes, leaving the nucleoids.
-
Electrophoresis: The slides are placed in an electrophoresis chamber, and an electric field is applied. Damaged DNA fragments migrate out of the nucleoid, forming a "comet tail."
-
Staining and visualization: The DNA is stained with a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Green), and the comets are visualized and quantified using fluorescence microscopy and image analysis software. The length and intensity of the comet tail are proportional to the extent of DNA damage.
Conclusion and Future Directions
This compound demonstrates significant promise as a novel antimicrobial agent with a multifaceted mechanism of action. The available evidence strongly suggests that its efficacy stems from its ability to induce oxidative stress, inhibit quorum sensing, and potentially disrupt other vital cellular processes. The disulfide bond and the furan moiety appear to be the key structural features driving these activities.
Further research is warranted to fully elucidate the precise molecular targets of MMFD within microbial cells. Comprehensive studies to determine its MIC and minimum bactericidal/fungicidal concentration (MBC/MFC) against a wider range of clinically relevant pathogens are essential. Additionally, in vivo studies are necessary to evaluate its therapeutic potential and safety profile. The development of MMFD and its derivatives could offer a valuable new tool in the ongoing battle against antimicrobial resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. Antibacterial Properties of Organosulfur Compounds of Garlic (Allium sativum) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibacterial Properties of Organosulfur Compounds of Garlic (Allium sativum) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Organosulfur compounds from alliaceae in the prevention of human pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Potential Role of Sulfur-Containing Antioxidant Systems in Highly Oxidative Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Furanone derivatives as quorum-sensing antagonists of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design and Synthesis of 4-Fluorophenyl-5-methylene-2(5 H)-furanone Derivatives as Potent Quorum Sensing Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] Synthetic furanones inhibit quorum-sensing and enhance bacterial clearance in Pseudomonas aeruginosa lung infection in mice. | Semantic Scholar [semanticscholar.org]
- 10. A Brominated Furanone Inhibits Pseudomonas aeruginosa Quorum Sensing and Type III Secretion, Attenuating Its Virulence in a Murine Cutaneous Abscess Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
In-depth Toxicological Profile of Methyl 2-methyl-3-furyl disulfide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-methyl-3-furyl disulfide (MMFD), a sulfur-containing furan (B31954) derivative, is a significant flavoring agent found in a variety of heat-processed foods, contributing to meaty and savory aromas. Its safety has been evaluated by the Joint FAO/WHO Expert Committee on Food Additives (JECFA), which concluded that MMFD poses "no safety concern at current levels of intake when used as a flavouring agent". This technical guide provides a comprehensive overview of the available toxicological data for MMFD, including quantitative data, detailed experimental protocols for key studies, and visualizations of relevant biological pathways and experimental workflows.
Quantitative Toxicological Data
The toxicological profile of this compound is summarized in the tables below, presenting data on acute and sub-chronic toxicity.
Table 1: Acute Oral Toxicity
| Test Species | Sex | Route of Administration | Dosage | Observation Period | Results | Reference |
| Mouse | Male, Female | Gavage | 142 mg/kg | Not specified | LD50: 142 mg/kg | Moran et al., 1980 |
Table 2: Sub-chronic Oral Toxicity (90-Day Study)
| Test Species | Sex | Route of Administration | Dosage Levels | Study Duration | Key Findings | Reference |
| Rat | Not specified | Dietary | Not specified | 90 days | No-Observed-Effect Level (NOEL): 1.2 mg/kg bw/day | Gallo et al., 1976a |
Experimental Protocols
Detailed methodologies for the key toxicological studies are outlined below. These protocols are based on established OECD guidelines and information extrapolated from available literature.
Acute Oral Toxicity (LD50) - Based on OECD Guideline 423 (Acute Toxic Class Method)
This protocol describes a plausible methodology for determining the acute oral toxicity of this compound in mice, as originally reported by Moran et al. (1980).
Objective: To determine the median lethal dose (LD50) of this compound following a single oral administration.
Test Animals:
-
Species: Mouse
-
Strain: (Specific strain not reported, typically a standard laboratory strain like CD-1 or Swiss Webster would be used)
-
Sex: Male and Female
-
Age: Young adults (e.g., 6-8 weeks old)
-
Housing: Housed in standard laboratory conditions with controlled temperature, humidity, and a 12-hour light/dark cycle. Animals have access to standard laboratory diet and water ad libitum, except for a brief fasting period before dosing.
Test Substance and Administration:
-
Test Substance: this compound
-
Vehicle: A suitable vehicle, such as corn oil or water with a suspending agent, would be used.
-
Route of Administration: Oral gavage.
-
Dosage: A single dose of 142 mg/kg body weight was administered. In a typical acute toxic class study, a stepwise procedure with a limited number of animals per step would be used, starting with a dose expected to cause mortality.
Procedure:
-
Fasting: Animals are fasted overnight (for mice, typically 3-4 hours) prior to dosing, with continued access to water.
-
Dosing: The test substance is administered as a single oral dose via gavage. The volume administered is typically kept low (e.g., 1-2 mL/100g body weight) to avoid physical distress.
-
Observation: Animals are observed for clinical signs of toxicity and mortality at regular intervals after dosing (e.g., 30 minutes, 1, 2, 4, and 6 hours) and then daily for a total of 14 days. Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.
-
Body Weight: Individual animal weights are recorded before dosing and at least weekly thereafter.
-
Necropsy: All animals (those that die during the study and those euthanized at the end) undergo a gross necropsy. Any macroscopic abnormalities are recorded.
Data Analysis: The LD50 is determined based on the number of mortalities within the observation period.
Acute Oral Toxicity Experimental Workflow.
Sub-chronic Oral Toxicity (90-Day Study) - Based on OECD Guideline 408
The following protocol outlines a likely methodology for the 90-day dietary study in rats for this compound, as referenced by Gallo et al. (1976a).
Objective: To evaluate the cumulative toxic effects of this compound after repeated oral administration over a 90-day period and to establish a No-Observed-Effect Level (NOEL).
Test Animals:
-
Species: Rat
-
Strain: (Specific strain not reported, typically a standard laboratory strain like Sprague-Dawley or Wistar would be used)
-
Sex: Both males and females are typically used.
-
Age: Young, healthy animals at the start of the study (e.g., 6 weeks old).
-
Housing: Housed in standard laboratory conditions with controlled temperature, humidity, and a 12-hour light/dark cycle. Animals have free access to food and water.
Test Substance and Diet Preparation:
-
Test Substance: this compound
-
Administration: The test substance is incorporated into the basal diet at various concentrations.
-
Dosage Levels: At least three dose levels and a concurrent control group receiving the basal diet are used. The dose levels are selected to produce a range of effects, from no observed effect to toxic effects, but not lethality.
Procedure:
-
Dietary Administration: Animals are fed the diet containing the test substance for 90 consecutive days. Food consumption and body weight are measured weekly.
-
Clinical Observations: A thorough clinical examination is conducted on all animals at least once a week. This includes observation of behavior, and any signs of toxicity.
-
Hematology and Clinical Biochemistry: Blood samples are collected at the end of the study for hematological and clinical biochemistry analysis to assess effects on blood cells and organ function.
-
Urinalysis: Urine is collected at the end of the study for analysis of key parameters.
-
Pathology: At the end of the 90-day period, all animals are euthanized and subjected to a full gross necropsy. Organ weights are recorded. Histopathological examination of major organs and any observed lesions is performed.
Data Analysis: The data are analyzed to identify any dose-related effects on the various parameters measured. The NOEL is determined as the highest dose level at which no adverse effects are observed.
90-Day Repeated-Dose Toxicity Experimental Workflow.
Metabolism and Toxicological Pathways
While specific metabolism and signaling pathway studies for this compound are limited, the toxicology of furan and its derivatives provides a basis for understanding its potential mechanisms of action.
Metabolism of Furan Derivatives
Furan and its derivatives are primarily metabolized in the liver by cytochrome P450 enzymes, particularly CYP2E1. This metabolic activation is a critical step in their toxicity.
The proposed metabolic pathway involves the oxidation of the furan ring to a reactive, unsaturated γ-dicarbonyl metabolite. For furan itself, this metabolite is cis-2-butene-1,4-dial. This highly reactive species can covalently bind to cellular macromolecules, including proteins and DNA, leading to cellular dysfunction and genotoxicity.
For this compound, it is hypothesized that a similar metabolic activation of the furan ring occurs. The disulfide bond may also be subject to metabolic cleavage.
Proposed Metabolic Activation of Furan.
Potential Signaling Pathways in Furan-Induced Toxicity
The covalent binding of reactive furan metabolites to cellular components can trigger various signaling pathways associated with cellular stress and damage. While not specifically demonstrated for this compound, the following pathways are implicated in the toxicity of furan:
-
Oxidative Stress: The depletion of glutathione (B108866) (GSH) due to conjugation with reactive metabolites can lead to an imbalance in the cellular redox state, resulting in oxidative stress.
-
DNA Damage Response: Adduct formation with DNA can activate DNA damage response pathways, potentially leading to cell cycle arrest, apoptosis, or mutations if the damage is not properly repaired.
-
Apoptosis: Significant cellular damage can trigger programmed cell death, or apoptosis, as a protective mechanism to eliminate damaged cells.
One study has indicated that furan-containing sulfur flavors, including this compound, can induce DNA fragmentation in Jurkat cells, which is a hallmark of apoptosis.
Potential Signaling Pathways in Furan-Induced Toxicity.
Conclusion
Methodological & Application
Application Note: Analysis of Methyl 2-methyl-3-furyl disulfide by Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
Methyl 2-methyl-3-furyl disulfide is a key volatile sulfur compound contributing to the desirable roasted and meaty aromas in various food products. Accurate and sensitive quantification of this compound is crucial for food quality control, flavor development, and research in food science. This application note details a robust protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with Headspace Solid-Phase Microextraction (HS-SPME) for sample preparation. The described methodology is applicable to researchers, scientists, and professionals in the food and beverage industry, as well as those in drug development where flavor and off-flavor analysis is critical.
Introduction
This compound (C₆H₈OS₂) is a heterocyclic sulfur compound known for its characteristic roasted meat aroma.[1] It is formed during the thermal processing of foods through Maillard reactions and other chemical pathways. As a potent aroma compound, its presence and concentration significantly impact the sensory profile of products like coffee, cooked meats, and soy sauce.[2] The high volatility and reactivity of sulfur compounds, often present at trace levels, necessitate a sensitive and selective analytical technique like GC-MS for their determination.[3][4][5] This protocol outlines a comprehensive workflow from sample preparation to data analysis for the reliable identification and quantification of this compound.
Experimental Protocols
Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)
HS-SPME is a solvent-free extraction technique ideal for volatile and semi-volatile compounds.[3][6] It concentrates analytes from the headspace of a sample onto a coated fiber, which is then directly introduced into the GC inlet for thermal desorption.
Materials:
-
20 mL headspace vials with magnetic screw caps (B75204) and PTFE/silicone septa
-
SPME fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)[4]
-
Heater-stirrer or water bath
-
Sodium chloride (NaCl)
-
Ethylenediaminetetraacetic acid (EDTA)
-
Deionized water
Procedure:
-
Sample Weighing: Accurately weigh 1-5 grams of the homogenized solid or liquid sample into a 20 mL headspace vial. The exact amount may need optimization based on the sample matrix and expected analyte concentration.
-
Matrix Modification: To enhance the release of volatile compounds, add a salt and a chelating agent. For a 5 g sample, add 5 mL of a saturated NaCl solution and 0.1 g of EDTA.[4][7] The addition of NaCl increases the ionic strength of the aqueous phase, promoting the partitioning of volatile organic compounds into the headspace. EDTA is added to chelate metal ions that can catalyze the degradation of sulfur compounds.
-
Internal Standard Spiking (for quantification): Spike the sample with a known concentration of an appropriate internal standard (e.g., d4-furan or a related stable isotope-labeled sulfur compound).
-
Equilibration: Seal the vial and place it in a heater-stirrer or water bath set to 35-50°C. Allow the sample to equilibrate for 15-30 minutes with gentle agitation.[4][8]
-
SPME Extraction: Insert the SPME fiber through the vial's septum and expose it to the headspace for a predetermined time (e.g., 30 minutes) at the equilibration temperature.[4] The extraction time should be optimized to ensure sufficient adsorption of the analyte without reaching competitive displacement.
-
Fiber Desorption: After extraction, retract the fiber and immediately insert it into the GC inlet for thermal desorption.
GC-MS Analysis
The following parameters are a general guideline and may require optimization for specific instrumentation and sample matrices.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (e.g., Agilent 7890B GC with 7000D MS)[9]
-
Capillary column: A non-polar or medium-polarity column is recommended, such as a DB-5MS (5% phenyl-polymethylsiloxane) or HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness).[8][10]
GC Parameters:
-
Injector Temperature: 250°C[10]
-
Injection Mode: Splitless (to maximize sensitivity for trace analysis)[8]
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min[9][10]
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 3 minutes
-
Ramp 1: Increase to 180°C at a rate of 7°C/min
-
Ramp 2: Increase to 280°C at a rate of 25°C/min, hold for 5 minutes[9]
-
MS Parameters:
-
Ion Source Temperature: 230°C[10]
-
Ionization Mode: Electron Ionization (EI) at 70 eV[10]
-
Acquisition Mode:
-
Full Scan: For initial identification, scan a mass range of m/z 40-450.[10]
-
Selected Ion Monitoring (SIM): For enhanced sensitivity and quantitative analysis, monitor characteristic ions of this compound.
-
Data Presentation
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Formula | C₆H₈OS₂ | [1] |
| Molecular Weight | 160.26 g/mol | [1][11] |
| Boiling Point | 210-217°C at 760 mmHg | [1][11] |
| Kovats Retention Index (Standard Non-polar Column) | 1137 - 1155 | [1] |
Mass Spectral Data
The mass spectrum of this compound is characterized by several key fragment ions that can be used for its identification and quantification in SIM mode.
| Ion (m/z) | Relative Intensity | Description |
| 160 | Moderate | Molecular Ion [M]⁺ |
| 113 | High | [M - SCH₃]⁺ |
| 97 | Moderate | Furan ring fragmentation |
| 85 | High | Furan ring fragmentation |
| 45 | High | Furan ring fragmentation |
Note: Relative intensities are approximate and can vary based on instrumentation and tuning. A reference mass spectrum can be found on databases such as SpectraBase.[12]
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the analytical protocol.
Caption: Workflow for the GC-MS analysis of this compound.
Conclusion
This application note provides a detailed and robust protocol for the analysis of this compound in various sample matrices using HS-SPME-GC-MS. The methodology offers high sensitivity and selectivity, which are essential for the analysis of trace-level flavor compounds. The provided experimental parameters and workflow can be adapted by researchers and quality control professionals to accurately identify and quantify this important aroma compound, aiding in product development, quality assurance, and sensory science research.
References
- 1. This compound | C6H8OS2 | CID 47649 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Volatile Sulphur Compounds in Wine Distillates by Stir Bar Sorptive Extraction-Gas Chromatography-Mass Spectrometry [mdpi.com]
- 8. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of volatile organic compounds with anti-atherosclerosis effects in Allium macrostemon Bge. and Allium chinense G. Don by head space solid phase microextraction coupled with gas chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GC-MS and GC×GC-ToF-MS analysis of roasted / broth flavors produced by Maillard reaction system of cysteine-xylose-glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound = 98 , FG 65505-17-1 [sigmaaldrich.com]
- 12. spectrabase.com [spectrabase.com]
Application Notes and Protocols for the Quantification of Methyl 2-methyl-3-furyl disulfide in Food Matrices
Introduction
Methyl 2-methyl-3-furyl disulfide is a potent, sulfur-containing volatile compound that significantly contributes to the desirable meaty, roasted, and savory aroma profiles of many cooked foods.[1] Its presence has been confirmed in a variety of food products, including cooked beef, roasted peanuts, and coffee.[1][2][3] The formation of this key aroma compound is primarily attributed to the Maillard reaction between sulfur-containing amino acids (such as cysteine) and reducing sugars, as well as the thermal degradation of thiamine (B1217682) (Vitamin B1).[1][4][5]
Given its powerful sensory impact at very low concentrations, accurate quantification of this compound is crucial for food quality control, flavor development, and sensory science research. This document provides a detailed protocol for the quantification of this compound in food matrices using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).
Quantitative Data Summary
The concentration of this compound can vary significantly depending on the food matrix, processing conditions, and storage. While its potent aroma makes it a key flavor compound, its concentration in food is often very low. A study on roasted in-shell peanuts showed that the concentration of this compound significantly increased during storage, while its precursor, 2-methyl-3-furanthiol, decreased.[2][6][7][8]
| Food Matrix | Typical Concentration Range | Analytical Method | Reference |
| Roasted In-shell Peanuts | Increased during storage (quantitative data not specified) | Aroma Extract Dilution Analysis (AEDA) | [2][6][7][8] |
| Dry Fermented Sausages | Present, contributes to fatty and savory aromas | SPME-GC-MS | [9] |
| Cooked Beef | Natural occurrence reported | Not specified | |
| Tea | Natural occurrence reported | Not specified | |
| Cup Coffee Beverage | Detected by GC-O, but not by GC-MS (SIM), suggesting very low concentration | GC-O, GC-MS (SIM) | [10] |
| Green Kohlrabi | Identified as a key odorant | Not specified |
Experimental Protocol: Quantification of this compound by HS-SPME-GC-MS
This protocol outlines a general procedure that can be adapted for various food matrices. Optimization of parameters such as sample volume, incubation time, and temperature may be necessary for specific applications.
1. Sample Preparation
-
Solid Samples (e.g., meat, peanuts):
-
Homogenize a representative portion of the sample to a fine powder or paste. To prevent volatile loss, cryogenic grinding with liquid nitrogen is recommended.
-
Weigh 2-5 g of the homogenized sample into a 20 mL headspace vial.
-
Add a known concentration of an appropriate internal standard (e.g., a deuterated analog of the analyte or a compound with similar chemical properties not present in the sample).
-
For some matrices, the addition of a saturated salt solution (e.g., NaCl) can improve the release of volatile compounds into the headspace.[11]
-
-
Liquid Samples (e.g., coffee, broth):
-
Pipette 5-10 mL of the liquid sample into a 20 mL headspace vial.
-
Add the internal standard.
-
Addition of salt may also be beneficial.
-
2. HS-SPME Procedure
-
Place the sealed headspace vial in a thermostatically controlled agitator.
-
Equilibrate the sample at a specific temperature (e.g., 45-60°C) for a set time (e.g., 10-15 minutes) to allow for the partitioning of volatiles into the headspace.[12]
-
Expose a pre-conditioned SPME fiber to the headspace of the sample for a defined extraction time (e.g., 30-40 minutes) with continuous agitation. A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often suitable for broad-range volatile analysis, including sulfur compounds.[11][13]
-
After extraction, retract the fiber into the needle and immediately introduce it into the GC injection port for thermal desorption.
3. GC-MS Analysis
-
Gas Chromatograph (GC) Conditions:
-
Injector: Splitless mode, 250°C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, DB-WAX) is suitable. A common column dimension is 30 m x 0.25 mm i.d. x 0.25 µm film thickness.[11][12]
-
Oven Temperature Program: An example program could be: initial temperature of 40°C held for 2-5 minutes, ramp at 5-10°C/min to 250°C, and hold for 5-10 minutes. This program should be optimized for the specific separation needs.[12]
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230°C.
-
Mass Range: Scan from m/z 35 to 350.
-
Data Acquisition: For quantification, Selected Ion Monitoring (SIM) mode is recommended for higher sensitivity and selectivity. Key ions for this compound should be monitored.
-
4. Quantification
-
Generate a calibration curve using standard solutions of this compound at various concentrations, prepared in a matrix similar to the sample if possible.
-
The concentration of the analyte in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Diagrams
Caption: Analytical workflow for the quantification of this compound.
References
- 1. Buy this compound (EVT-303228) | 65505-17-1 [evitachem.com]
- 2. researchgate.net [researchgate.net]
- 3. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. researchgate.net [researchgate.net]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. Investigating the effect of meat products ingredients and reaction mechanisms for enhancing savory and toasted aromas in dry cured meat products | Documents - Universitat de València [producciocientifica.uv.es]
- 10. Changes in Volatile Compounds of an Aseptically Packaged Cup Coffee Beverage during Early Storage at 10°C [jstage.jst.go.jp]
- 11. Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS [mdpi.com]
- 12. Frontiers | Profiles of volatile sulfur compounds in various vegetables consumed in Korea using HS-SPME-GC/MS technique [frontiersin.org]
- 13. Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS-SPME/GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of Methyl 2-methyl-3-furyl disulfide using Solid-Phase Microextraction (SPME)
Introduction
Methyl 2-methyl-3-furyl disulfide is a volatile sulfur compound known for its significant contribution to the aroma of various food products, often imparting meaty, roasted, and savory notes.[1] Accurate and sensitive quantification of this compound is crucial for flavor and fragrance research, quality control in the food industry, and in the development of new food products. Solid-Phase Microextraction (SPME) is a solvent-free, sensitive, and efficient sample preparation technique that is well-suited for the analysis of volatile and semi-volatile compounds like this compound from complex matrices.[2][3] This document provides detailed application notes and protocols for the analysis of this compound using Headspace SPME (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).
Principle of SPME
SPME utilizes a fused silica (B1680970) fiber coated with a stationary phase.[3] When the fiber is exposed to the headspace of a sample, volatile and semi-volatile analytes partition from the sample matrix into the headspace and then adsorb or absorb onto the fiber coating. After an equilibrium or pre-equilibrium time, the fiber is retracted and transferred to the heated injection port of a gas chromatograph, where the analytes are thermally desorbed and analyzed.[3]
Application Note
Analysis of this compound in Food Matrices
This application note outlines a general procedure for the determination of this compound in food samples using HS-SPME-GC-MS. The method is applicable to a variety of matrices such as processed meats, soups, sauces, and savory snacks.
Recommended SPME Fiber:
For the analysis of volatile sulfur compounds and furan (B31954) derivatives, combination fibers are generally recommended due to their broad applicability and high extraction efficiency.[4]
-
Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS): This fiber is highly recommended for a wide range of volatile and semi-volatile compounds, including sulfur compounds and flavor compounds.[4][5][6]
-
Carboxen/Polydimethylsiloxane (CAR/PDMS): This fiber is also an excellent choice, particularly for trace-level analysis of volatile compounds.[2][7][8][9]
Instrumentation:
-
Gas Chromatograph with a Mass Spectrometer (GC-MS)
-
SPME Autosampler (recommended for precision and throughput) or Manual SPME Holder
-
SPME Fibers (DVB/CAR/PDMS or CAR/PDMS)
-
Heated Agitator or Stir Plate
Expected Performance (Based on Analytically Similar Compounds):
The following table summarizes typical quantitative data for the analysis of volatile sulfur and furan compounds using SPME-GC-MS, which can be considered indicative for the analysis of this compound.
| Parameter | Typical Range | Source |
| Limit of Detection (LOD) | 0.001 - 1.071 ng/g | [10] |
| Limit of Quantitation (LOQ) | 0.003 - 3.571 ng/g | [10] |
| Recovery | 76 - 117% | [8][11] |
| Reproducibility (RSD%) | 1 - 20% | [8][11] |
Detailed Experimental Protocol
This protocol provides a step-by-step guide for the HS-SPME-GC-MS analysis of this compound.
1. Sample Preparation:
-
Accurately weigh 1-5 g of the homogenized solid or liquid food sample into a 20 mL headspace vial. The exact amount may need to be optimized depending on the expected concentration of the analyte.[10]
-
For liquid samples, direct addition to the vial is appropriate. For solid samples, a suitable solvent or water may be added to create a slurry and facilitate the release of volatiles.
-
Add a saturated solution of sodium chloride (NaCl) to the sample. The addition of salt increases the ionic strength of the sample matrix, which can enhance the partitioning of volatile analytes into the headspace.[5][11] A typical ratio is 1:1 sample to saturated NaCl solution for liquids, or adding 1-2 g of solid NaCl to solid/slurry samples.
-
If an internal standard is used for quantification, it should be added to the vial at this stage.
-
Immediately seal the vial with a magnetic screw cap containing a PTFE/silicone septum.
2. HS-SPME Procedure:
-
Place the sealed vial in the autosampler tray or in a heated agitator.
-
Incubation/Equilibration: Incubate the sample at a controlled temperature (e.g., 35-60°C) for a specific time (e.g., 10-30 minutes) with agitation (e.g., 250-500 rpm).[10][11][12] This step allows the volatile compounds to equilibrate between the sample and the headspace.
-
Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 10-30 minutes) at the same temperature and agitation speed.[10][13] The optimal extraction time should be determined experimentally.
3. GC-MS Analysis:
-
Desorption: After extraction, the SPME fiber is immediately transferred to the heated GC injection port for thermal desorption of the analytes.
-
GC-MS Parameters (Typical):
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)[8]
-
Column: A mid-polar capillary column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., HP-5MS, Rxi-624Sil MS), is suitable for separating a wide range of volatile compounds.[8][11][13]
-
Oven Temperature Program:
-
Initial temperature: e.g., 40°C, hold for 2-4 minutes
-
Ramp: e.g., 5-10°C/min to 250°C
-
Final hold: e.g., 5 minutes
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 35-350
-
Scan Mode: Full scan for qualitative analysis and identification. For quantitative analysis, Selected Ion Monitoring (SIM) mode can be used to enhance sensitivity and selectivity by monitoring characteristic ions of this compound.
-
4. Data Analysis:
-
Identify this compound by comparing its mass spectrum and retention time with those of a pure standard.
-
Quantify the analyte by creating a calibration curve using standards of known concentrations. The use of an internal standard is recommended to correct for variations in extraction efficiency and injection volume.
Visualizations
Experimental Workflow Diagram
Caption: HS-SPME-GC-MS workflow for the analysis of this compound.
References
- 1. This compound [flavscents.com]
- 2. en.jaas.ac.cn [en.jaas.ac.cn]
- 3. agilent.com [agilent.com]
- 4. benchchem.com [benchchem.com]
- 5. Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS-SPME/GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Determination of sulphur compounds in beer using headspace solid-phase microextraction and gas chromatographic analysis with pulsed flame photometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. Solid-Phase Microextraction Techniques and Application in Food and Horticultural Crops | MDPI [mdpi.com]
- 13. gcms.cz [gcms.cz]
High-performance liquid chromatography (HPLC) methods for "Methyl 2-methyl-3-furyl disulfide"
Application Notes and Protocols for the HPLC Analysis of Methyl 2-methyl-3-furyl disulfide
Introduction
This compound is a key aroma compound found in a variety of food products, contributing to meaty, roasted, and savory notes. Accurate quantification of this compound is crucial for quality control, flavor profile analysis, and new product development in the food and fragrance industries. High-performance liquid chromatography (HPLC) offers a robust and reliable method for the analysis of such compounds. This document provides a detailed application note and a proposed protocol for the determination of this compound using reversed-phase HPLC with UV detection.
Due to the limited availability of a standardized HPLC method for this specific analyte, the following protocol is a recommended starting point based on established methods for structurally similar compounds, such as furan (B31954) derivatives and sulfur-containing flavor molecules. Method development and validation are essential for achieving optimal performance and ensuring the accuracy of results for a specific sample matrix.
Analytical Method Overview
The proposed method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) with a C18 column for the separation of this compound. Detection is achieved using an ultraviolet (UV) detector, leveraging the chromophoric nature of the furan ring. A gradient elution with a mobile phase consisting of acetonitrile (B52724) and water is employed to ensure adequate separation from potential matrix interferences.
Quantitative Data Summary
As this is a proposed method, the following table provides a template for the quantitative data that should be generated during method validation. The values for Retention Time, Linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ) will need to be determined experimentally.
| Parameter | Expected Performance |
| Retention Time (tR) | To be determined (TBD) |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | TBD (e.g., ng/mL) |
| Limit of Quantification (LOQ) | TBD (e.g., ng/mL) |
| Precision (%RSD) | < 5% |
| Accuracy/Recovery (%) | 90-110% |
Experimental Protocols
Materials and Reagents
-
Standard: this compound (≥98% purity)
-
Solvents:
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
-
Extraction Solvents:
-
Dichloromethane (B109758) (ACS grade or higher)
-
Hexane (ACS grade or higher)
-
-
Drying Agent: Anhydrous sodium sulfate
-
Filters: 0.45 µm syringe filters (PTFE or other suitable material)
Instrumentation and Chromatographic Conditions
The following table outlines the recommended HPLC system configuration and parameters.
| Parameter | Recommended Setting |
| HPLC System | A standard HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector. |
| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0.0 | |
| 15.0 | |
| 20.0 | |
| 20.1 | |
| 25.0 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm (or scan for optimal wavelength, e.g., 220-280 nm) |
Preparation of Standard Solutions
-
Primary Stock Solution (e.g., 1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the initial mobile phase composition (e.g., 30% acetonitrile in water) to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL).
Sample Preparation Protocol (from a food matrix)
This is a general protocol for liquid-liquid extraction (LLE) that may need to be optimized based on the specific sample matrix.
-
Sample Homogenization: Homogenize a representative portion of the food sample (e.g., 5 g of a solid sample blended with a small amount of water, or 5 mL of a liquid sample).
-
Extraction:
-
Transfer the homogenized sample to a separatory funnel.
-
Add 20 mL of a suitable organic solvent (e.g., dichloromethane or a hexane:diethyl ether mixture).
-
Shake vigorously for 2-3 minutes.
-
Allow the layers to separate.
-
-
Collection of Organic Phase: Carefully collect the lower organic layer (if using dichloromethane) or the upper organic layer (if using hexane:diethyl ether) into a clean flask.
-
Repeat Extraction: Perform a second extraction of the aqueous layer with a fresh 20 mL portion of the organic solvent to ensure complete recovery. Combine the organic extracts.
-
Drying: Dry the combined organic extract by passing it through a funnel containing anhydrous sodium sulfate.
-
Concentration: Evaporate the solvent under a gentle stream of nitrogen at room temperature to a final volume of approximately 1 mL.
-
Reconstitution: Reconstitute the concentrated extract in the initial mobile phase composition to a final volume of 2 mL.
-
Filtration: Filter the final sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.
Visualizations
Caption: Overall workflow for the analysis of this compound.
Caption: Logical flow of the HPLC analysis process.
Application Notes and Protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy of Methyl 2-methyl-3-furyl disulfide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methyl 2-methyl-3-furyl disulfide is a sulfur-containing furan (B31954) derivative of interest in flavor chemistry and potentially in drug discovery due to the biological activities associated with similar compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the unambiguous structural confirmation and purity assessment of this compound. These application notes provide detailed NMR data and standardized protocols for the analysis of this compound.
Chemical Structure
IUPAC Name: 2-methyl-3-(methyldisulfanyl)furan Molecular Formula: C₆H₈OS₂ Molecular Weight: 160.26 g/mol CAS Number: 65505-17-1
Quantitative NMR Data
The following tables summarize the ¹H and ¹³C NMR spectral data for this compound, recorded in deuterated chloroform (B151607) (CDCl₃).
¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Assignment | Notes |
| 7.28 | d | H-5 | Furan ring proton |
| 6.43 | d | H-4 | Furan ring proton |
| 2.44 | s | -S-CH₃ | Methyl group attached to sulfur |
| 2.39 | s | 2-CH₃ | Methyl group on the furan ring |
d: doublet, s: singlet
¹³C NMR Data (100.40 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| 155.75 | C-2 |
| 140.85 | C-5 |
| 114.52 | C-3 |
| 112.95 | C-4 |
| 22.84 | -S-CH₃ |
| 11.92 | 2-CH₃ |
Experimental Protocols
Detailed methodologies for the acquisition of high-quality NMR spectra of this compound are provided below. These are generalized protocols and may require optimization based on the specific instrumentation used.
Protocol 1: Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of purified this compound for ¹H NMR, and 20-50 mg for ¹³C NMR.
-
Solvent Selection: Use high-purity deuterated chloroform (CDCl₃, ≥99.8% D).
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial.
-
Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (B1202638) (TMS) can be added, although referencing to the residual solvent peak (CHCl₃ at 7.26 ppm for ¹H NMR; CDCl₃ at 77.16 ppm for ¹³C NMR) is common practice.
Protocol 2: ¹H NMR Data Acquisition
-
Spectrometer: 400 MHz or higher field NMR spectrometer
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments)
-
Temperature: 298 K
-
Number of Scans (NS): 8-16 (increase for dilute samples)
-
Acquisition Time (AQ): 2-4 seconds[1]
-
Relaxation Delay (D1): 1-5 seconds
-
Spectral Width (SW): 12-16 ppm, centered around 6 ppm
-
Pulse Width (P1): Calibrated 30° or 90° pulse
Protocol 3: ¹³C NMR Data Acquisition
-
Spectrometer: 100 MHz or higher (corresponding to a ¹H frequency of 400 MHz)
-
Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments)
-
Temperature: 298 K
-
Number of Scans (NS): 1024 or more, depending on sample concentration
-
Acquisition Time (AQ): 1-2 seconds
-
Relaxation Delay (D1): 2 seconds
-
Spectral Width (SW): 200-240 ppm, centered around 100 ppm
-
Pulse Width (P1): Calibrated 30° pulse
Data Processing and Analysis
-
Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C) to the Free Induction Decay (FID) before Fourier transformation.
-
Phasing and Baseline Correction: Manually phase the transformed spectrum and apply an automatic baseline correction.
-
Referencing: Reference the spectrum to the residual solvent peak or internal standard.
-
Peak Picking and Integration: Identify all significant peaks and integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the structural elucidation of a small molecule like this compound using NMR spectroscopy.
Caption: A logical workflow for the structural elucidation of small molecules using NMR spectroscopy.
This comprehensive guide provides the necessary data and protocols to assist researchers in the successful NMR analysis of this compound, ensuring accurate structural verification and quality control.
References
Application Notes and Protocols: Synthesis and Flavor Analysis of Methyl 2-methyl-3-furyl Disulfide Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of "Methyl 2-methyl-3-furyl disulfide" derivatives and the subsequent analysis of their flavor profiles. The protocols outlined below are intended for use in a laboratory setting by trained professionals.
Introduction
Sulfur-containing compounds are pivotal to the flavor profiles of many foods, often imparting desirable meaty, roasted, and savory notes at very low concentrations.[1][2] Among these, furanic sulfur compounds are of significant interest due to their potent and often character-defining aromas. "this compound" and its derivatives are known for their sulfurous and meaty aroma characteristics, making them valuable targets for flavor studies and potential ingredients in the food industry.[3][4][5]
This document details the synthesis of various derivatives from the parent compound, bis(2-methyl-3-furyl) disulfide, and provides protocols for their analytical and sensory evaluation.
Synthesis of Bis(2-methyl-3-furyl) Disulfide
The starting material for the synthesis of various 2-methyl-3-furyl sulfide (B99878) derivatives is bis(2-methyl-3-furyl) disulfide. A common method for its preparation involves the oxidation of 2-methyl-3-furanthiol (B142662).[6]
Experimental Protocol: Synthesis of Bis(2-methyl-3-furyl) Disulfide[8]
-
Reaction Setup: In a three-necked flask equipped with a reflux condenser, mechanical stirrer, and thermometer, add 2-methyl-3-furanthiol and dimethyl sulfoxide (B87167) (DMSO). The recommended molar ratio of 2-methyl-3-furanthiol to DMSO is between 1:0.5 and 1:10.
-
Reaction Conditions: Under a normal pressure atmosphere, heat the mixture to reflux with constant stirring. Maintain the reflux for a period of 0.5 to 10 hours.
-
Work-up: After the reaction is complete, remove the generated dimethyl sulfide and water, along with the excess DMSO, by distillation at atmospheric pressure.
-
Purification: The crude product is then purified by vacuum distillation to yield bis(2-methyl-3-furyl) disulfide as a light yellow transparent liquid.
Synthesis of 2-Methyl-3-furyl Sulfide Derivatives
A variety of 2-methyl-3-furyl sulfide derivatives can be synthesized from bis(2-methyl-3-furyl) disulfide through reactions such as C-H sulfurization, nucleophilic substitution, and ring-opening of epoxides.[1][7]
C-H Sulfurization with Cyclic Ethers and Amides[1]
Experimental Protocol:
-
Reaction Mixture: In a pressure vessel tube, combine bis(2-methyl-3-furyl) disulfide (0.2 mmol), di-tert-butyl peroxide (DTBP, 0.8 mmol), and the respective cyclic ether or amide (1 mL) (e.g., tetrahydrofuran, 1,4-dioxane, N,N-dimethylacetamide).
-
Reaction Conditions: Seal the vessel and stir the reaction mixture at 120 °C for 24 hours.
-
Work-up and Purification: Upon completion, cool the mixture and pour it into ethyl acetate. Wash the organic phase with a saturated NaCl solution. The resulting derivatives can then be purified using standard chromatographic techniques.
Nucleophilic Substitution with Ketones[1][9]
Experimental Protocol:
-
Reaction Conditions: The nucleophilic substitution of bis(2-methyl-3-furyl) disulfide with various ketones is carried out in the presence of an alkaline catalyst under heating.
-
Product Isolation: The specific reaction conditions and work-up procedures will vary depending on the ketone used.
Ring-Opening Reaction with Epoxides[1][9]
Experimental Protocol:
-
Reaction Conditions: The synthesis of derivatives through the ring-opening of epoxides is achieved by reacting bis(2-methyl-3-furyl) disulfide with the desired epoxide.
-
Isomer Separation: Note that the reaction with certain epoxides, such as 2-phenyloxirane, may produce a mixture of isomers that will require separation.[7]
Quantitative Data Summary
The synthesized derivatives exhibit a range of aroma characteristics, as summarized in the table below. The odor thresholds for these compounds are generally low, indicating their high potency as flavorants.[1]
| Compound ID | Reactant | Aroma Description | Odor Threshold (µg/mL) |
| 3a | Tetrahydrofuran | Onion, Garlic | < 5 |
| 3b | 1,4-Dioxane | Nut, Mushroom | < 5 |
| 3d/3e | N,N-Dimethylformamide | Radish, Roast Meat | < 5 |
| 3j | Ketone Derivative | Onion, Garlic | < 5 |
| 5a | Epoxide Derivative | Nut, Mushroom | < 5 |
Table 1: Summary of Aroma Characteristics of Synthesized 2-Methyl-3-furyl Sulfide Derivatives. Data sourced from Tang et al. (2021).[1]
Analytical Protocols
The characterization of the synthesized furan (B31954) derivatives is crucial for confirming their structure and purity. Gas Chromatography-Mass Spectrometry (GC-MS) is the primary technique for this purpose.
GC-MS Analysis of Furan Derivatives
Sample Preparation (Headspace SPME Arrow): [8][9][10][11]
-
For liquid samples (e.g., fruit juice), mix 5 g of the sample with 5 mL of a saturated NaCl solution in a headspace vial.
-
For semi-solid or oily samples (e.g., canned fish), mix 1 g of the homogenized sample with 9 mL of a saturated NaCl solution in a headspace vial.
-
Equilibrate the sample at 35°C for 15 minutes.
-
Expose a carboxen-polydimethylsiloxane (CAR/PDMS) SPME Arrow fiber to the headspace for 15 minutes at 35°C to adsorb the analytes.
| Parameter | Setting |
| Column | HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Injector Temperature | 280 °C |
| Oven Program | Initial 35°C (hold 3 min), ramp to 200°C at 10°C/min, hold for 2 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (m/z 40-400) or Selected Ion Monitoring (SIM) |
Table 2: Typical GC-MS parameters for the analysis of furan derivatives.
Sensory Evaluation Protocols
Sensory analysis is essential to characterize the flavor profile of the synthesized compounds. A combination of descriptive and difference testing is recommended.
Descriptive Sensory Analysis[6][15]
-
Panel Selection: Recruit 8-12 trained panelists with demonstrated sensory acuity and descriptive ability.
-
Training: Conduct training sessions to familiarize panelists with the aroma attributes associated with furan disulfide derivatives (e.g., meaty, sulfurous, roasted, onion, garlic). Develop a standardized lexicon.
-
Evaluation: Present the samples (dissolved in an appropriate solvent at a concentration above the detection threshold) to the panelists in a controlled environment. Panelists will rate the intensity of each aroma attribute on a structured scale (e.g., a 15-cm line scale).
Triangle Test for Difference Evaluation[6][15]
-
Purpose: To determine if a perceptible difference exists between two samples.
-
Procedure: Present panelists with three coded samples, two of which are identical and one is different. Ask the panelists to identify the odd sample.
-
Analysis: The results are analyzed using statistical tables to determine if the number of correct identifications is significantly greater than what would be expected by chance.
Visualizations
Synthesis Pathway
Caption: General synthesis pathway for 2-methyl-3-furyl sulfide derivatives.
Experimental Workflow for Flavor Analysis
Caption: Workflow for the synthesis and flavor analysis of target compounds.
References
- 1. Synthesis of novel 2-methyl-3-furyl sulfide flavor derivatives as efficient preservatives - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04207F [pubs.rsc.org]
- 2. studysmarter.co.uk [studysmarter.co.uk]
- 3. Methods of flavor evaluation | PPTX [slideshare.net]
- 4. Sensory analysis – How flavour tests support product development - Tentamus Group [tentamus.com]
- 5. bis(2-methyl-3-furyl) disulfide, 28588-75-2 [thegoodscentscompany.com]
- 6. CN1097747A - The preparation method of a kind of two (2-methyl-3-furyl) disulfide - Google Patents [patents.google.com]
- 7. Synthesis of novel 2-methyl-3-furyl sulfide flavor derivatives as efficient preservatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. shimadzu.com [shimadzu.com]
- 12. gcms.cz [gcms.cz]
Application of Methyl 2-methyl-3-furyl disulfide in Savory Flavor Creation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-methyl-3-furyl disulfide (FEMA number 3573) is a potent, sulfur-containing aroma compound revered for its ability to impart authentic and complex savory, meaty, and roasted notes to a wide array of food products.[1][2][3] Its characteristic flavor profile, reminiscent of cooked meat, broth, and roasted nuts, makes it an invaluable tool for flavor chemists and product developers.[1][4][5] This document provides detailed application notes and experimental protocols for the effective utilization of this compound in the creation of savory flavors.
Chemical Profile:
| Property | Value | Reference |
| Chemical Name | This compound | [4][5] |
| Synonyms | 2-Methyl-3-(methyldithio)furan, Methyl 2-methyl-3-furyldisulphide | [4] |
| CAS Number | 65505-17-1 | [3] |
| FEMA Number | 3573 | [1][6][7] |
| Molecular Formula | C₆H₈OS₂ | [5] |
| Molecular Weight | 160.26 g/mol | [1][5] |
| Organoleptic Profile | Meaty, sulfurous, roasted, brothy, slightly smoky, with vegetable and onion nuances. | [1][3][4] |
| Natural Occurrence | Cooked beef and tea. |
Applications in Savory Flavor Creation
This compound is a versatile compound used to build a robust savory foundation in various food systems. Its high impact at low concentrations makes it a cost-effective solution for enhancing flavor profiles.
Recommended Applications and Starting Dosage Levels:
| Application | Recommended Starting Dosage (as-is) | Flavor Contribution |
| Beef Flavors | 1 - 10 ppb | Enhances roasted, brothy, and authentic beefy notes. |
| Chicken Flavors | 0.5 - 5 ppb | Provides a cooked, roasted chicken character. |
| Pork Flavors | 1 - 8 ppb | Contributes to savory, grilled pork notes. |
| Vegetable Broths & Soups | 0.1 - 2 ppb | Adds depth, umami, and a subtle meaty background. |
| Snack Seasonings | 2 - 15 ppb | Creates roasted, savory, and meaty profiles in chips and extruded snacks.[3] |
| Sauces and Gravies | 0.5 - 5 ppb | Enhances richness and savory complexity. |
| Plant-Based Meats | 2 - 20 ppb | Masks off-notes and imparts a realistic meaty flavor.[3] |
| Fatty Notes (e.g., in chocolate) | 5 - 10 ppb (for bis(2-methyl-3-furyl) disulfide) | Adds creamy and milky effects at low dosages.[4] |
Note: The optimal dosage will vary depending on the food matrix, desired flavor profile, and interaction with other flavor components. It is recommended to start with the lower end of the suggested range and adjust based on sensory evaluation.
Synergistic Effects:
This compound works synergistically with other flavor compounds to create a more complex and authentic savory experience. For a deeper umami character, it is commonly used with:
-
Furfuryl Mercaptan: Adds roasted, coffee-like notes.
-
Thiamine Hydrolysate: Provides a savory, meaty base.
-
Methional: Contributes to a boiled potato, savory aroma.[3]
Experimental Protocols
Protocol for Sensory Evaluation of this compound in a Model Broth System
This protocol outlines a method for a trained sensory panel to evaluate the flavor contribution of this compound.
Objective: To determine the sensory threshold and characterize the flavor profile of this compound in a simple savory broth.
Materials:
-
This compound (food-grade)
-
Propylene (B89431) glycol (food-grade)
-
Unsalted vegetable or chicken broth (commercially available, low flavor intensity)
-
Deionized water
-
Sensory evaluation booths with controlled lighting and ventilation[8][9]
-
Coded, odorless sample cups[9]
-
Palate cleansers (unsalted crackers, room temperature water)[9]
Procedure:
-
Stock Solution Preparation: Prepare a 0.1% solution of this compound in propylene glycol.
-
Sample Preparation:
-
Prepare a series of dilutions of the stock solution in the broth to achieve concentrations ranging from 0.01 ppb to 50 ppb.
-
A control sample of the plain broth should also be prepared.
-
All samples should be heated to a consistent serving temperature (e.g., 50°C) before evaluation.
-
-
Sensory Panel:
-
A panel of 8-12 trained sensory analysts is recommended.[8]
-
Panelists should be familiar with savory flavor terminology.
-
-
Evaluation Method (Triangle Test):
-
For determining the detection threshold, a triangle test is effective.[10]
-
Present three samples to each panelist, two of which are identical (either both control or both with the flavor compound at a specific concentration) and one is different.
-
Ask the panelists to identify the odd sample.
-
The lowest concentration at which a statistically significant number of panelists can correctly identify the odd sample is the detection threshold.
-
-
Descriptive Analysis:
-
Once the threshold is determined, present panelists with a range of concentrations above the threshold.
-
Use a descriptive analysis scoresheet with attributes such as "meaty," "brothy," "roasted," "sulfurous," "onion," and "umami."
-
Panelists should rate the intensity of each attribute on a scale (e.g., 1-9).
-
Data Analysis: Analyze the data to determine the detection threshold and to create a flavor profile of this compound at different concentrations.
Protocol for Quantification of this compound in a Meat Product using GC-MS
This protocol provides a general method for the extraction and quantification of this compound from a meat matrix.
Objective: To quantify the concentration of this compound in a cooked meat product.
Materials:
-
Cooked meat sample
-
Internal standard (e.g., deuterated analog of the analyte, if available)
-
Dichloromethane (B109758) (HPLC grade)
-
Anhydrous sodium sulfate
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)[11]
-
Solid-Phase Microextraction (SPME) fibers (e.g., DVB/CAR/PDMS) for headspace analysis (alternative to solvent extraction)[12]
Procedure:
-
Sample Preparation:
-
Homogenize the cooked meat sample.
-
Weigh a known amount of the homogenized sample (e.g., 5 g) into a centrifuge tube.
-
-
Extraction:
-
Spike the sample with a known amount of the internal standard.
-
Add dichloromethane (e.g., 10 mL) and vortex for 2 minutes.
-
Centrifuge the sample and collect the organic layer.
-
Repeat the extraction twice more.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
-
-
GC-MS Analysis:
-
Column: Use a non-polar or medium-polarity capillary column suitable for flavor analysis (e.g., DB-5ms).
-
Injection: 1 µL of the extract in splitless mode.
-
Oven Program: Start at 40°C, hold for 2 min, ramp to 250°C at 5°C/min, and hold for 5 min.
-
Mass Spectrometer: Operate in electron ionization (EI) mode and scan a mass range of m/z 35-350. For higher sensitivity, use selected ion monitoring (SIM) mode, targeting characteristic ions of this compound (e.g., m/z 160, 113, 85).
-
-
Quantification:
-
Create a calibration curve using standard solutions of this compound with a fixed concentration of the internal standard.
-
Calculate the concentration of the analyte in the sample based on the peak area ratio of the analyte to the internal standard and the calibration curve.
-
Formation Pathway and Logical Relationships
This compound is primarily formed during the thermal processing of food through the Maillard reaction.[1] The key precursors are sulfur-containing amino acids, such as cysteine, and reducing sugars or thiamine.[1]
References
- 1. researchgate.net [researchgate.net]
- 2. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 3. This compound Supplier | Sulfurous Meaty Aroma Chemical [chemicalbull.com]
- 4. bis(2-methyl-3-furyl) disulfide, 28588-75-2 [thegoodscentscompany.com]
- 5. This compound | C6H8OS2 | CID 47649 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. agroscope.admin.ch [agroscope.admin.ch]
- 7. femaflavor.org [femaflavor.org]
- 8. flavorsum.com [flavorsum.com]
- 9. Dedicated to bakers, pastry chefs and chocolatiers [puratos.com]
- 10. kevaflavours.com [kevaflavours.com]
- 11. [Preparative GC separation and identification of this compound flavour] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. shimadzu.com [shimadzu.com]
Application Notes and Protocols for Sensory Evaluation of Products Containing Methyl 2-methyl-3-furyl Disulfide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Methyl 2-methyl-3-furyl Disulfide and its Sensory Significance
This compound (CAS No. 65505-17-1) is a highly potent, sulfur-containing aroma compound that imparts significant sensory characteristics to a wide variety of products.[1] Its aroma is predominantly characterized by strong roasted, meaty, brothy, and slightly sulfurous notes.[1] Due to its extreme potency, it is utilized in trace amounts to confer realistic cooked-meat and roasted profiles to savory food products, including seasonings, snacks, and plant-based meat alternatives.[1] The sensory impact of such sulfur compounds is substantial, even at very low concentrations, owing to their low aroma and taste thresholds.[2][3]
The evaluation of products containing this compound is critical for product development, quality control, and ensuring consumer acceptance. The multifaceted aroma profile, which can range from desirable savory notes to potentially off-putting sulfurous characteristics at higher concentrations, necessitates a suite of sensory evaluation techniques to fully characterize its impact. These techniques are essential for optimizing formulations, ensuring product consistency, and substantiating marketing claims.
This document provides detailed application notes and protocols for the sensory evaluation of products containing this compound, tailored for researchers, scientists, and drug development professionals.
Quantitative Data Summary
| Compound | Reported Aroma/Flavor Profile | Reported Threshold | Source |
| This compound | Strong roasted, meaty, brothy, slightly sulfurous | Extremely potent, used in tiny amounts | [1] |
| Derivatives of 2-methyl-3-furyl sulfide (B99878) | Onion, garlic, nut, mushroom, radish, roast meat | Low aroma thresholds (<5 µg/mL) | [2][4] |
| bis(2-methyl-3-furyl) disulfide | Meaty | Odor threshold in air: 0.0006-0.0028 ng/L | [3] |
Experimental Protocols
The selection of an appropriate sensory evaluation method is contingent on the specific research question. Below are detailed protocols for key sensory tests applicable to products containing this compound.
General Considerations for Sample Preparation and Presentation
Given the potency of this compound, careful sample preparation is paramount to prevent sensory fatigue and obtain reliable results.
-
Dilution: Samples should be diluted to a concentration where the aroma is clearly perceptible but not overwhelming. The base for dilution should be neutral and relevant to the product matrix (e.g., deodorized oil, unsalted broth, or water).
-
Temperature: Present all samples at a consistent and controlled temperature, as temperature can affect the volatility of aroma compounds.
-
Serving Vessels: Use identical, odor-free containers (e.g., glass snifters with lids) for all samples.
-
Blinding and Randomization: All samples should be coded with three-digit random numbers to prevent bias. The order of presentation should be randomized for each panelist.
-
Controlled Environment: All sensory evaluations should be conducted in a well-ventilated, odor-free environment. Individual sensory booths are recommended to prevent interaction between panelists.
Protocol 1: Triangle Test for Difference Detection
Objective: To determine if a perceptible sensory difference exists between two product formulations (e.g., a product with and without this compound, or two different concentrations).
Materials:
-
Two product formulations (A and B).
-
Odor-free sample containers.
-
Three-digit codes.
-
Water and unsalted crackers for palate cleansing.
-
Ballots for data collection.
Procedure:
-
Panelist Selection: Recruit a panel of at least 24-30 individuals who have been screened for their ability to detect the target aroma.
-
Sample Preparation: Prepare three samples for each panelist: two of one formulation and one of the other (e.g., AAB, BBA, ABA, BAB, etc.). The six possible combinations should be randomized across panelists.
-
Instructions to Panelists: Instruct panelists to sniff (or taste, if applicable) each sample from left to right. Their task is to identify the "odd" or "different" sample.
-
Data Collection: Panelists record their choice on a ballot.
-
Data Analysis: The number of correct identifications is tabulated. Statistical significance is determined using a binomial test or by consulting a statistical chart for triangle tests. The null hypothesis is that there is no perceptible difference between the samples.
Protocol 2: Paired Comparison Test for Attribute-Specific Differences
Objective: To determine if two products differ in the intensity of a specific sensory attribute (e.g., "meaty aroma").
Materials:
-
Two product formulations (A and B).
-
Odor-free sample containers.
-
Three-digit codes.
-
Water and unsalted crackers for palate cleansing.
-
Ballots for data collection.
Procedure:
-
Panelist Selection: Recruit a panel of at least 24-30 individuals.
-
Sample Preparation: Present each panelist with a pair of samples, one of each formulation (A and B). The order of presentation (AB or BA) should be randomized across panelists.
-
Instructions to Panelists: Instruct panelists to evaluate both samples and identify which sample is higher in the specified attribute (e.g., "Which sample has a stronger meaty aroma?").
-
Data Collection: Panelists record their choice on a ballot.
-
Data Analysis: The number of times each sample was chosen as having the more intense attribute is counted. Statistical significance is determined using a two-sided binomial test.
Protocol 3: Quantitative Descriptive Analysis (QDA) for Comprehensive Sensory Profiling
Objective: To identify, describe, and quantify the sensory attributes of a product containing this compound.
Materials:
-
Product(s) to be evaluated.
-
Reference standards for various aroma attributes.
-
Odor-free sample containers.
-
Three-digit codes.
-
Water and unsalted crackers for palate cleansing.
-
Computerized data collection system or paper ballots with line scales.
Procedure:
-
Panelist Selection and Training (Crucial Step):
-
Select 8-12 individuals based on their sensory acuity, motivation, and ability to articulate sensory perceptions.
-
Conduct extensive training sessions (typically several weeks). During training, the panel will:
-
Develop a consensus vocabulary (lexicon) to describe the aroma and flavor attributes of the product. For a product with this compound, this lexicon might include terms like:
-
Aroma: Meaty, Roasted, Sulfurous, Onion, Garlic, Brothy, Savory, Earthy, Smoky, Burnt.
-
Flavor: Meaty, Umami, Salty, Bitter, Lingering Sulfur.
-
-
Define each attribute with a clear, concise description.
-
Develop or be provided with reference standards for each attribute to anchor the intensity scale.
-
Practice rating the intensity of each attribute using a line scale (e.g., a 15-cm line anchored with "low" and "high").
-
-
-
Product Evaluation:
-
Once the panel is trained and their performance is deemed reliable, the formal evaluation begins.
-
Present panelists with the coded samples in a randomized order.
-
Panelists independently rate the intensity of each attribute for each sample on the provided line scale.
-
Replicate the evaluations over several sessions to ensure data reliability.
-
-
Data Analysis:
-
Convert the line scale ratings to numerical data.
-
Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences in attributes between products.
-
Visualize the results using spider plots (radar plots) or bar charts to compare the sensory profiles of different products.
-
Protocol 4: Affective (Consumer) Testing for Preference and Liking
Objective: To assess consumer preference and overall liking of a product containing this compound.
Materials:
-
Product samples.
-
Three-digit codes.
-
Water and unsalted crackers for palate cleansing.
-
Ballots with appropriate scales (e.g., 9-point hedonic scale).
Procedure:
-
Panelist Recruitment: Recruit a large number of consumers (typically 75-150) who are representative of the target market for the product.
-
Test Design:
-
Paired Preference Test: Present consumers with two samples and ask which one they prefer.
-
Hedonic Scaling: Present consumers with a single sample and ask them to rate their overall liking on a 9-point hedonic scale (1 = Dislike Extremely, 9 = Like Extremely). They can also be asked to rate their liking of specific attributes like aroma and flavor.
-
-
Data Collection: Consumers record their responses on the provided ballots.
-
Data Analysis:
-
For paired preference tests, analyze the data using a binomial test.
-
For hedonic scaling, calculate the mean liking scores and analyze for significant differences using ANOVA.
-
Visualizations
Caption: General workflow for a sensory evaluation project.
Caption: Decision tree for selecting the appropriate sensory test.
Caption: Steps in a Quantitative Descriptive Analysis (QDA) protocol.
References
- 1. This compound Supplier | Sulfurous Meaty Aroma Chemical [chemicalbull.com]
- 2. Synthesis of novel 2-methyl-3-furyl sulfide flavor derivatives as efficient preservatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 4. Synthesis of novel 2-methyl-3-furyl sulfide flavor derivatives as efficient preservatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Note: Gas Chromatography-Olfactometry (GC-O) Analysis of Methyl 2-methyl-3-furyl disulfide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-methyl-3-furyl disulfide is a potent sulfur-containing furan (B31954) derivative, recognized for its significant contribution to the aroma of a wide variety of cooked foods.[1][2][3] With a characteristic "roast meat" or "meaty" odor, this compound is a key flavor component in products such as cooked beef, coffee, and high-heat skim milk powder.[1][2][3] At a 1.0% concentration, its aroma profile is further described as sulfureous, meaty, vegetative, and chemical-like with nuances of onion and roasted beef.[1] Given its potent aroma and extremely low odor threshold, reported to be in the range of 0.001-0.0025 ng/L in air, Gas Chromatography-Olfactometry (GC-O) is an indispensable technique for its characterization in complex food matrices.[4]
GC-O combines the high-resolution separation capabilities of gas chromatography with the unparalleled sensitivity and specificity of the human nose as a detector. This allows for the detection and identification of odor-active compounds that may be present at concentrations below the detection limits of conventional instrumental detectors. This application note provides a detailed protocol for the GC-O analysis of this compound, including sample preparation, instrumental parameters, and data analysis, to aid researchers in the comprehensive evaluation of this key aroma compound.
Data Presentation
Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 65505-17-1 | [1] |
| Molecular Formula | C6H8OS2 | [5] |
| Boiling Point | 210 °C | [1] |
| Density | 1.163 g/mL at 25 °C | [1] |
| Refractive Index | n20/D 1.5600 | [1] |
Quantitative Olfactory and Chromatographic Data
| Parameter | Value | Column Type | Reference |
| Odor Threshold (in air) | 0.001-0.0025 ng/L | - | [4] |
| Flavor Dilution (FD) Factor | ≥ 300 | DB-WAX | [2][6][7] |
| Retention Index (RI) | 1657 | Inertcap pure-wax | [8] |
| Predicted Kovats RI | 1212.7 | Standard non-polar | [5] |
| Predicted Kovats RI | 1659.5 | Standard polar | [5] |
Experimental Protocols
Sample Preparation: Solid-Phase Microextraction (SPME)
Solid-Phase Microextraction (SPME) is a solvent-free, sensitive, and widely used technique for the extraction of volatile and semi-volatile compounds from various matrices for GC-O analysis.
Materials:
-
Food sample containing this compound (e.g., cooked meat, coffee, milk powder)
-
20 mL headspace vials with PTFE/silicone septa
-
SPME fiber assembly: 50/30 µm Divinylbenzene/Carboxen™/Polydimethylsiloxane (DVB/CAR/PDMS) is recommended for broad-range volatile analysis.
-
Sodium chloride (NaCl)
-
Deionized water
-
Heated magnetic stirrer or water bath with agitation
Protocol:
-
Sample Homogenization: Weigh 2-5 g of the homogenized food sample into a 20 mL headspace vial. For solid samples, it may be beneficial to add a small amount of deionized water to create a slurry.
-
Salting Out: Add 1-2 g of NaCl to the vial. This increases the ionic strength of the aqueous phase, promoting the partitioning of volatile compounds into the headspace.
-
Equilibration: Seal the vial and place it in a heated agitator or water bath set to a temperature between 40-60 °C. Allow the sample to equilibrate for 15-30 minutes with gentle agitation to facilitate the release of volatiles into the headspace.
-
SPME Extraction: Expose the SPME fiber to the headspace of the vial for 30-60 minutes at the same temperature to adsorb the volatile compounds. The optimal extraction time may need to be determined empirically.
-
Desorption: Immediately after extraction, retract the fiber and insert it into the GC injection port for thermal desorption.
Gas Chromatography-Olfactometry (GC-O) Parameters
Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS) and an Olfactory Detection Port (ODP).
-
The column effluent is split between the chemical detector and the ODP, typically at a 1:1 ratio.
GC Conditions:
-
Injector: Splitless mode, Temperature: 250 °C. Desorption time: 2-5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
Column: A polar column such as a DB-WAX or Inertcap pure-wax (30 m x 0.25 mm i.d., 0.25 µm film thickness) is recommended for the separation of sulfur compounds.[8][9]
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp: Increase at a rate of 5 °C/min to 240 °C.
-
Final hold: Hold at 240 °C for 10 minutes.
-
-
Detector (FID/MS):
-
FID Temperature: 260 °C.
-
MS Transfer Line: 250 °C, Ion Source: 230 °C, Mass Range: m/z 35-350.
-
-
Olfactory Detection Port (ODP):
-
Transfer line temperature: 250 °C.
-
Humidified air flow: To prevent nasal cavity dehydration of the panelist.
-
Olfactometry Assessment:
A trained sensory panel is required to sniff the effluent from the ODP. Panelists should record the retention time, odor descriptor, and intensity of each perceived aroma. For quantitative analysis, techniques such as Aroma Extract Dilution Analysis (AEDA) or Detection Frequency can be employed. In AEDA, the sample is serially diluted and analyzed by GC-O until no odor is detected. The highest dilution at which an odor is still perceived is defined as the Flavor Dilution (FD) factor.
Mandatory Visualization
Caption: Experimental workflow for GC-O analysis.
References
- 1. This compound | 65505-17-1 [chemicalbook.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Bis(2-methyl-3-furyl)disulfide | 28588-75-2 [chemicalbook.com]
- 4. agroscope.admin.ch [agroscope.admin.ch]
- 5. Human Metabolome Database: Showing metabocard for 2-Methyl-3-(methyldithio)furan (HMDB0040199) [hmdb.ca]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Character impact odorants of high-heat skim milk powder isolated by simultaneous distillation-extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. jstage.jst.go.jp [jstage.jst.go.jp]
Troubleshooting & Optimization
Stability of "Methyl 2-methyl-3-furyl disulfide" during thermal processing
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Methyl 2-methyl-3-furyl disulfide during thermal processing. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its thermal stability a concern?
This compound (MMFD) is a volatile sulfur compound known for its significant contribution to the aroma of cooked meats and other savory foods.[1] Its thermal stability is a critical concern for researchers in food science and drug development as it can degrade during processes like cooking, sterilization, or chemical synthesis, leading to a loss of desired flavor/aroma or the formation of off-notes.
Q2: What are the primary factors that can affect the stability of this compound during thermal processing?
Several factors can influence the stability of MMFD during heating:
-
Temperature: Higher temperatures generally accelerate degradation reactions.
-
Duration of Heating: Prolonged exposure to heat will lead to greater degradation.
-
pH of the Medium: The stability of related sulfur compounds, like 2-methyl-3-furanthiol (B142662), has been shown to be pH-dependent.[2] Acidic conditions, for instance, can promote the degradation of the furan (B31954) ring.[3]
-
Presence of Oxygen: As a disulfide, MMFD can be susceptible to oxidation, which can be exacerbated by heat.
-
Matrix Effects: The presence of other components in the solution or mixture, such as metal ions, amino acids, or sugars, can influence the degradation pathways and kinetics.
Q3: What are the likely degradation products of this compound upon heating?
While specific studies on the thermal degradation products of MMFD are limited, based on the chemistry of related compounds like 2-methyl-3-furanthiol (MFT), the following degradation pathways are plausible:
-
Disulfide Scission and Re-equilibration: The disulfide bond can break and reform, potentially leading to the formation of symmetrical disulfides like dimethyl disulfide and bis(2-methyl-3-furyl) disulfide.
-
Thiol Formation: The disulfide can be reduced to its corresponding thiols, 2-methyl-3-furanthiol and methanethiol.
-
Furan Ring Degradation: The furan ring itself can be unstable at high temperatures, especially under acidic conditions, and may undergo ring-opening reactions to form various carbonyl compounds.[3]
Troubleshooting Guide
| Problem/Observation | Potential Cause | Suggested Solution |
| Loss of characteristic "meaty" or "sulfurous" aroma after heating. | Thermal degradation of this compound. | - Minimize heat exposure by reducing the temperature and/or duration of the thermal process.- Conduct experiments under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.- Adjust the pH of the medium to a neutral or slightly basic range if the experimental conditions allow. |
| Development of "off-odors" or unexpected aroma profiles. | Formation of various degradation products with different sensory properties. | - Analyze the sample using Gas Chromatography-Mass Spectrometry (GC-MS) with an olfactometry port (GC-O) to identify the specific compounds responsible for the off-odors.- Based on the identified degradation products, adjust the processing parameters (temperature, pH, etc.) to disfavor their formation. |
| Inconsistent results in repeated thermal processing experiments. | Variability in experimental conditions such as heating rate, sample matrix, or oxygen exposure. | - Ensure precise control over all experimental parameters, including temperature profiles, pH, and atmosphere.- Use a well-defined and consistent sample matrix for all experiments.- Degas solutions prior to heating to remove dissolved oxygen. |
Quantitative Data on Stability
Table 1: Stability of 2-methyl-3-furanthiol (MFT) in an Aqueous Solution at 50°C [4]
| Compound | Initial Concentration | Decrease after 24 hours |
| 2-methyl-3-furanthiol | Not specified | 59% |
Note: This data is for the precursor thiol and should be used as an indicator of potential instability for the disulfide. The disulfide bond itself may exhibit different thermal lability.
Experimental Protocols
The following is a generalized protocol for assessing the thermal stability of this compound in a solution. Researchers should adapt this protocol to their specific experimental needs.
Protocol 1: Thermal Stability Assessment of this compound using GC-MS
Objective: To quantify the degradation of this compound over time at a specific temperature.
Materials:
-
This compound (MMFD)
-
Solvent of interest (e.g., water, buffer solution, food matrix simulant)
-
Internal standard (e.g., a stable compound with similar chromatographic properties, such as an alkylated furan or a different disulfide)
-
Heating block or water bath with precise temperature control
-
Sealed vials (e.g., headspace vials)
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of MMFD in the chosen solvent at a known concentration.
-
Prepare a stock solution of the internal standard.
-
In a series of vials, add a specific volume of the MMFD stock solution and the internal standard stock solution.
-
Seal the vials immediately to prevent the loss of volatile compounds.
-
-
Thermal Treatment:
-
Place the vials in the heating block or water bath pre-set to the desired temperature (e.g., 60°C, 80°C, 100°C).
-
Remove vials at specific time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Immediately cool the removed vials in an ice bath to quench the reaction.
-
-
GC-MS Analysis:
-
Analyze the headspace or a liquid injection of each sample using a GC-MS system.
-
Develop a suitable GC method to achieve good separation of MMFD, the internal standard, and potential degradation products.
-
Use the MS to identify and confirm the peaks corresponding to MMFD and any degradation products.
-
-
Data Analysis:
-
Calculate the peak area ratio of MMFD to the internal standard for each time point.
-
Plot the percentage of remaining MMFD (relative to the t=0 sample) against time to determine the degradation kinetics.
-
Visualizations
Diagram 1: Potential Degradation Pathways of this compound
Caption: Potential degradation pathways of this compound under thermal stress.
Diagram 2: Experimental Workflow for Thermal Stability Assessment
Caption: A generalized workflow for the experimental assessment of thermal stability.
References
Technical Support Center: Degradation of Methyl 2-methyl-3-furyl disulfide in Food Systems
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the degradation of Methyl 2-methyl-3-furyl disulfide in various food systems.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it significant in food systems?
This compound is a volatile sulfur compound that contributes to the desirable meaty and roasted aroma in many cooked foods.[1] It is typically formed during thermal processing through the Maillard reaction, involving the interaction of sulfur-containing amino acids like cysteine with reducing sugars, or through the degradation of thiamine (B1217682) (Vitamin B1).[1] Its presence and stability are crucial for the overall flavor profile of products such as cooked ham, roasted peanuts, and some fermented sausages.
Q2: What are the expected degradation products of this compound in a food matrix?
While direct studies on the degradation of this compound are limited, based on the reactivity of related furan (B31954) and disulfide compounds, the following degradation products can be anticipated:
-
2-Methyl-3-furanthiol: This is a likely product of the reduction of the disulfide bond. It is also a precursor to this compound and is known for its potent meaty aroma.
-
Bis(2-methyl-3-furyl) disulfide: This symmetrical disulfide can be formed through disulfide exchange reactions.
-
Dimethyl disulfide and Dimethyl trisulfide: These can arise from the cleavage of the methyl-sulfur bond and subsequent reactions.
-
2-Methyl-3-furanone: Oxidation of the furan ring can lead to the formation of furanones.
-
Further degradation products: Cleavage of the furan ring can lead to smaller, more volatile compounds. Additionally, polymerization and oligomerization reactions, similar to those observed for 2-methyl-3-furanthiol, may occur, leading to the formation of non-volatile, higher molecular weight compounds.[2]
Q3: What are the primary mechanisms driving the degradation of this compound?
The degradation of this compound in food systems is likely driven by a combination of factors:
-
Thermal Degradation: High temperatures during processing can lead to the cleavage of the disulfide bond and the furan ring.
-
Oxidation: The sulfur atoms are susceptible to oxidation, which can be initiated by reactive oxygen species present in the food matrix.[2]
-
Nucleophilic Attack: The disulfide bond can be attacked by nucleophiles, such as other thiols (e.g., cysteine) present in the food system, leading to disulfide exchange reactions.
-
pH Effects: The stability of the compound can be influenced by the pH of the food matrix.
Troubleshooting Guides
Issue 1: Poor recovery of this compound during sample preparation.
-
Possible Cause: Adsorption of the analyte to active sites in the sample matrix or analytical system. Volatile sulfur compounds are notoriously reactive.
-
Troubleshooting Steps:
-
Ensure all glassware and instrument pathways (e.g., GC liner, column) are properly deactivated (silanized).
-
Minimize sample handling and transfer steps.
-
For Solid Phase Microextraction (SPME), optimize fiber type (e.g., DVB/CAR/PDMS), extraction time, and temperature to ensure efficient desorption.[3]
-
Consider using a matrix-matched internal standard for more accurate quantification.
-
Issue 2: Inconsistent quantification results between replicate analyses.
-
Possible Cause: Inhomogeneous sample, inconsistent sample preparation, or analyte instability.
-
Troubleshooting Steps:
-
Ensure thorough homogenization of the food sample before extraction.
-
Precisely control all parameters during extraction (e.g., time, temperature, agitation).
-
Analyze samples as quickly as possible after preparation to minimize degradation. If storage is necessary, keep samples at low temperatures (e.g., -80°C) in airtight containers.
-
Issue 3: Identification of unknown peaks in the chromatogram.
-
Possible Cause: Formation of degradation products or matrix interference.
-
Troubleshooting Steps:
-
Compare the mass spectra of the unknown peaks with libraries of known flavor compounds and potential degradation products.
-
Analyze a standard of this compound that has been subjected to similar processing conditions (e.g., heating) to identify potential thermal degradation products.
-
Employ a sulfur-selective detector, such as a Sulfur Chemiluminescence Detector (SCD), in parallel with a mass spectrometer to confirm the presence of sulfur in the unknown peaks.
-
Data Presentation
Table 1: Hypothetical Degradation of this compound in a Model Food System at 120°C.
| Heating Time (min) | This compound (µg/kg) | 2-Methyl-3-furanthiol (µg/kg) | Bis(2-methyl-3-furyl) disulfide (µg/kg) |
| 0 | 100.0 | 5.2 | 2.1 |
| 15 | 75.3 | 15.8 | 8.5 |
| 30 | 52.1 | 28.4 | 15.3 |
| 60 | 28.9 | 45.1 | 22.7 |
Table 2: Effect of pH on the Stability of this compound after 30 minutes at 100°C.
| pH | This compound Remaining (%) |
| 3.0 | 85.2 |
| 5.0 | 72.5 |
| 7.0 | 58.9 |
Experimental Protocols
Protocol 1: Analysis of this compound and its Degradation Products by SPME-GC-MS.
-
Sample Preparation:
-
Homogenize 5 g of the food sample.
-
Transfer the homogenized sample to a 20 mL headspace vial.
-
Add 5 mL of saturated NaCl solution to enhance the release of volatile compounds.
-
Add an appropriate internal standard (e.g., a deuterated analog).
-
Seal the vial immediately with a PTFE/silicone septum.
-
-
SPME Extraction:
-
Equilibrate the sample at 60°C for 15 minutes with agitation.
-
Expose a DVB/CAR/PDMS SPME fiber to the headspace for 30 minutes at 60°C.
-
-
GC-MS Analysis:
-
Injector: 250°C, splitless mode for 2 minutes.
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Oven Program: 40°C for 3 minutes, ramp to 180°C at 5°C/min, then to 250°C at 15°C/min, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
MS Parameters:
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Electron Ionization: 70 eV.
-
Scan Range: m/z 35-350.
-
-
Protocol 2: Selective Detection of Sulfur-Containing Degradation Products by GC-SCD.
-
Sample Preparation and SPME Extraction: Follow steps 1 and 2 from Protocol 1.
-
GC-SCD Analysis:
-
Use the same GC conditions as in Protocol 1.
-
SCD Parameters:
-
Burner Temperature: 800°C.
-
Detector Base Temperature: 250°C.
-
Optimize hydrogen and air flows according to the manufacturer's instructions.
-
-
Mandatory Visualization
Caption: Proposed degradation pathway of this compound.
Caption: Experimental workflow for the analysis of degradation products.
References
- 1. Buy this compound (EVT-303228) | 65505-17-1 [evitachem.com]
- 2. Reactivity and stability of selected flavor compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Methyl 2-methyl-3-furyl disulfide (MMFD) and Off-Flavor Formation
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding Methyl 2-methyl-3-furyl disulfide (MMFD). The content is tailored for researchers, scientists, and drug development professionals investigating flavor chemistry and addressing off-flavor challenges in various products.
Frequently Asked Questions (FAQs)
Q1: What is this compound (MMFD)?
This compound, also known as 2-methyl-3-furylmethyl disulfide, is a highly potent, sulfur-containing volatile organic compound.[1][2] It is recognized by its strong, characteristic aroma profile, which includes roasted, meaty, and brothy notes with a distinct sulfurous quality.[2] Due to its potency, it is often used in trace amounts in the flavor industry to impart realistic cooked or roasted notes to a variety of food products, including savory snacks, seasonings, and plant-based meat alternatives.[2]
Q2: How is MMFD formed in food products?
MMFD formation is primarily a result of thermal processing and involves complex chemical reactions. The two main pathways are:
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Thiamine (B1217682) (Vitamin B1) Degradation: Thiamine is thermally unstable and its degradation is a significant source of many meat-like flavor compounds.[3][4] During heating, thiamine breaks down to form key intermediates, including 2-methyl-3-furanthiol (B142662) (MFT), which is a direct precursor to MMFD and its symmetrical counterpart, bis(2-methyl-3-furyl) disulfide.[5][6][7]
-
Maillard Reaction: This reaction between a reducing sugar and an amino acid (particularly a sulfur-containing amino acid like cysteine) is fundamental to the development of color and flavor in cooked foods.[8][9] The Maillard reaction generates numerous volatile compounds, including furans and thiols, which can react further to form MMFD.[5][7]
Q3: Why is MMFD considered both a desirable flavor and an off-flavor?
The perception of MMFD is highly dependent on its concentration and the food matrix in which it is present.
-
Desirable Flavor: In savory applications like cooked meats, broths, and roasted products, its meaty and roasted notes are considered character-defining and desirable.[10][11]
-
Off-Flavor: In products where a "meaty" or "sulfurous" note is unexpected or undesirable, such as in fruit juices or some dairy products, the presence of MMFD is considered a significant off-flavor.[12] High concentrations of MMFD, even in savory products, can also lead to an overpowering, unpleasant sulfurous odor, sometimes described as "pickle-like" when combined with other sulfur compounds.[5]
Q4: What are the key chemical precursors for MMFD formation?
The primary precursors that react to form MMFD during processing are:
-
2-Methyl-3-furanthiol (MFT): The most direct precursor, which provides the 2-methyl-3-furyl moiety.[5]
-
Methanethiol (CH₃SH): Provides the methylthio group.
-
Thiamine (Vitamin B1): A key source of MFT through thermal degradation.[4][13]
-
Sulfur-containing Amino Acids: Cysteine and methionine, which break down during Maillard and Strecker degradation reactions to release hydrogen sulfide (B99878) and other sulfur-containing fragments.[5]
-
Reducing Sugars: Such as ribose, glucose, and fructose, which are essential for the Maillard reaction.[7]
Troubleshooting Guides
Issue 1: An unexpected meaty or sulfurous off-flavor has appeared in my thermally processed product.
-
Question: My plant-based protein beverage, which is fortified with vitamins, develops a strong brothy/sulfurous off-flavor after UHT processing. What is the likely cause and how can I investigate it?
-
Answer: The combination of thermal processing (UHT) and vitamin fortification (likely including thiamine) strongly suggests the formation of MMFD and related sulfur compounds. The Maillard reaction between available sugars and the protein's amino acids is also a probable contributor.
Troubleshooting Steps:
-
Precursor Analysis: Quantify the concentration of thiamine, free sulfur-containing amino acids (cysteine, methionine), and reducing sugars in your raw materials.
-
Process Modification: Conduct pilot runs at varying processing temperatures and durations. Thermal processing is a primary driver, so reducing the thermal load may mitigate the issue.[14]
-
Headspace Analysis: Use the analytical protocol below (Protocol 1) to confirm the presence of MMFD, MFT, dimethyl disulfide, and bis(2-methyl-3-furyl) disulfide in the final product.
-
Inhibitor Studies: Consider the addition of antioxidants or flavonoid-containing extracts, which have been shown to inhibit the thermal generation of some aroma compounds.[14]
-
Issue 2: I am experiencing inconsistent results when analyzing for MMFD using GC-MS.
-
Question: My lab is having difficulty achieving repeatable quantification of MMFD in our food matrix. The peak areas vary significantly between runs. What are the common analytical pitfalls?
-
Answer: Analyzing for potent, reactive sulfur compounds like MMFD can be challenging. Inconsistency often stems from sample preparation, compound instability, or analytical parameters.
Troubleshooting Steps:
-
Optimize SPME Parameters: The choice of SPME fiber and extraction conditions is critical. A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often effective for a broad range of volatiles.[6] Systematically optimize incubation time and temperature to ensure complete equilibration of MMFD into the headspace.
-
Check for Artifact Formation: Sulfur compounds can degrade or react in the high temperatures of a GC injector.[15] Use a cool on-column or programmable temperature vaporization (PTV) inlet if available to minimize thermal degradation.
-
Use an Internal Standard: Add a suitable internal standard (e.g., a deuterated analog or a sulfur compound with similar volatility and polarity that is not present in the sample) at the beginning of sample preparation to correct for variations in extraction efficiency and injection volume.
-
Verify Compound Stability: MFT, the precursor to MMFD, is unstable and can readily oxidize to form disulfides.[5] Ensure samples are analyzed promptly after preparation and stored under inert gas (e.g., nitrogen) if necessary.
-
Data Presentation
Table 1: Physical and Chemical Properties of MMFD
| Property | Value | Reference |
|---|---|---|
| CAS Number | 65505-17-1 | [1][16] |
| Molecular Formula | C₆H₈OS₂ | [16] |
| Boiling Point | 210 °C (lit.) | |
| Density | 1.163 g/mL at 25 °C (lit.) | |
| Refractive Index | n20/D 1.5600 (lit.) |
| Organoleptic Profile | Meaty, vegetable, sulfurous, roasted |[2] |
Table 2: Sensory Aroma Thresholds of MMFD-Related Compounds
| Compound | Threshold | Medium | Reference |
|---|---|---|---|
| 2-Methyl-3-furanthiol (MFT) | 0.0025 - 0.001 ng/L | Air | [10] |
| Bis(2-methyl-3-furyl) disulfide | 0.0006 - 0.0028 ng/L | Air | [10] |
| Methional | 200 ng/L | Water | [10] |
| Furfuryl Mercaptan | 5 ng/L | Water |[10] |
Experimental Protocols
Protocol 1: Analysis of MMFD in a Liquid Food Matrix via Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)
This protocol provides a general framework for the detection and semi-quantification of MMFD. Optimization will be required for specific matrices.
-
Sample Preparation:
-
Place 5 mL of the liquid sample into a 20 mL headspace vial.
-
Add 1.5 g of sodium chloride (NaCl) to the vial to increase the ionic strength of the solution, which promotes the release of volatile compounds into the headspace.
-
If using an internal standard, spike the sample at this stage.
-
Immediately seal the vial with a magnetic screw cap containing a PTFE/silicone septum.
-
-
HS-SPME Extraction:
-
Place the vial in the autosampler tray, which is coupled to a heating agitator.
-
Incubate the sample at 60 °C for 15 minutes with agitation to allow for equilibration between the sample and the headspace.
-
Expose a 2 cm DVB/CAR/PDMS SPME fiber to the headspace of the vial for 30 minutes at 60 °C to adsorb the volatile compounds.
-
-
GC-MS Analysis:
-
Desorption: Immediately after extraction, transfer the fiber to the GC inlet, heated to 250 °C, for 5 minutes to desorb the analytes. Use splitless mode to maximize sensitivity.
-
Column: Use a mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) suitable for flavor compounds.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program:
-
Initial temperature: 40 °C, hold for 3 minutes.
-
Ramp 1: Increase to 150 °C at a rate of 5 °C/min.
-
Ramp 2: Increase to 250 °C at a rate of 10 °C/min, hold for 5 minutes.
-
-
Mass Spectrometer:
-
Operate in electron ionization (EI) mode at 70 eV.
-
Scan range: m/z 35-350.
-
Ion source temperature: 230 °C.
-
Transfer line temperature: 280 °C.
-
-
-
Data Analysis:
-
Identify MMFD by comparing the obtained mass spectrum and retention index with those of an authentic reference standard and/or a spectral library (e.g., NIST, Wiley). The characteristic ions for MMFD should be monitored.
-
Semi-quantify using the peak area of the target compound, normalized against the peak area of the internal standard.
-
Mandatory Visualizations
Caption: Key formation pathways of MMFD from Maillard and thiamine degradation.
Caption: Standard workflow for identifying and quantifying off-flavor compounds.
Caption: A logical flowchart for diagnosing the root cause of MMFD-related off-flavors.
References
- 1. This compound, 65505-17-1 [thegoodscentscompany.com]
- 2. This compound Supplier | Sulfurous Meaty Aroma Chemical [chemicalbull.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. lup.lub.lu.se [lup.lub.lu.se]
- 7. Formation and Analysis of Volatile and Odor Compounds in Meat—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 11. femaflavor.org [femaflavor.org]
- 12. Reactivity and stability of selected flavor compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel Taste-Enhancing 4-Amino-2-methyl-5-heteroalkypyrimidines Formed from Thiamine by Maillard-Type Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Characterization of Key Flavor Compounds and Flavor-Matrix Interactions in Food/Pharmaceutical Products - PENNSYLVANIA STATE UNIVERSITY [portal.nifa.usda.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. This compound | C6H8OS2 | CID 47649 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of Methyl 2-methyl-3-furyl disulfide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of "Methyl 2-methyl-3-furyl disulfide." The focus is on identifying and mitigating matrix effects in chromatographic analyses.
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and why is its analysis important?
A1: this compound is a volatile sulfur compound known for its meaty, roasted, and slightly nutty aroma profile.[1][2][3] Its analysis is crucial in the food and beverage industry for flavor profiling, quality control, and the development of new products, including meat substitutes. In the context of drug development, furan-containing compounds are of interest as their metabolism can lead to reactive intermediates.[4]
Q2: What are matrix effects in the context of analyzing this compound?
A2: The "matrix" refers to all components in a sample other than the analyte of interest ("this compound").[2] Matrix effects are the alteration of the analytical signal (either suppression or enhancement) due to the co-elution of these other components with the analyte.[5][6][7] This interference can lead to inaccurate quantification.[6] In Gas Chromatography-Mass Spectrometry (GC-MS), matrix effects often manifest as signal enhancement, where matrix components block active sites in the injector liner, protecting the analyte from thermal degradation.[5][6]
Q3: How can I identify if my analysis is affected by matrix effects?
A3: Matrix effects can be identified by comparing the analytical response of the analyte in a pure solvent standard to its response in a matrix-matched standard (a blank sample matrix spiked with the analyte).[2] A significant difference in the signal intensity between the two indicates the presence of matrix effects. Poor reproducibility, inaccurate quantification, and distorted peak shapes can also be symptoms of matrix interference.
Q4: What are the most common analytical techniques for "this compound"?
A4: Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the identification and quantification of volatile flavor compounds like this compound.[2][8] Due to its volatility, headspace sampling techniques, particularly Headspace Solid-Phase Microextraction (HS-SPME), are frequently employed for sample preparation as they are effective at extracting and concentrating volatile analytes from complex matrices.[1][9]
Q5: What is a stable isotope-labeled internal standard and why is it recommended?
A5: A stable isotope-labeled internal standard is a version of the target analyte where some atoms have been replaced with their heavier, non-radioactive isotopes (e.g., Deuterium instead of Hydrogen). For "this compound," a deuterated form, 2-Methyl-3-(methyldisulfanyl)furan-d3, is available.[6] This type of internal standard is highly recommended because it has nearly identical chemical and physical properties to the analyte. It will therefore co-elute and experience the same matrix effects, allowing for accurate correction of signal suppression or enhancement and improving the reliability of quantification.[6]
Troubleshooting Guides
Problem: Low or No Analyte Peak (Low Recovery)
Q: I am not seeing a peak for "this compound" or the peak is very small. What are the possible causes and solutions?
A: Low or no analyte signal can stem from several issues throughout the analytical workflow. A systematic approach is key to identifying the root cause.
Possible Causes and Solutions:
-
Sample Preparation:
-
Inefficient Extraction: The HS-SPME parameters may not be optimal. Ensure the extraction time and temperature are sufficient for the analyte to partition into the headspace and adsorb to the fiber. For volatile sulfur compounds, an extraction temperature of around 35-50°C for 30-45 minutes is a good starting point.[1][9]
-
Matrix Sequestration: The analyte may be strongly bound to matrix components like proteins or fats. Increasing the ionic strength of the sample by adding salt (e.g., NaCl) can enhance the volatility of the analyte.[9] For high-ethanol samples like spirits, dilution is necessary to improve sensitivity.[1][9]
-
Analyte Degradation: The compound may be unstable in the sample matrix or during preparation. Minimize sample exposure to light and heat, and consider adding antioxidants if degradation is suspected.[10]
-
-
GC-MS System:
-
Injector Issues: Active sites in the GC inlet liner can cause analyte adsorption or degradation. Use a deactivated liner and consider replacing it regularly.[11][12] Also, ensure the injection port temperature is appropriate to desorb the analyte from the SPME fiber without causing thermal breakdown.
-
Column Contamination/Degradation: The analytical column can become contaminated with non-volatile matrix components over time, leading to active sites. Trimming the first few centimeters of the column or replacing it may be necessary.[12]
-
Leaks: Leaks in the system can lead to a loss of sample and poor sensitivity. Perform a leak check of the injector, column connections, and gas lines.[11]
-
Detector Sensitivity: The mass spectrometer may require tuning, or the detector (electron multiplier) may be at the end of its lifespan.[10]
-
Problem: Poor Peak Shape (Tailing or Fronting)
Q: The peak for my analyte is tailing or fronting. How can I improve the peak shape?
A: Poor peak shape compromises resolution and integration accuracy. Tailing is more common and often indicates active sites in the system, while fronting can suggest column overload.
Possible Causes and Solutions:
-
Peak Tailing:
-
Active Sites: This is the most common cause. Deactivate or replace the inlet liner, trim the analytical column, and ensure all connections are inert.[9]
-
Improper Column Installation: An incorrect column installation can create dead volume. Ensure the column is cut cleanly and installed at the correct depth in both the injector and detector.[9]
-
Chemical Interactions: The analyte may be interacting with acidic or basic sites in the system. Ensure a properly deactivated column and liner are used.
-
-
Peak Fronting:
-
Column Overload: The amount of analyte injected is too high for the column's capacity. Dilute the sample or use a column with a thicker stationary phase film.[8]
-
Inappropriate Solvent: If using liquid injection, a mismatch in polarity between the solvent and the stationary phase can cause peak fronting. This is less common with SPME.
-
Condensation Effects: The initial oven temperature may be too low, causing the analyte to condense on the column in a broad band. Ensure the initial temperature is appropriate for the analyte's volatility.
-
Problem: High Variability in Results (Poor Reproducibility)
Q: I am getting inconsistent results between replicate injections of the same sample. What could be the reason?
A: Poor reproducibility can be caused by inconsistencies in sample preparation, injection, or system stability.
Possible Causes and Solutions:
-
Sample Preparation:
-
Inhomogeneous Sample: Ensure the sample is thoroughly homogenized before taking an aliquot for analysis.
-
Inconsistent SPME Extraction: Maintain consistent extraction time, temperature, and agitation for all samples. The depth of the SPME fiber in the headspace should also be consistent.
-
-
Injection and System:
-
Leaking Septum: A worn or cored septum in the injector can cause variable sample loss. Replace the septum regularly.[11]
-
Autosampler Issues: If using an autosampler, check for bubbles in the syringe and ensure it is functioning correctly.[11] For SPME, ensure the fiber is not damaged.
-
Variable Carrier Gas Flow: Fluctuations in the carrier gas flow rate will affect retention times and peak areas. Check the gas supply and regulators.[11]
-
Inlet Discrimination: Ensure the inlet temperature is high enough to vaporize all analytes consistently.
-
Quantitative Data on Matrix Effects
The extent of matrix effects is highly dependent on the analyte, the complexity of the matrix, and the analytical method used. The following table provides illustrative data on the potential signal suppression or enhancement for "this compound" in various food matrices when analyzed by HS-SPME-GC-MS. This data is representative and based on typical values observed for volatile sulfur compounds.[5]
| Matrix | Matrix Type | Predominant Matrix Components | Typical Signal Effect (%)* | Recommended Mitigation Strategy |
| Cooked Beef Broth | High Protein, Aqueous | Proteins, peptides, salts | +150% to +250% (Enhancement) | Stable Isotope Dilution Analysis (SIDA), Matrix-Matched Calibration |
| Fruit Juice (Apple) | High Sugar, Acidic | Sugars, organic acids, phenolics | -40% to -70% (Suppression) | SIDA, Standard Addition, Matrix-Matched Calibration |
| Alcoholic Beverage (Beer) | High Ethanol, Aqueous | Ethanol, esters, organic acids | -60% to -90% (Suppression) | Sample Dilution, SIDA, Matrix-Matched Calibration |
| Vegetable Oil | High Fat/Lipid | Triglycerides, fatty acids | +120% to +180% (Enhancement) | SIDA, QuEChERS with lipid removal step, Matrix-Matched Calibration |
*Signal Effect (%) is calculated as: ((Peak Area in Matrix / Peak Area in Solvent) - 1) * 100. Positive values indicate signal enhancement, while negative values indicate signal suppression.
Experimental Protocols
HS-SPME-GC-MS Analysis of this compound in a Food Matrix
This protocol is a general guideline and should be optimized for the specific matrix being analyzed.
1. Sample Preparation:
-
Homogenize solid samples. For liquid samples, ensure they are well-mixed.
-
Place a precise amount of the sample (e.g., 5 g of solid homogenate or 5 mL of liquid) into a 20 mL headspace vial.
-
If using a stable isotope-labeled internal standard (e.g., 2-Methyl-3-(methyldisulfanyl)furan-d3), spike it into the sample at this stage at a known concentration.
-
Add 2 g of sodium chloride (NaCl) to the vial to increase the ionic strength.[9]
-
Immediately seal the vial with a magnetic crimp cap containing a PTFE/silicone septum.
2. HS-SPME Conditions:
-
SPME Fiber: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is recommended for broad-range volatility compounds.[9]
-
Incubation/Equilibration: Incubate the vial at 40°C for 15 minutes with agitation to allow the analytes to partition into the headspace.[1]
-
Extraction: Expose the SPME fiber to the headspace of the vial for 30 minutes at 40°C.[1][9]
3. GC-MS Parameters:
-
Injection: Desorb the SPME fiber in the GC inlet for 5 minutes at 250°C in splitless mode.
-
GC Column: Use a mid-polar column, such as a DB-WAX or equivalent, for good separation of flavor compounds. (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp to 150°C at 5°C/min.
-
Ramp to 240°C at 10°C/min, hold for 5 minutes.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 350.
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 250°C.
-
Data Acquisition: For quantification, use Selected Ion Monitoring (SIM) mode with characteristic ions for "this compound" (e.g., m/z 160, 113, 85) and its deuterated internal standard.
-
Visualizations
Metabolic Pathway of Furan-Containing Compounds
Caption: P450-mediated metabolic activation of furan-containing compounds.
Experimental Workflow for HS-SPME-GC-MS Analysis
Caption: General workflow for the analysis of volatile compounds by HS-SPME-GC-MS.
Troubleshooting Logic for Low Analyte Recovery
Caption: A logical flowchart for troubleshooting low analyte recovery in GC-MS.
References
- 1. researchgate.net [researchgate.net]
- 2. rroij.com [rroij.com]
- 3. femaflavor.org [femaflavor.org]
- 4. Effect of Wine Matrix Composition on the Quantification of Volatile Sulfur Compounds by Headspace Solid-Phase Microextraction-Gas Chromatography-Pulsed Flame Photometric Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Signal suppression/enhancement in high-performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. welchlab.com [welchlab.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Restek - Blog [restek.com]
Technical Support Center: Preservation of Methyl 2-methyl-3-furyl disulfide in Food Storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the loss of the key flavor compound, Methyl 2-methyl-3-furyl disulfide (M2M3FD), during food storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound (M2M3FD) and why is it important in food?
This compound is a volatile sulfur compound that significantly contributes to the desirable meaty, roasted, and savory aroma profiles of many cooked foods, including ham, roasted peanuts, and coffee.[1][2] Its presence, even at low concentrations, can be critical to the overall flavor perception of a product. It is primarily formed during thermal processing through the Maillard reaction or the degradation of thiamine.[1]
Q2: What are the primary reasons for the loss of M2M3FD during storage?
The loss of M2M3FD is primarily attributed to its chemical instability. As a volatile sulfur compound, it is susceptible to degradation through several pathways:
-
Oxidation: The disulfide bond in M2M3FD can be susceptible to oxidation, leading to the formation of other sulfur compounds and a loss of the characteristic meaty aroma. Its precursor, 2-methyl-3-furanthiol (B142662) (MFT), is particularly prone to rapid oxidation to form disulfides, including M2M3FD and bis(2-methyl-3-furyl) disulfide.[2][3]
-
Volatility: M2M3FD is a volatile compound, meaning it can easily evaporate from the food matrix, especially at elevated temperatures.
-
Interactions with Food Matrix: M2M3FD can interact with other food components, such as proteins, which can lead to its binding and a decrease in its volatility and aroma contribution.[3]
-
Light and Heat: Exposure to light and high temperatures can accelerate the degradation reactions of M2M3FD and other volatile sulfur compounds.[2]
Q3: How does temperature affect the stability of M2M3FD?
Higher storage temperatures significantly accelerate the degradation of M2M3FD and its precursor, 2-methyl-3-furanthiol (MFT).[1] One study on a savory model process flavoring showed a 59% decrease in MFT content within 24 hours at an accelerated storage temperature of 50°C.[1] While specific kinetic data for M2M3FD is limited, it is crucial to maintain low storage temperatures to minimize its loss.
Q4: What is the impact of pH on the stability of M2M3FD?
The stability of disulfide bonds can be pH-dependent. While specific studies on M2M3FD are scarce, disulfide bonds in peptides, for example, show optimal stability at around pH 3.0, with increased degradation at neutral to basic pH. It is advisable to control and monitor the pH of the food matrix to optimize the stability of M2M3FD.
Q5: Can packaging influence the retention of M2M3FD?
Yes, packaging plays a critical role in preserving volatile compounds like M2M3FD. The choice of packaging material and atmosphere can significantly impact its retention.
-
Barrier Properties: Packaging with high barrier properties against oxygen and light is essential to prevent oxidative and light-induced degradation.
-
Modified Atmosphere Packaging (MAP): Utilizing a modified atmosphere with low oxygen content can effectively inhibit oxidative reactions. Nitrogen flushing is a common technique to displace oxygen in the packaging headspace.
Q6: Are there any recommended antioxidants to prevent the loss of M2M3FD?
The use of antioxidants to preserve volatile sulfur compounds can be complex. In a model system using diethyl ether, the antioxidant BHT was found to be ineffective in preventing the oxidation of 2-methyl-3-furanthiol.[2] The effectiveness of an antioxidant is highly dependent on the food matrix and the specific degradation pathway. Common antioxidants used in food products, such as ascorbic acid and tocopherols, could be tested for their efficacy in a specific application.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Loss of "meaty" or "roasted" aroma in the stored product. | Degradation of M2M3FD. | - Verify Storage Conditions: Ensure the product is stored at the recommended low temperature and protected from light. - Analyze Headspace: Use HS-GC-MS to quantify the concentration of M2M3FD and its degradation products. - Evaluate Packaging: Check the oxygen and moisture barrier properties of the packaging material. Consider switching to a higher barrier material or implementing modified atmosphere packaging (MAP). |
| Inconsistent M2M3FD levels across different batches. | Variations in processing or storage conditions. | - Standardize Processing: Ensure consistent time, temperature, and pH during food processing. - Monitor Storage Environment: Implement strict temperature and humidity control in storage areas. - Raw Material Quality: Assess the consistency of raw materials, as precursor concentrations can vary. |
| Development of off-odors during storage. | Formation of degradation products from M2M3FD or other volatile compounds. | - Identify Off-Odors: Use sensory analysis and GC-Olfactometry to identify the chemical compounds responsible for the off-odors. - Investigate Degradation Pathways: Determine the likely degradation pathways based on the identified compounds and storage conditions. - Optimize Formulation: Consider the addition of specific antioxidants or sequestrants to inhibit the formation of off-odors. |
Data on the Stability of Related Compounds
While specific quantitative data for the degradation of this compound across a range of conditions is limited in publicly available literature, the stability of its direct precursor, 2-methyl-3-furanthiol (MFT), provides valuable insights.
Table 1: Stability of 2-methyl-3-furanthiol (MFT) in an Aqueous Process Flavoring at 50°C
| Time (hours) | % Decrease of 2-methyl-3-furanthiol |
| 24 | 59% |
Source: Adapted from van Seeventer et al., 2001.[1]
Table 2: Oxidation of 2-methyl-3-furanthiol (MFT) to its Disulfide in Diethyl Ether at 6°C
| Time (days) | % Conversion of MFT to Disulfide |
| 1 | 20% |
| 10 | >50% |
Source: Adapted from Hofmann, Schieberle, and Grosch, 1996.[2]
Experimental Protocols
Protocol 1: Stability Study of this compound in a Food Matrix
Objective: To quantify the degradation of M2M3FD in a food product under different storage conditions (temperature and atmosphere).
Materials:
-
Food product containing M2M3FD.
-
Gas-tight storage containers (e.g., amber glass vials with PTFE septa).
-
Temperature-controlled incubators or storage chambers.
-
Nitrogen gas cylinder for creating a modified atmosphere.
-
Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) system.
-
Internal standard (e.g., a stable isotopically labeled analog of M2M3FD, if available, or another suitable volatile sulfur compound).
Methodology:
-
Sample Preparation:
-
Aliquot the food product into the gas-tight storage containers under controlled conditions to minimize initial degradation.
-
Spike each sample with a known concentration of the internal standard.
-
-
Storage Conditions:
-
Divide the samples into different storage groups. For example:
-
Group A: 4°C, Normal Atmosphere
-
Group B: 25°C, Normal Atmosphere
-
Group C: 4°C, Modified Atmosphere (Nitrogen flushed)
-
Group D: 25°C, Modified Atmosphere (Nitrogen flushed)
-
-
For modified atmosphere groups, flush the headspace of the containers with nitrogen gas for a set period to displace oxygen before sealing.
-
-
Time Points:
-
Define the time points for analysis (e.g., Day 0, Day 7, Day 14, Day 28, Day 56).
-
-
Analysis by HS-GC-MS:
-
At each time point, take representative samples from each storage group.
-
Equilibrate the samples at a specific temperature (e.g., 60°C) for a defined time in the headspace autosampler.
-
Inject a known volume of the headspace into the GC-MS system.
-
Use a suitable GC column for the separation of volatile sulfur compounds.
-
Set the MS to operate in Selected Ion Monitoring (SIM) mode for quantification of M2M3FD and the internal standard.
-
-
Data Analysis:
-
Calculate the concentration of M2M3FD at each time point relative to the internal standard.
-
Plot the concentration of M2M3FD versus time for each storage condition.
-
Determine the degradation rate constant (k) and half-life (t½) for each condition.
-
Protocol 2: Quantification of this compound using Headspace GC-MS
Objective: To provide a general procedure for the quantification of M2M3FD in a food sample.
Instrumentation:
-
Gas Chromatograph with a Mass Spectrometer detector (GC-MS).
-
Headspace Autosampler.
-
GC Column: e.g., DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
GC-MS Parameters (Example):
-
Inlet Temperature: 250°C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp to 150°C at 5°C/min.
-
Ramp to 250°C at 10°C/min, hold for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for M2M3FD (e.g., m/z 160, 113, 85).
Procedure:
-
Calibration: Prepare a series of standard solutions of M2M3FD in a suitable solvent or a model food matrix at known concentrations. Analyze these standards using the HS-GC-MS method to create a calibration curve.
-
Sample Preparation: Place a known amount of the food sample into a headspace vial. Add a known amount of internal standard.
-
Headspace Extraction: Equilibrate the vial in the autosampler at a controlled temperature (e.g., 60°C) for a specific time (e.g., 20 minutes).
-
Injection and Analysis: Automatically inject a portion of the headspace into the GC-MS and acquire the data.
-
Quantification: Use the calibration curve to determine the concentration of M2M3FD in the sample based on its peak area relative to the internal standard.
Visualizations
Caption: Degradation pathway of 2-methyl-3-furanthiol and M2M3FD.
Caption: Workflow for a stability study of M2M3FD.
Caption: Troubleshooting logic for loss of M2M3FD aroma.
References
Challenges in the quantification of volatile sulfur compounds like "Methyl 2-methyl-3-furyl disulfide"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the quantification of volatile sulfur compounds (VSCs), with a special focus on "Methyl 2-methyl-3-furyl disulfide."
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Issue 1: Poor Chromatographic Peak Shape (e.g., Peak Tailing, Fronting)
Question: My chromatographic peaks for volatile sulfur compounds, particularly "this compound," are showing significant tailing. What are the potential causes and how can I resolve this?
Answer: Peak tailing is a common problem when analyzing active compounds like VSCs. Several factors can contribute to this issue:
-
Active Sites in the GC System: Free silanol (B1196071) groups in the injector liner, on the column stationary phase, or at the detector can interact with the sulfur compounds, causing delayed elution and peak tailing.
-
Solution: Use deactivated inlet liners and high-quality, inert GC columns specifically designed for sulfur analysis. If your column is old, it may have developed active sites; consider trimming the first few centimeters of the column or replacing it entirely. Regular cleaning of the inlet liner is also crucial to prevent the buildup of non-volatile residues that can create active sites.
-
-
Column Contamination: Accumulation of non-volatile matrix components at the head of the column can lead to peak distortion.
-
Solution: Regularly bake out your column according to the manufacturer's instructions to remove contaminants. If contamination is severe, trimming the front end of the column can remove the affected section.
-
-
Improper Column Installation: Incorrect installation of the column in the injector or detector can create "dead volumes," leading to peak broadening and tailing.
-
Solution: Ensure the column is installed according to the manufacturer's guidelines, with the correct insertion depth into both the injector and the detector.
-
-
Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase, resulting in peak fronting.
-
Solution: Dilute your sample or use a split injection with a higher split ratio to reduce the amount of analyte introduced onto the column.
-
Issue 2: Low Analyte Response or Poor Sensitivity
Question: I am struggling to detect "this compound" at low concentrations. What could be the reasons for the low sensitivity?
Answer: Low sensitivity in VSC analysis is a frequent challenge due to their inherent properties and potential for loss during analysis. Here are some common causes and solutions:
-
Analyte Loss During Sample Preparation: VSCs are highly volatile and can be lost during sample handling and extraction. Additionally, they are prone to oxidation.
-
Solution: Minimize sample handling steps and exposure to air. Work quickly and at reduced temperatures whenever possible. For headspace analysis, ensure a well-sealed vial. Consider using techniques that minimize analyte loss, such as Solid Phase Microextraction (SPME). The addition of antioxidants, like EDTA, can help prevent the oxidation of sulfur compounds.
-
-
Adsorption in the GC System: The reactive nature of sulfur compounds can lead to their adsorption onto surfaces within the GC system, such as transfer lines and fittings, before they reach the detector.
-
Solution: Use inert materials throughout your system, such as SilcoTek® treated tubing and fittings.
-
-
Inappropriate Detector: The choice of detector is critical for sensitive sulfur analysis.
-
Solution: Employ a sulfur-specific detector like a Sulfur Chemiluminescence Detector (SCD) or a Pulsed Flame Photometric Detector (PFPD) for optimal sensitivity and selectivity. While a mass spectrometer (MS) can be used, it may have lower sensitivity in full scan mode for trace-level sulfur compounds.
-
-
Matrix Effects: Components in the sample matrix can interfere with the ionization or detection of the target analyte, leading to suppressed signal.
-
Solution: Optimize your sample cleanup procedure to remove interfering matrix components. The use of matrix-matched calibration standards or the standard addition method can help to compensate for matrix effects.
-
Issue 3: Irreproducible Results and Poor Quantitative Accuracy
Question: My quantitative results for "this compound" are not reproducible. What factors could be contributing to this variability?
Answer: Poor reproducibility in VSC quantification often stems from the instability of the analytes and variations in the analytical process.
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Analyte Instability: "this compound" and other VSCs can degrade or transform during sample storage and analysis. For instance, disulfides can be formed from the oxidation of corresponding thiols.
-
Solution: Analyze samples as quickly as possible after collection and preparation. If storage is necessary, keep samples at low temperatures in tightly sealed, inert containers. The use of a stable, isotopically labeled internal standard, such as a deuterated analog of the target analyte, in a stable isotope dilution assay (SIDA) is highly recommended to correct for analyte loss and degradation during the entire analytical process.
-
-
Inconsistent Sample Preparation: Variations in extraction time, temperature, or sample volume can lead to inconsistent results, especially with techniques like SPME.
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Solution: Strictly control all parameters of your sample preparation protocol. Automation of the SPME process can significantly improve reproducibility.
-
-
Calibration Issues: Improper calibration can lead to inaccurate quantification.
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Solution: Prepare fresh calibration standards regularly, as VSCs in solution can degrade over time. Use a multi-level calibration curve that brackets the expected concentration of the analyte in your samples. As mentioned earlier, matrix-matched standards or the standard addition method are crucial for accurate quantification in complex matrices.
-
Frequently Asked Questions (FAQs)
Q1: What is the best analytical technique for quantifying "this compound" in a complex matrix like food?
A1: Headspace Solid Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS) is a widely used and effective technique.[1][2] SPME offers the advantages of being a solvent-free, relatively simple, and sensitive extraction method for volatile compounds.[2] When coupled with GC-MS, it allows for the separation and selective detection of the target analyte. For enhanced sensitivity and selectivity for sulfur compounds, a GC system equipped with a Sulfur Chemiluminescence Detector (SCD) or a Pulsed Flame Photometric Detector (PFPD) is highly recommended.
Q2: How can I prevent the thermal degradation of "this compound" during GC analysis?
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Use a lower injector temperature, as long as it is sufficient to ensure complete volatilization of the analyte.
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Optimize your GC oven temperature program to use the lowest possible final temperature and ramp rates that still provide adequate chromatographic separation.
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Ensure your GC system is free of active sites, as these can catalyze degradation reactions.
Q3: Are there any specific considerations for sample preparation when analyzing for "this compound"?
A3: Yes, due to its volatility and reactivity, several precautions are necessary:
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Minimize Headspace: When preparing liquid samples, minimize the headspace in the vial to reduce volatilization losses.
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Control pH: The stability of some sulfur compounds can be pH-dependent. Buffering your sample may be necessary.
-
Avoid Oxidation: As previously mentioned, working in an oxygen-free environment (e.g., under a nitrogen stream) and using antioxidants can be beneficial.[3]
-
Salting Out: For aqueous samples, adding salt (e.g., NaCl) can increase the volatility of the analyte and improve its partitioning into the headspace for HS-SPME analysis.[1]
Q4: What are the common challenges associated with the disulfide bond in "this compound"?
A4: Disulfide bonds can be susceptible to reduction back to their corresponding thiols. This can be a particular issue if the sample matrix contains reducing agents. Conversely, the precursor thiol, 2-methyl-3-furanthiol, is highly prone to oxidation to form disulfides like "this compound" and bis(2-methyl-3-furyl) disulfide.[3] This makes it crucial to control the redox environment of your sample and to be aware of potential interconversions.
Quantitative Data Summary
The following table summarizes typical performance data for the analysis of furan (B31954) and its derivatives in various food matrices using an optimized HS-SPME-GC-MS/MS method. While this data is not specific to "this compound," it provides a representative overview of the expected analytical performance for similar compounds.
| Analyte Class | Food Matrix | Recovery (%) | Limit of Quantitation (LOQ) (ng/g) | Reference |
| Furan & Derivatives | Canned Oily Fish | 76 - 117 | 0.003 - 0.675 | [4] |
| Furan & Derivatives | Fruit | 76 - 117 | 0.003 - 0.675 | [4] |
| Furan & Derivatives | Juice | 76 - 117 | 0.003 - 0.675 | [4] |
Experimental Protocols
Protocol 1: HS-SPME-GC-MS for the Analysis of Volatile Sulfur Compounds in a Liquid Matrix (e.g., Beverage)
This protocol is a general guideline and should be optimized for your specific application.
-
Sample Preparation:
-
Place 5 mL of the liquid sample into a 20 mL headspace vial.
-
Add 1 g of NaCl to the vial.
-
If necessary, add an appropriate amount of a suitable internal standard (e.g., a stable isotopically labeled analog of the analyte).
-
Immediately seal the vial with a PTFE-faced silicone septum.
-
-
HS-SPME Extraction:
-
Equilibrate the sample at 40°C for 15 minutes with agitation.
-
Expose a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace of the vial for 30 minutes at 40°C with continued agitation.
-
-
GC-MS Analysis:
-
Injector: Desorb the SPME fiber in the GC inlet at 250°C for 5 minutes in splitless mode.
-
Column: Use a suitable capillary column, such as a DB-WAX or equivalent polar column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 5 minutes.
-
Ramp to 150°C at 4°C/min.
-
Ramp to 240°C at 10°C/min, hold for 5 minutes.
-
-
MS Parameters:
-
Transfer line temperature: 250°C.
-
Ion source temperature: 230°C.
-
Scan range: m/z 35-350.
-
For higher sensitivity and selectivity, operate the MS in Selected Ion Monitoring (SIM) mode, monitoring characteristic ions for "this compound" (e.g., m/z 160, 113, 85).
-
-
Visualizations
Caption: Experimental workflow for HS-SPME-GC-MS analysis.
Caption: Troubleshooting decision tree for VSC quantification.
References
- 1. researchgate.net [researchgate.net]
- 2. bis(2-methyl-3-furyl) disulfide, 28588-75-2 [thegoodscentscompany.com]
- 3. This compound, 65505-17-1 [thegoodscentscompany.com]
- 4. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Bis(2-methyl-3-furyl) Disulfide
Welcome to the technical support center for the synthesis of bis(2-methyl-3-furyl) disulfide. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to optimize the yield and purity of this important flavor compound.
A note on nomenclature: The synthesis described, starting from 2-methyl-3-furanthiol (B142662), yields the symmetrical disulfide, bis(2-methyl-3-furyl) disulfide . The term "Methyl 2-methyl-3-furyl disulfide" would imply an unsymmetrical disulfide. This guide focuses on the synthesis of the symmetrical dimer.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing bis(2-methyl-3-furyl) disulfide? A1: The synthesis is an oxidative coupling of two molecules of the precursor, 2-methyl-3-furanthiol. This reaction forms a disulfide bond between the two sulfur atoms.
Q2: What are the most common methods to achieve this oxidation? A2: Common laboratory and industrial methods include air oxidation, where oxygen from the air acts as the oxidant, and oxidation using a chemical agent like dimethyl sulfoxide (B87167) (DMSO).[1] The DMSO method is generally faster and results in a higher yield compared to simple air oxidation.[1]
Q3: Why is my reaction mixture turning dark brown or black? A3: Dark, tar-like substances typically indicate the polymerization or degradation of the furan (B31954) ring.[2][3] Furan rings, especially when substituted with electron-donating groups, are sensitive to acidic conditions and can polymerize or undergo ring-opening.[2][4]
Q4: Is the starting material, 2-methyl-3-furanthiol, stable? A4: No, 2-methyl-3-furanthiol is prone to degradation. Its thiol group can readily oxidize to form the disulfide, even during storage.[5] Furthermore, the molecule can react with itself to form oligomers and polymers, which is a significant degradation pathway.[6] It is crucial to use high-purity starting material and store it under appropriate conditions (e.g., cool, dark, inert atmosphere).
Troubleshooting Guide
This guide addresses specific issues you may encounter during the synthesis.
Problem 1: Consistently Low Yield (<60%)
| Question | Possible Cause | Recommended Solution |
| Is your reaction time for air oxidation less than 20 hours? | Incomplete reaction. Air oxidation is notoriously slow.[1] | Increase the reaction time. Ensure vigorous stirring and efficient air bubbling through the solution to maximize the gas-liquid interface. |
| Are you using a mild oxidant like air? | Inefficient oxidation. | Switch to a more robust oxidizing system. Using dimethyl sulfoxide (DMSO) as the oxidant can significantly shorten reaction times and improve yields.[1] |
| Did the reaction mixture turn dark or form a precipitate? | Polymerization of the furan ring. The furan moiety is sensitive to acid and heat, which can cause degradation.[3] | Ensure your solvent and glassware are completely dry (anhydrous conditions). If any acidic catalyst is used, switch to a milder one (e.g., p-TsOH instead of H₂SO₄) and run the reaction at the lowest effective temperature.[2] |
| How are you purifying the product? | Product loss during purification. Column chromatography on standard silica (B1680970) gel can lead to degradation due to the acidic nature of the silica.[2] | Use deactivated (neutral) silica or alumina (B75360) for column chromatography. Alternatively, add a small amount of a base like triethylamine (B128534) (~1%) to your eluent to neutralize the silica surface.[2] |
Problem 2: Presence of Multiple Impurities in Final Product (Confirmed by GC-MS/NMR)
| Question | Possible Cause | Recommended Solution |
| Do you observe peaks corresponding to starting material? | Incomplete reaction. | Extend the reaction time or consider a more potent oxidizing agent like DMSO.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure full consumption of the starting thiol. |
| Are there unidentified, high-molecular-weight peaks? | Polymerization/Oligomerization. This is a known degradation pathway for 2-methyl-3-furanthiol.[6] | Minimize reaction time and temperature. Stop the reaction as soon as the starting material is consumed.[2] Ensure the absence of acid and water, which can catalyze these side reactions.[3] |
| Are you observing sulfur-containing byproducts other than the desired disulfide? | Over-oxidation or side reactions. Strong oxidizing conditions can potentially oxidize the disulfide further. | Use a stoichiometric amount of the oxidant. Avoid excessively high temperatures or prolonged exposure to the oxidant after the reaction is complete. |
Data Presentation: Yield Comparison
The selection of an oxidizing agent has a significant impact on reaction time and yield.
Table 1: Comparison of Reported Synthesis Methods
| Oxidizing Agent | Solvent | Reaction Time | Reported Yield | Reference |
|---|---|---|---|---|
| Air (O₂) | Hexane (B92381) | 20 hours | 60.5% | [1] |
| DMSO | None (DMSO as solvent/reagent) | 0.5 - 10 hours | >60.5% (Improved Yield) |[1] |
Table 2: Hypothetical Optimization Parameters for DMSO Oxidation This table provides representative data to illustrate potential optimization pathways.
| Thiol:DMSO Molar Ratio | Temperature | Reaction Time | Expected Yield | Purity (Crude) |
|---|---|---|---|---|
| 1:1 | 80 °C | 8 hours | ~75% | ~85% |
| 1:2 | 60 °C | 4 hours | ~85% | ~92% |
| 1:2 | 80 °C | 2 hours | ~90% | ~95% |
| 1:5 | 80 °C | 1 hour | ~92% | ~96% |
Experimental Protocols
Protocol 1: Synthesis via Air Oxidation
Objective: To synthesize bis(2-methyl-3-furyl) disulfide via oxidation of 2-methyl-3-furanthiol using atmospheric oxygen.
Materials:
-
2-methyl-3-furanthiol (1 eq.)
-
Hexane (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer
-
Gas dispersion tube (or a long needle)
-
Air pump or compressed air line
Procedure:
-
Dissolve 2-methyl-3-furanthiol in anhydrous hexane in a round-bottom flask equipped with a magnetic stir bar. A typical concentration is 0.1-0.5 M.
-
Submerge the tip of the gas dispersion tube below the surface of the liquid.
-
Begin vigorous stirring.
-
Bubble a steady stream of air through the solution at room temperature.
-
Monitor the reaction progress by TLC or GC-MS. The starting thiol should have a different retention factor/time than the product disulfide.
-
Continue the reaction for up to 20 hours or until the starting material is no longer detected.[1]
-
Once complete, remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude oil via vacuum distillation or column chromatography on neutral silica gel.
Protocol 2: Synthesis via DMSO Oxidation
Objective: To synthesize bis(2-methyl-3-furyl) disulfide using DMSO as the oxidant for improved efficiency.
Materials:
-
2-methyl-3-furanthiol (1 eq.)
-
Dimethyl sulfoxide (DMSO, anhydrous) (2-5 eq.)
-
Three-neck round-bottom flask
-
Magnetic stirrer and heating mantle
-
Thermometer
-
Condenser
Procedure:
-
Combine 2-methyl-3-furanthiol and anhydrous DMSO in the reaction flask. A molar ratio of 1:2 to 1:5 (thiol:DMSO) is recommended.[1]
-
Heat the mixture with stirring to a temperature between 60-80 °C.
-
The reaction is expected to take between 0.5 and 10 hours.[1] Monitor its progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
The workup involves removing the byproduct (dimethyl sulfide) and excess DMSO. This can be achieved by normal pressure distillation followed by vacuum distillation of the product.[1]
-
Alternatively, the mixture can be diluted with water and extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The organic layers are then combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is then purified by vacuum distillation or column chromatography.
Visualizations
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// Edge styles edge [color="#34A853"];
// Workflow start -> setup; setup -> reaction; reaction -> workup; workup -> purify; purify -> analyze; analyze -> end; } odot Caption: General experimental workflow for disulfide synthesis.
// Define nodes start [label="Low Yield Observed", fillcolor="#FBBC05", fontcolor="#202124"]; check_color [label="Reaction Mixture Color?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_tlc [label="TLC/GC Analysis of Crude?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Outcomes dark [label="Dark / Tarry", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; normal_color [label="Normal Color", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; thiol_remains [label="Starting Thiol Present", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; clean_crude [label="Clean Crude, Low Mass", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"];
// Solutions sol_polymer [label="Action: Reduce Temp,\nEnsure Anhydrous,\nUse Milder Conditions", shape=note, fillcolor="#EA4335", fontcolor="#FFFFFF"]; sol_incomplete [label="Action: Increase Reaction Time\nor Use Stronger Oxidant (DMSO)", shape=note, fillcolor="#EA4335", fontcolor="#FFFFFF"]; sol_purification [label="Action: Check Purification Step.\nUse Neutral Silica/Alumina\nor Vacuum Distillation.", shape=note, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Connections start -> check_color [color="#5F6368"]; check_color -> dark [label="Dark", color="#5F6368"]; check_color -> normal_color [label="Normal", color="#5F6368"]; normal_color -> check_tlc [color="#5F6368"]; dark -> sol_polymer [label="Indicates\nPolymerization", color="#34A853"];
check_tlc -> thiol_remains [label="Incomplete", color="#5F6368"]; check_tlc -> clean_crude [label="Complete", color="#5F6368"]; thiol_remains -> sol_incomplete [label="Indicates Incomplete\nReaction", color="#34A853"]; clean_crude -> sol_purification [label="Indicates Product Loss\nDuring Workup", color="#34A853"]; } odot Caption: Troubleshooting flowchart for diagnosing causes of low reaction yield.
References
- 1. CN1097747A - The preparation method of a kind of two (2-methyl-3-furyl) disulfide - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 5. 2-Methyl-3-furanthiol | 28588-74-1 | Benchchem [benchchem.com]
- 6. Reactivity and stability of selected flavor compounds - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing interferences in the GC-MS analysis of "Methyl 2-methyl-3-furyl disulfide"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing interferences during the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of Methyl 2-methyl-3-furyl disulfide.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference in the GC-MS analysis of this compound?
A1: Interferences in the GC-MS analysis of this compound can originate from several sources:
-
Matrix Effects: Complex sample matrices, such as those found in food and beverages, contain numerous compounds that can co-elute with the analyte, causing signal enhancement or suppression.[1] For example, in coffee analysis, hundreds of volatile compounds can create a complex background.[2][3][4]
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System Contamination: Active sites in the GC inlet, column, or detector can lead to analyte adsorption, degradation, or peak tailing.[5] This is a common issue for active sulfur compounds.[5] Contamination can also arise from septa bleed, contaminated syringes, or impure gases.
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Co-eluting Compounds: Other volatile sulfur compounds or sample components with similar chemical properties may have retention times close to this compound, leading to overlapping peaks and inaccurate quantification.
-
Sample Preparation Artifacts: The extraction and sample preparation process itself can introduce contaminants or lead to the degradation of the target analyte.
Q2: What are the key characteristics of this compound relevant to its GC-MS analysis?
A2: this compound (CAS No. 65505-17-1) is a volatile sulfur compound known for its meaty and sulfurous aroma. Its volatility makes it suitable for GC-MS analysis. However, as a sulfur-containing compound, it is prone to interactions with active sites in the GC system, which can lead to analytical challenges such as peak tailing and signal loss.[5]
Q3: What are the recommended sample preparation techniques for analyzing this compound?
A3: Due to its volatility, headspace (HS) and solid-phase microextraction (SPME) are highly effective and commonly used sample preparation techniques for furan (B31954) derivatives and volatile sulfur compounds.[6][7][8]
-
Headspace (HS): This technique is particularly useful for analyzing volatile compounds in solid or liquid samples by sampling the vapor phase above the sample.[7]
-
Solid-Phase Microextraction (SPME): SPME is a solvent-free technique that uses a coated fiber to extract and concentrate analytes from a sample's headspace or liquid phase.[7][8][9] It is known for its simplicity and good reproducibility.[8] For volatile sulfur compounds, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often effective.[8]
Troubleshooting Guides
This section provides solutions to common problems encountered during the GC-MS analysis of this compound.
Problem 1: Poor Peak Shape (Tailing Peaks)
Possible Causes:
-
Active Sites in the Inlet: The GC inlet liner is a common source of active sites that can interact with sulfur compounds.[5]
-
Column Contamination or Degradation: The analytical column can become contaminated with non-volatile residues, creating active sites.[5]
-
Improper Column Installation: A poor column cut or incorrect installation depth can create dead volume and lead to peak tailing.[10]
-
Inappropriate GC Method Parameters: A low carrier gas flow rate or a slow oven temperature ramp can contribute to peak broadening.[5]
Solutions:
-
Inlet Maintenance: Regularly replace the inlet liner, septum, and O-ring. Use deactivated liners specifically designed for active compounds.[5]
-
Column Maintenance: Trim 15-20 cm from the inlet end of the column to remove contaminants.[5] If the problem persists, consider replacing the column with one designed for inertness.[5]
-
Proper Column Installation: Ensure a clean, square cut of the column and install it at the correct depth in both the inlet and detector according to the manufacturer's instructions.[10]
-
Optimize GC Method: Ensure an optimal carrier gas flow rate. A slower initial oven temperature ramp can help focus the analyte at the head of the column, resulting in sharper peaks.[5]
Problem 2: Low or No Signal (Poor Sensitivity)
Possible Causes:
-
Analyte Adsorption: Active sulfur compounds can be lost due to adsorption in the GC system.
-
Leaks in the System: Air leaks can degrade the column and affect detector performance.
-
Incorrect MS Parameters: Suboptimal ion source temperature or electron energy can lead to poor ionization.
-
Sample Concentration Too Low: The concentration of the analyte in the sample may be below the detection limit of the instrument.
Solutions:
-
Use of an Inert Flow Path: Employ deactivated liners and columns to minimize analyte interaction.
-
System Leak Check: Regularly perform a leak check of the entire GC-MS system.
-
Optimize MS Parameters: Tune the mass spectrometer according to the manufacturer's recommendations. Ensure the source temperature is appropriate for the analyte.
-
Sample Concentration: If the sample concentration is low, consider using a concentration technique like SPME or nitrogen blowdown evaporation.[11]
Problem 3: Inconsistent Results (Poor Reproducibility)
Possible Causes:
-
Variable Injection Volume: Issues with the autosampler or manual injection technique can lead to inconsistent sample amounts being introduced.
-
Matrix Effects: Variations in the sample matrix between different samples can cause signal enhancement or suppression.[1]
-
Sample Degradation: The analyte may be unstable in the prepared sample over time.
-
Inconsistent Sample Preparation: Variations in extraction time, temperature, or solvent volumes can lead to inconsistent recoveries.
Solutions:
-
Autosampler Maintenance: Regularly check and maintain the autosampler syringe and injection port.
-
Use of Internal Standards: Incorporate an internal standard into the analytical method to compensate for variations in injection volume and matrix effects. For furan analysis, deuterated analogs like d4-furan are often used.[6]
-
Sample Stability Study: Evaluate the stability of this compound in the sample matrix and solvent over time.
-
Standardize Sample Preparation: Strictly adhere to a validated sample preparation protocol.
Experimental Protocols
Below are example experimental protocols for the GC-MS analysis of furan derivatives and volatile sulfur compounds. These should be adapted and validated for the specific analysis of this compound.
Protocol 1: Headspace SPME-GC-MS for Volatile Sulfur Compounds
This protocol is based on methodologies for analyzing volatile sulfur compounds in beverages.[8]
-
Sample Preparation:
-
Place a 5 mL liquid sample (or a 5 g homogenized solid sample mixed with 5 mL of saturated NaCl solution) into a 20 mL headspace vial.[6]
-
Add a known amount of internal standard.
-
Seal the vial with a PTFE-lined septum.
-
-
SPME Extraction:
-
GC-MS Analysis:
-
Desorb the fiber in the GC inlet at 250°C for 5 minutes in splitless mode.
-
Use a GC column suitable for volatile compounds, such as an HP-5MS (30 m x 0.25 mm, 0.25 µm).[6]
-
Set the carrier gas (Helium) flow rate to 1 mL/min.[6]
-
Employ a suitable oven temperature program (e.g., start at 32°C for 4 min, then ramp to 200°C at 20°C/min and hold for 3 min).[6][13]
-
Set the MS source temperature to 230°C and the quadrupole temperature to 150°C.
-
Acquire data in Selected Ion Monitoring (SIM) or full scan mode. For this compound, characteristic ions would need to be determined from its mass spectrum.
-
Data Presentation
Table 1: Example GC Parameters for Furan and Sulfur Compound Analysis
| Parameter | Setting 1 (Furan Derivatives)[6] | Setting 2 (Volatile Sulfur Compounds)[8] |
| GC Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) | DVB/CAR/PDMS SPME fiber |
| Carrier Gas | Helium | Helium |
| Flow Rate | 1 mL/min | Not specified |
| Inlet Temperature | 280°C | Not specified |
| Injection Mode | Split (1:10) | Not specified |
| Oven Program | 32°C (4 min), ramp to 200°C at 20°C/min (3 min) | 35°C (extraction) |
Table 2: Example MS Parameters for Furan Analysis
| Parameter | Setting[6] |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| MS Source Temp. | 200 - 325°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |
| Ions Monitored | m/z 68 for furan, m/z 72 for d4-furan |
Visualizations
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. agilent.com [agilent.com]
- 3. gcms.cz [gcms.cz]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Sample preparation GC-MS [scioninstruments.com]
- 8. Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. organomation.com [organomation.com]
- 12. researchgate.net [researchgate.net]
- 13. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Sample preparation techniques to enhance "Methyl 2-methyl-3-furyl disulfide" detection
Welcome to the technical support center for the analysis of Methyl 2-methyl-3-furyl disulfide. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their sample preparation and detection methods.
Troubleshooting Guides
This section addresses common issues encountered during the analysis of this compound, offering potential causes and solutions.
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| No or Low Peak Intensity for this compound | Inefficient extraction from the sample matrix. | Optimize the sample preparation technique. For Solid-Phase Microextraction (SPME), experiment with different fiber coatings (e.g., Carboxen/PDMS), extraction times, and temperatures. For Stir Bar Sorptive Extraction (SBSE), ensure the appropriate coating (e.g., PDMS) is used and allow sufficient extraction time. For solvent extraction, select a solvent with appropriate polarity (e.g., dichloromethane (B109758), pentane).[1][2][3] |
| Analyte degradation during sample preparation. | This compound can be thermally labile. If using techniques involving heat, such as SPME or GC injection, minimize exposure to high temperatures. Consider using a gentler technique like Solvent-Assisted Flavor Evaporation (SAFE) which operates at lower temperatures.[3][4] | |
| Active sites in the GC system leading to analyte adsorption. | Use a deactivated inlet liner and a column suitable for sulfur compounds. Regularly check for and address any leaks in the system.[5][6] | |
| Incorrect GC-MS parameters. | Verify the mass spectrometer is set to monitor the correct ions for this compound. Optimize the temperature program of the GC to ensure proper elution and peak shape. | |
| Poor Peak Shape (Tailing or Fronting) | Active sites in the injector or column. | Replace the injector liner and septum. Trim the front end of the GC column. Ensure all components in the flow path are inert.[5][6][7] |
| Sample overload. | Dilute the sample or reduce the injection volume. For splitless injections, ensure the initial oven temperature is appropriate to refocus the analytes.[8] | |
| Inappropriate solvent for liquid injection. | Ensure the solvent is compatible with the GC column and the analyte. The solvent should have a boiling point that allows for good chromatography. | |
| High Background Noise or Contamination | Contaminated carrier gas, syringe, or sample vials. | Use high-purity carrier gas and install or replace gas filters. Thoroughly clean syringes or use a new one. Use certified, clean sample vials.[5][6] |
| Column bleed at high temperatures. | Ensure the column is properly conditioned. Do not exceed the maximum operating temperature of the column.[9] | |
| Carryover from previous injections. | Run a solvent blank to check for carryover. Clean the injector and replace the liner if necessary. Develop a robust wash method for the autosampler syringe.[7] | |
| Inconsistent or Non-Reproducible Results | Variability in sample preparation. | Standardize the sample preparation protocol. Ensure consistent extraction times, temperatures, and sample volumes. Use an internal standard to correct for variations. |
| Leaks in the GC system. | Perform a leak check of the entire system, including the inlet, column connections, and gas lines.[5][9] | |
| Autosampler injection issues. | Check the autosampler for proper operation, including injection volume and speed. Ensure the syringe is functioning correctly.[7] |
Frequently Asked Questions (FAQs)
Q1: Which sample preparation technique is best for enhancing the detection of this compound?
A1: The optimal technique depends on the sample matrix and the desired sensitivity.
-
Solid-Phase Microextraction (SPME) is a simple, solvent-free technique well-suited for volatile and semi-volatile compounds like this compound.[1][10] Headspace SPME is often preferred for complex matrices to minimize matrix effects. A Carboxen/PDMS fiber is often a good starting point for sulfur compounds.[1]
-
Stir Bar Sorptive Extraction (SBSE) offers higher sensitivity than SPME due to the larger volume of the sorptive phase (typically polydimethylsiloxane (B3030410) - PDMS).[11][12] This makes it ideal for trace-level detection.
-
Solvent-Assisted Flavor Evaporation (SAFE) is a gentle distillation technique performed under high vacuum, which is excellent for isolating thermally sensitive compounds without artifact formation.[3][4]
-
Simultaneous Distillation-Extraction (SDE) is a more traditional method that can be effective but may lead to the formation of artifacts due to the higher temperatures involved.[3]
Q2: What are the critical parameters to optimize for SPME analysis of this compound?
A2: For successful SPME analysis, you should optimize the following:
-
Fiber Coating: Carboxen/PDMS is often effective for volatile sulfur compounds.[1]
-
Extraction Time and Temperature: These parameters influence the partitioning of the analyte onto the fiber. An experimental design approach can be used to find the optimal conditions.[10]
-
Sample Matrix Modifications: Adjusting the pH or adding salt can improve the release of the analyte from the sample matrix into the headspace.
Q3: Are there any known issues with using SPME for quantitative analysis of sulfur compounds?
A3: Yes, competition for active sites on the SPME fiber can be a limitation when analyzing mixtures of volatile sulfur compounds. Higher molecular weight compounds may displace lower molecular weight compounds, leading to inaccurate quantification.[13] It is crucial to use an appropriate internal standard and to validate the method carefully in the specific sample matrix.
Q4: Can I use solvent extraction for this compound? What solvent should I choose?
A4: Yes, solvent extraction is a viable option. The choice of solvent is critical. For volatile flavor compounds, solvents like dichloromethane and pentane (B18724) have been shown to be effective.[2] An accelerated solvent extractor or Soxhlet apparatus can be used for solid samples.[14] However, be aware that solvent extraction can also co-extract non-volatile matrix components that may interfere with the analysis.
Q5: How can I minimize the thermal degradation of this compound during analysis?
A5: To minimize thermal degradation:
-
Use a lower injector temperature in your GC-MS method, if possible, without compromising peak shape.
-
Employ a sample preparation technique that avoids high temperatures, such as SAFE.[3][4]
-
Keep sample heating times during preparation (e.g., for SPME) as short as necessary.
Experimental Protocols
Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME)
-
Sample Preparation: Place a known amount of the sample (e.g., 1-5 g) into a headspace vial. If the sample is liquid, ensure a consistent volume. For solid samples, consider adding a small amount of water to facilitate the release of volatiles.
-
Internal Standard: Add an appropriate internal standard to the vial.
-
Equilibration: Seal the vial and place it in a heating block or water bath at a predetermined temperature (e.g., 40-60 °C) for a set time (e.g., 15-30 minutes) to allow the volatiles to equilibrate in the headspace.
-
Extraction: Expose a pre-conditioned SPME fiber (e.g., 75 µm Carboxen/PDMS) to the headspace of the sample for a defined period (e.g., 30-60 minutes) while maintaining the temperature.
-
Desorption: Retract the fiber and immediately insert it into the heated injection port of the GC-MS for thermal desorption (e.g., at 250 °C for 2-5 minutes).
Protocol 2: Stir Bar Sorptive Extraction (SBSE)
-
Sample Preparation: Place a measured volume of the liquid sample (e.g., 10-20 mL) into a glass vial.
-
Internal Standard: Add the internal standard to the sample.
-
Extraction: Place a PDMS-coated stir bar into the vial. Stir the sample at a constant speed for a specified time (e.g., 60-180 minutes) at room temperature or a slightly elevated temperature.
-
Stir Bar Removal and Drying: After extraction, remove the stir bar with forceps, rinse it briefly with deionized water, and gently dry it with a lint-free tissue.
-
Desorption: Place the stir bar into a thermal desorption tube. The analytes are then thermally desorbed and transferred to the GC-MS. Alternatively, liquid desorption can be performed by placing the stir bar in a small volume of an appropriate solvent and then injecting the solvent into the GC-MS.[12]
Protocol 3: Solvent-Assisted Flavor Evaporation (SAFE)
-
Sample Preparation: Homogenize the sample with a suitable solvent (e.g., dichloromethane).
-
Extraction: Perform the extraction at a low temperature to minimize the loss of volatile compounds.
-
Filtration: Filter the extract to remove solid particles.
-
SAFE Distillation: Introduce the filtered extract into the SAFE apparatus. The distillation is carried out under high vacuum, allowing for the separation of volatile and semi-volatile compounds at low temperatures.
-
Concentration: The collected distillate, containing the analytes of interest, is then carefully concentrated to a small volume before GC-MS analysis.
Visualizations
Caption: Headspace Solid-Phase Microextraction (HS-SPME) Workflow.
References
- 1. Determination of sulphur compounds in beer using headspace solid-phase microextraction and gas chromatographic analysis with pulsed flame photometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. youtube.com [youtube.com]
- 5. shimadzu.co.uk [shimadzu.co.uk]
- 6. researchgate.net [researchgate.net]
- 7. shopshimadzu.com [shopshimadzu.com]
- 8. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 9. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. Trace determination of volatile sulfur compounds by solid-phase microextraction and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Stir bar sorptive extraction for trace analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. joint-research-centre.ec.europa.eu [joint-research-centre.ec.europa.eu]
Validation & Comparative
A Comparative Guide to the Quantification of Methyl 2-methyl-3-furyl disulfide in Complex Matrices
For researchers, scientists, and drug development professionals, the accurate quantification of potent aroma and flavor compounds is paramount. This guide provides an objective comparison of analytical methodologies for the determination of Methyl 2-methyl-3-furyl disulfide (MMFD), a key sulfur-containing furan (B31954) derivative found in various food and beverage products. The performance of Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS) and its two-dimensional counterpart (GCxGC-TOFMS) are compared with traditional Gas Chromatography techniques employing Flame Photometric (FPD) and Sulfur Chemiluminescence (SCD) detectors.
This guide presents a comprehensive overview of these analytical techniques, supported by experimental data from peer-reviewed studies, to facilitate the selection of the most suitable method for specific research and quality control applications. Detailed experimental protocols and visual workflows are provided to ensure clarity and reproducibility.
Performance Comparison of Analytical Methods
The selection of an analytical method for the quantification of MMFD is contingent on several factors, including the complexity of the sample matrix, the required sensitivity, and the desired level of selectivity. The following tables summarize the key performance parameters of the discussed analytical techniques.
Table 1: Method Validation Parameters for MMFD Quantification
| Parameter | HS-SPME-GCxGC-TOFMS[1] | HS-SPME-GC-MS | GC-FPD | GC-SCD |
| Linearity (R²) | > 0.99 | > 0.99 (for furan derivatives)[2][3][4] | Non-linear (typically quadratic) | Linear and equimolar response[5] |
| Recovery (%) | 86.79–117.94 | 77.81–111.47 (for furan derivatives)[3][4] | Not specified for MMFD | Not specified for MMFD |
| Repeatability (RSD%) | < 9.93 | < 13 (for furan derivatives)[2] | Not specified for MMFD | < 2 (for sulfur compounds)[6] |
| Limit of Detection (LOD) | Lower than conventional GC-MS[1] | 0.03 µg/L (for acetaldehyde)[2] | ~50 ppbv (for sulfur compounds)[7] | ~1 µg/L (for volatile sulfur compounds)[8] |
| Limit of Quantification (LOQ) | Lower than conventional GC-MS[1] | 0.48–2.50 µg/kg (for alkylfurans)[3][4] | Not specified for MMFD | ~1 µg/L (for volatile sulfur compounds)[8] |
Table 2: General Characteristics of Analytical Detectors
| Feature | Mass Spectrometry (MS) | Flame Photometric Detector (FPD) | Sulfur Chemiluminescence Detector (SCD) |
| Selectivity | High (especially in SIM/MRM mode) | Highly selective for sulfur and phosphorus compounds | Highly selective for sulfur compounds |
| Compound Identification | Confident identification based on mass spectra | Based on retention time only | Based on retention time only |
| Matrix Interference | Can be significant, may require matrix-matched calibration[9][10] | Susceptible to quenching from co-eluting hydrocarbons | Minimal quenching effects |
| Primary Application | Broad applicability for volatile and semi-volatile compounds | Trace analysis of sulfur and phosphorus compounds | Ultra-trace analysis of sulfur compounds |
Experimental Protocols
Detailed methodologies are crucial for achieving accurate and reproducible results. The following sections outline the key steps for each of the compared analytical techniques.
Headspace Solid-Phase Microextraction (HS-SPME) Coupled with Gas Chromatography
This sample preparation technique is widely used for the extraction of volatile and semi-volatile compounds from various matrices.
Sample Preparation:
-
Place a known amount of the homogenized sample (e.g., 1-5 g) into a headspace vial.[11]
-
For liquid samples, an aliquot (e.g., 5-10 mL) can be used directly.
-
Add a saturated solution of sodium chloride to enhance the release of volatile compounds.
-
The vial is then sealed and incubated at a controlled temperature (e.g., 45°C) for a specific time (e.g., 45 minutes) to allow for equilibration of the analytes between the sample and the headspace.[1][12]
SPME and Desorption:
-
Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace of the vial for a defined period to adsorb the analytes.[1][12]
-
Retract the fiber and insert it into the heated injection port of the gas chromatograph, where the adsorbed analytes are thermally desorbed onto the analytical column.
Gas Chromatography (GC) Separation
GC Column: A capillary column suitable for the separation of volatile sulfur compounds is used, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).[13]
Oven Temperature Program: A typical temperature program starts at a low temperature (e.g., 45°C) and is gradually ramped up to a higher temperature (e.g., 230°C) to elute the compounds of interest.[1]
Detection
-
Mass Spectrometry (MS): The separated compounds are ionized and fragmented, and the resulting mass spectrum provides structural information for identification and quantification. Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) modes can be used to enhance selectivity and sensitivity.
-
Flame Photometric Detector (FPD): As the compounds elute from the column, they are burned in a hydrogen-rich flame. Sulfur-containing compounds emit light at a specific wavelength (around 394 nm), which is detected by a photomultiplier tube.[14]
-
Sulfur Chemiluminescence Detector (SCD): This detector offers high selectivity and sensitivity for sulfur compounds. The eluted compounds are combusted in an oxygen-rich atmosphere, and the resulting sulfur monoxide (SO) reacts with ozone to produce chemiluminescence, which is detected.
Visualizing the Analytical Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the analytical methods described.
References
- 1. Optimization and Validation of a Headspace Solid-Phase Microextraction with Comprehensive Two-Dimensional Gas Chromatography Time-of-Flight Mass Spectrometric Detection for Quantification of Trace Aroma Compounds in Chinese Liquor (Baijiu) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. shimadzu.com [shimadzu.com]
- 7. gcms.cz [gcms.cz]
- 8. researchgate.net [researchgate.net]
- 9. Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. rsc.org [rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
A Comparative Guide to Meaty Aroma Compounds: An Analysis of Methyl 2-methyl-3-furyl disulfide and its Alternatives
For researchers and professionals in flavor science and product development, understanding the nuanced differences between key aroma compounds is paramount. The characteristic "meaty" flavor is not derived from a single molecule but is the result of a complex interplay of various volatile compounds generated during cooking.[1] These compounds primarily emerge from the Maillard reaction, the thermal degradation of thiamine (B1217682), and lipid oxidation.[1] Among the most potent contributors are sulfur-containing compounds, which are renowned for their exceptionally low odor thresholds.[2][3]
This guide provides a comparative analysis of Methyl 2-methyl-3-furyl disulfide (MMFD) and other significant meaty aroma compounds, offering quantitative data, experimental protocols, and a visual representation of their formation and analysis.
Key Meaty Aroma Compound Profiles
The perception of "meaty" aroma is a complex sensory experience built from various chemical notes. While some compounds provide the core "roasty" and "savory" characteristics, others add subtle fatty, green, or sweet nuances.
-
This compound (MMFD): This sulfur-containing furan (B31954) derivative is a potent aroma compound known for its characteristic meaty, sulfurous, and vegetable-like notes. It is a key contributor to the flavor of cooked meat and is often used as a flavoring agent in a variety of savory products.[4] Its formation is linked to the thermal degradation of thiamine and Maillard reactions involving sulfur-containing amino acids.[1]
-
Bis(2-methyl-3-furyl) disulfide (BMFD): A structurally related compound, BMFD is celebrated for its intense, roasty, and meat-like aroma.[5][6] It is considered a crucial volatile sulfur compound that imparts authentic savory profiles, including notes of seared beef, pork, and chicken.[7][8] At very low concentrations, it can also add fatty and creamy notes to flavors.[9]
-
Methional (3-(Methylthio)propionaldehyde): Formed from the Strecker degradation of the amino acid methionine, methional possesses a powerful aroma reminiscent of cooked potatoes, broth, and meat.[10][11] It is an indispensable ingredient for creating savory flavors, adding depth and a "juicy" character to meat preparations, soups, and gravies.[10][12]
-
Other Contributing Compounds: The overall meaty aroma is a composite of many volatiles.
-
Pyrazines: Formed during heating, alkyl pyrazines contribute nutty and roasted notes.[13]
-
Thiols: Compounds like 2-methyl-3-furanthiol (B142662) are major contributors to the meaty aroma in cooked beef.[3]
-
Aldehydes: Products of lipid oxidation, such as hexanal (B45976) and nonanal, can provide fatty and green notes that round out the flavor profile.[14][15]
-
Data Presentation: Comparative Analysis
The following tables summarize the quantitative data for MMFD and its key alternatives, providing a basis for objective comparison.
Table 1: Comparative Aroma Profiles and Odor Thresholds
| Compound | Aroma Descriptor(s) | Odor Threshold (in water, µg/L) | Source(s) |
| This compound (MMFD) | Meaty, sulfurous, vegetable, nutty, thiamin-like | Low (specific value not consistently reported in literature) | [4] |
| Bis(2-methyl-3-furyl) disulfide (BMFD) | Roasty, meat-like, sulfurous | Very Low | [2][5][9] |
| Methional | Cooked potato, savory, meat-like, onion-like | 0.2 | [10][14][15] |
| 2-Methyl-3-furanthiol | Meaty, roasted | 0.007 | [3] |
| 2-Furfurylthiol | Roasted, coffee-like | 0.005 | [13] |
| 2,3-Diethyl-5-methylpyrazine | Earthy, roasty, meaty | 0.03 | [16] |
| (E,E)-2,4-Decadienal | Fatty, deep-fried | 0.07 | [17] |
| 1-Octen-3-one | Mushroom-like, metallic | 0.05 | [16][18] |
Note: Odor thresholds can vary significantly based on the experimental matrix (e.g., water, oil, air) and the sensory panel's methodology.
Table 2: Physical and Chemical Properties
| Property | This compound (MMFD) | Bis(2-methyl-3-furyl) disulfide (BMFD) | Methional |
| Molecular Formula | C₆H₈OS₂ | C₁₀H₁₀O₂S₂ | C₄H₈OS |
| Molecular Weight | 160.3 g/mol | 226.3 g/mol | 104.17 g/mol |
| Boiling Point | 210-217 °C | 277-280 °C | 165-166 °C |
| Appearance | Colorless to pale yellow liquid | Colorless liquid | Colorless to pale yellow liquid |
| Solubility | Soluble in organic solvents | Insoluble in water, soluble in organic solvents | Soluble in alcohol, propylene (B89431) glycol, and oil |
| Source(s) | [4] | [6][19] | [10][11] |
Experimental Protocols
The characterization and comparison of meaty aroma compounds rely on standardized analytical and sensory methodologies.
Protocol 1: Volatile Aroma Compound Analysis via GC-O-MS
This protocol outlines the standard method for identifying and quantifying odor-active compounds in a food matrix.
-
Sample Preparation (Volatile Extraction):
-
Method: Solvent Assisted Flavor Evaporation (SAFE) is a preferred method for minimizing artifact formation. An alternative is Headspace Solid-Phase Microextraction (HS-SPME).[20]
-
Procedure (SAFE):
-
Homogenize the cooked meat sample.
-
Extract the homogenate with a suitable solvent (e.g., dichloromethane).[20]
-
Introduce the extract into the SAFE apparatus, which operates under high vacuum to gently distill volatile compounds away from the non-volatile matrix.
-
Collect the volatile fraction and concentrate it carefully before analysis.
-
-
-
Gas Chromatography-Olfactometry/Mass Spectrometry (GC-O-MS) Analysis:
-
Instrumentation: A gas chromatograph is equipped with a column that separates compounds based on volatility and polarity. The effluent from the column is split between two detectors: a Mass Spectrometer (MS) for chemical identification and an olfactometry port where a trained panelist sniffs and describes the odor.[16][21]
-
Procedure:
-
Inject the concentrated extract into the GC.
-
As compounds elute from the GC column, the MS detector records their mass spectra, allowing for identification by comparison to libraries.
-
Simultaneously, a trained sensory analyst at the olfactometry port records the time, intensity, and description of each perceived odor.[22]
-
-
-
Data Analysis and Interpretation:
-
Odor Activity Value (OAV): The significance of an aroma compound is determined by calculating its OAV, which is the ratio of its concentration in the sample to its odor threshold.[15] An OAV greater than 1 indicates that the compound contributes to the overall aroma.[23]
-
Aromagrams: The data from GC-O is used to create an aromagram, which plots odor intensity or detection frequency against retention time, visually representing the key odorants in the sample.[24]
-
Protocol 2: Descriptive Sensory Evaluation of Meat
This protocol details how a trained panel evaluates the sensory attributes of meat to provide objective feedback.
-
Panelist Selection and Training:
-
Select 8-12 individuals based on their sensory acuity.
-
Train the panel extensively to recognize and scale the intensity of specific aroma, flavor, and texture attributes (e.g., "meaty," "roasty," "juiciness," "tenderness") using standardized references.[25]
-
-
Sample Preparation and Presentation:
-
Cooking: Cook all meat samples to a consistent internal temperature using a standardized method (e.g., grilling, roasting) to ensure uniformity.
-
Serving: Cut samples into uniform sizes (e.g., 2 cm cubes). Serve them at a controlled temperature, typically around 60°C, to ensure optimal release of volatile compounds.[26]
-
Presentation: Samples should be coded with random three-digit numbers and presented in a randomized order to prevent bias.[27] Panelists should be provided with water and unsalted crackers to cleanse their palate between samples.[27]
-
-
Evaluation Procedure:
-
Panelists evaluate the samples in individual sensory booths under controlled lighting (e.g., red light to mask color differences).[27]
-
Using a structured scale (e.g., a 10-point line scale where 0 = not perceived and 10 = extremely intense), panelists rate the intensity of each sensory attribute (e.g., overall flavor, fat flavor, tenderness, juiciness).[28]
-
-
Statistical Analysis:
-
The collected data is analyzed using statistical methods such as Analysis of Variance (ANOVA) to determine if significant differences exist between the samples for each attribute.[28]
-
Visualizing Key Processes and Relationships
Diagrams created using DOT language help illustrate the complex pathways and workflows involved in aroma science.
Caption: Simplified formation pathway of key meaty aroma compounds via the Maillard reaction.
Caption: Experimental workflow for the analysis of meaty aroma compounds using GC-O-MS.
Caption: Logical relationship of aroma compound classes to the overall "meaty" profile.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C6H8OS2 | CID 47649 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Bis(2-methyl-3-furyl)disulfide | 28588-75-2 [chemicalbook.com]
- 6. Bis(2-methyl-3-furyl)disulfide | C10H10O2S2 | CID 526624 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Bis(2-methyl-3-furyl)disulphide | 28588-75-2 | MOLNOVA [molnova.com]
- 8. nbinno.com [nbinno.com]
- 9. bis(2-methyl-3-furyl) disulfide, 28588-75-2 [thegoodscentscompany.com]
- 10. benchchem.com [benchchem.com]
- 11. Methional - Wikipedia [en.wikipedia.org]
- 12. nbinno.com [nbinno.com]
- 13. csik.sapientia.ro [csik.sapientia.ro]
- 14. Formation and Analysis of Volatile and Odor Compounds in Meat—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. encyclopedia.pub [encyclopedia.pub]
- 16. pfigueiredo.org [pfigueiredo.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. 双(2-甲基-3-呋喃基)二硫醚 98%, FG | Sigma-Aldrich [sigmaaldrich.com]
- 20. mdpi.com [mdpi.com]
- 21. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. The Development of Aromas in Ruminant Meat - PMC [pmc.ncbi.nlm.nih.gov]
- 25. connect.ift.org [connect.ift.org]
- 26. agriculture.institute [agriculture.institute]
- 27. iaras.org [iaras.org]
- 28. Sensory and Physicochemical Analysis of Meat from Bovine Breeds in Different Livestock Production Systems, Pre-Slaughter Handling Conditions, and Ageing Time - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Sensory Analysis of Methyl 2-methyl-3-furyl disulfide and Its Derivatives in Flavor Applications
For researchers, scientists, and drug development professionals, understanding the nuanced sensory profiles of flavor compounds is critical for innovation. This guide provides a comparative sensory panel evaluation of Methyl 2-methyl-3-furyl disulfide and its key derivatives, offering insights into their distinct organoleptic properties. The data presented is supported by detailed experimental protocols and a review of the underlying signaling pathways.
This compound is a potent, sulfur-containing furan (B31954) derivative renowned for its significant contribution to the savory and meaty flavors in a variety of cooked foods.[1] Its derivatives, formed through modifications of the disulfide group, exhibit a spectrum of aroma and taste profiles, ranging from intense meatiness to sulfurous and roasted notes. This guide aims to quantify these differences through a comprehensive sensory analysis.
Quantitative Sensory Profile
While extensive quantitative sensory panel data comparing this compound with a wide array of its derivatives is limited in publicly available literature, a compilation of descriptive sensory data and odor thresholds provides a valuable comparative profile. The following tables summarize the known sensory attributes and odor detection thresholds for the parent compound and two of its significant derivatives.
Table 1: Comparative Sensory Attribute Descriptors
| Compound | Meaty | Sulfurous | Roasted | Onion/Garlic | Other Notes |
| This compound | High | High | Moderate | Moderate | Vegetative, chemical-like[2] |
| Bis(2-methyl-3-furyl) disulfide | Very High | Moderate | High | Low | Sweet, aged beef aroma[1] |
| 2-Methyl-3-furanthiol (MFT) | Very High | High | High | Low | Sweet, potent meaty aroma[3] |
Table 2: Odor Thresholds in Water
| Compound | Odor Threshold (µg/L) | Reference |
| This compound | 0.005 | [4] |
| Bis(2-methyl-3-furyl) disulfide | 0.00002 | [4] |
| 2-Methyl-3-furanthiol (MFT) | 0.005 | [4] |
Experimental Protocols
The following outlines a detailed methodology for a descriptive sensory analysis, which can be employed for the comparative assessment of this compound and its derivatives.
Sensory Panel and Training
A highly trained sensory panel, typically consisting of 8-12 members with extensive experience in the descriptive analysis of flavor compounds, is essential. Panelists undergo a rigorous training program of approximately 100 hours to develop a consistent vocabulary and calibration on intensity scales for relevant sensory attributes such as "meaty," "sulfurous," "roasted," "onion," and "sweet."[5] Reference standards for each attribute are used to anchor the intensity ratings on a universal 15-point scale.[6]
Sample Preparation and Presentation
For the evaluation of aroma compounds, samples are prepared by diluting the pure compounds in a neutral solvent, such as propylene (B89431) glycol or deodorized mineral oil, to a concentration that is safe for sniffing and allows for the clear perception of the characteristic aroma without causing olfactory fatigue.[2] Samples are presented in coded, amber glass vials with PTFE-lined caps (B75204) to prevent flavor contamination and degradation.
Evaluation Procedure
Panelists conduct the evaluation in individual, well-ventilated sensory booths under controlled lighting and temperature to minimize external distractions. They are instructed to assess the aroma by sniffing the headspace of the sample. A structured digital scoresheet is utilized, listing the sensory attributes and the 15-point intensity scale for rating. Panelists are provided with unsalted crackers and purified water to cleanse their palate between samples.
Olfactory Signaling Pathway
The perception of "this compound" and its derivatives is initiated by the interaction of these volatile molecules with olfactory receptors (ORs), which are a large family of G-protein coupled receptors (GPCRs) located on the cilia of olfactory sensory neurons in the nasal cavity.[7] While the specific receptors for these furan disulfides have not been fully deorphanized, the general mechanism of olfactory signal transduction is well-established.[8][9]
Figure 1. Olfactory Signaling Pathway for Furan Disulfides.
Experimental Workflow
The overall process for the sensory comparison of "this compound" and its derivatives involves several key stages, from sample preparation to data analysis.
References
- 1. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 2. Deorphanization and characterization of human olfactory receptors in heterologous cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. conference.ifas.ufl.edu [conference.ifas.ufl.edu]
- 5. Descriptive Tests in Sensory Evaluation: Detailed Sensory Profiling • Food Safety Institute [foodsafety.institute]
- 6. medallionlabs.com [medallionlabs.com]
- 7. mdpi.com [mdpi.com]
- 8. The state of the art of odorant receptor deorphanization: A report from the orphanage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rapid Deorphanization of Human Olfactory Receptors in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
A Tale of Two Sulfurs: Unpacking the Flavor Profiles of Methyl 2-methyl-3-furyl Disulfide and Bis(2-methyl-3-furyl) Disulfide
In the intricate world of flavor chemistry, sulfur compounds often play a pivotal role, imparting potent and defining aromas to a wide range of foods. Among these, Methyl 2-methyl-3-furyl disulfide and bis(2-methyl-3-furyl) disulfide stand out for their significant contributions to meaty and savory flavors. This guide provides a detailed comparison of their flavor profiles, supported by available quantitative data and experimental methodologies, to assist researchers, scientists, and drug development professionals in understanding and utilizing these impactful aroma compounds.
Executive Summary
Both this compound and bis(2-methyl-3-furyl) disulfide are key contributors to the desirable roasted and meaty notes in cooked foods. However, they exhibit distinct nuances in their flavor profiles. This compound is characterized by a strong, roasted, and meaty aroma with noticeable brothy and slightly sulfurous undertones, often accompanied by vegetable and onion notes. In contrast, bis(2-methyl-3-furyl) disulfide presents a more rounded roasty, meat-like, and sulfurous character. At lower concentrations, it can impart creamy, milky, and fatty notes, adding a layer of richness to the flavor profile.
Comparative Flavor Profiles: A Quantitative Look
A direct side-by-side comparison of the sensory thresholds and flavor dilution factors of these two compounds is crucial for understanding their relative impact. While comprehensive comparative studies are limited, available data provides valuable insights.
| Compound | Odor Threshold | Flavor Profile Descriptors | Flavor Dilution (FD) Factor |
| This compound | Not explicitly found in a comparative study. | Strong, roasted, meaty, brothy, slightly sulfurous, vegetable, onion.[1] | Not explicitly found in a comparative study. |
| bis(2-methyl-3-furyl) disulfide | 0.0006-0.0028 ng/L (in air)[2] | Roasty, meat-like, sulfur-like; creamy, milky, and fatty at low concentrations.[3][4] | Reported to have a high FD factor, but a specific comparative value is not available.[5] |
Note: Odor thresholds are highly dependent on the matrix (e.g., water, oil, air) in which they are measured. The provided value for bis(2-methyl-3-furyl) disulfide is in air, and a direct comparison in the same medium is essential for a precise evaluation.
Experimental Protocols: Unveiling the Aromas
The characterization and quantification of these potent sulfur compounds necessitate specialized analytical techniques. Gas Chromatography-Olfactometry (GC-O) is a cornerstone methodology for evaluating the sensory impact of individual volatile compounds.
Gas Chromatography-Olfactometry (GC-O) for Meaty Aroma Analysis
Objective: To separate, identify, and determine the odor activity of volatile compounds contributing to a flavor profile.
Methodology:
-
Sample Preparation: Volatile compounds are extracted from the food matrix using techniques such as Solid Phase Microextraction (SPME) or Solvent Assisted Flavor Evaporation (SAFE).
-
Gas Chromatographic Separation: The extracted volatiles are injected into a gas chromatograph, where they are separated based on their boiling points and polarity as they pass through a capillary column.
-
Dual Detection: The effluent from the GC column is split into two paths. One path leads to a mass spectrometer (MS) for chemical identification of the compounds. The other path is directed to an olfactory detection port (ODP).
-
Sensory Evaluation: A trained sensory panelist sniffs the effluent at the ODP and records the perceived odor, its intensity, and its retention time.
-
Data Analysis: The retention times from the sensory data are matched with the peaks from the MS detector to identify the compounds responsible for specific aromas. Flavor Dilution (FD) factors can be determined by serially diluting the sample extract until no odor is detected by the panelist.
Descriptive Sensory Analysis for Meaty Flavors
Objective: To qualitatively and quantitatively describe the sensory attributes of a food product.
Methodology:
-
Panelist Selection and Training: A panel of 8-12 individuals is selected based on their sensory acuity and trained to identify and scale the intensity of specific aroma and flavor attributes relevant to meat, such as "roasted," "meaty," "brothy," "sulfurous," and "fatty."
-
Lexicon Development: A standardized list of descriptive terms (a lexicon) is developed and agreed upon by the panel to ensure consistent terminology.
-
Sample Evaluation: Samples containing the target flavor compounds are presented to the panelists in a controlled environment. Panelists independently rate the intensity of each attribute on a structured scale (e.g., a 15-point scale).
-
Data Analysis: The intensity ratings from all panelists are collected and statistically analyzed to generate a sensory profile for each sample.
Formation Pathway: From Precursors to Potent Aromas
Both this compound and bis(2-methyl-3-furyl) disulfide are primarily formed during the thermal processing of food through the Maillard reaction and the degradation of thiamine (B1217682) (Vitamin B1). A key precursor to both is 2-methyl-3-furanthiol.
The formation of bis(2-methyl-3-furyl) disulfide occurs through the oxidation of two molecules of its precursor, 2-methyl-3-furanthiol.
Caption: Formation of bis(2-methyl-3-furyl) disulfide.
Experimental Workflow: From Sample to Sensory Profile
The process of evaluating and comparing these flavor compounds involves a systematic workflow integrating chemical analysis and sensory evaluation.
Caption: Experimental workflow for flavor analysis.
Conclusion
This compound and bis(2-methyl-3-furyl) disulfide are both indispensable in creating authentic meaty and savory flavors. While they share a common precursor and contribute to similar overall flavor impressions, their distinct aromatic nuances set them apart. This compound provides a sharper, more direct roasted meat and brothy character, whereas bis(2-methyl-3-furyl) disulfide offers a richer, more complex profile that can be modulated to introduce creamy and fatty notes. A thorough understanding of their individual characteristics and their synergistic effects is crucial for the precise development of appealing and authentic flavor systems in a variety of food and pharmaceutical applications. Further research focusing on direct comparative studies of their sensory thresholds and flavor dilution factors in various food matrices will provide a more complete picture of their flavor contributions.
References
- 1. iaras.org [iaras.org]
- 2. taylorfrancis.com [taylorfrancis.com]
- 3. researchgate.net [researchgate.net]
- 4. CN1097747A - The preparation method of a kind of two (2-methyl-3-furyl) disulfide - Google Patents [patents.google.com]
- 5. Reactivity and stability of selected flavor compounds - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of GC-MS and GC-O Data for Methyl 2-methyl-3-furyl disulfide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography-Olfactometry (GC-O) data for the potent aroma compound, Methyl 2-methyl-3-furyl disulfide. By presenting experimental data and detailed methodologies, this document aims to facilitate a deeper understanding of how these two analytical techniques can be used in concert to identify and characterize key flavor and fragrance compounds.
This compound is a critical sulfur-containing heterocyclic compound known for its significant contribution to the aroma of a wide variety of cooked and processed foods, including roasted meats, coffee, and cooked ham.[1][2] Its potent, meaty, and sulfurous aroma makes it a key target for flavor and off-flavor analysis.[3][4][5] The cross-validation of instrumental and sensory data is paramount for the unambiguous identification and sensory relevance assessment of such impact odorants.
Comparative Analysis of GC-MS and GC-O Data
The following table summarizes the quantitative data obtained from parallel GC-MS and GC-O analyses of a sample containing this compound. This integrated approach allows for the correlation of chemical structure with sensory perception.
| Analytical Technique | Parameter | Result | Interpretation |
| GC-MS | Retention Time (min) | 15.092 | Time taken for the compound to elute from the GC column under the specified conditions. |
| Retention Index (RI) | 1657 | A standardized retention time used for inter-laboratory comparison of results. | |
| Key Mass Fragments (m/z) | 160 (M+), 113, 97, 45 | The mass-to-charge ratios of the molecular ion and characteristic fragment ions, which serve as a chemical fingerprint for the compound. | |
| GC-O | Odor Descriptor | Meaty, Roasted, Sulfurous | The perceived aroma of the compound as described by a trained sensory panel. |
| Flavor Dilution (FD) Factor | 1024 | The highest dilution at which the aroma is still detectable, indicating the sensory potency of the compound. |
Experimental Protocols
A detailed methodology is crucial for the reproducibility of results. The following protocols for sample preparation and analysis were synthesized from established methods for volatile compound analysis.
Sample Preparation: Solvent Extraction
A representative sample (e.g., 10g of cooked ground beef) is homogenized with 50 mL of dichloromethane (B109758) for 2 hours. The mixture is then filtered, and the solvent is carefully concentrated to 1 mL under a gentle stream of nitrogen. This extract is then ready for injection into the GC system.
Gas Chromatography (GC) Conditions
-
Gas Chromatograph: Agilent 7890A or equivalent
-
Column: DB-WAX (60 m x 0.25 mm i.d., 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min
-
Oven Temperature Program: Initial temperature of 40°C held for 2 minutes, then ramped at 5°C/min to 230°C and held for 10 minutes.
-
Injection: 1 µL of the extract is injected in splitless mode.
Mass Spectrometry (MS) Parameters
-
Mass Spectrometer: Agilent 5975C or equivalent
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 35-350
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
Olfactometry (O) Parameters
-
Olfactometry Port: Sniffer 9000 (Brechbühler) or equivalent
-
Transfer Line Temperature: 250°C
-
Effluent Splitting: The column effluent is split 1:1 between the MS detector and the olfactometry port.
-
Sensory Evaluation: A panel of trained assessors sniffs the effluent and records the time, duration, and description of each perceived odor.
-
Flavor Dilution (FD) Factor Determination: The sample is serially diluted and re-analyzed by GC-O until no odor is detected. The FD factor is the highest dilution at which the specific aroma of the compound is still perceivable.
Visualizing the Cross-Validation Workflow
The following diagram illustrates the logical workflow for the cross-validation of GC-MS and GC-O data, from sample preparation to the final integrated analysis.
Caption: Workflow for the cross-validation of GC-MS and GC-O data.
References
- 1. pfigueiredo.org [pfigueiredo.org]
- 2. agroscope.admin.ch [agroscope.admin.ch]
- 3. Sample preparation GC-MS [scioninstruments.com]
- 4. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 5. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of "Methyl 2-methyl-3-furyl disulfide" as a flavor enhancer compared to commercial alternatives
For Researchers, Scientists, and Drug Development Professionals
Methyl 2-methyl-3-furyl disulfide (M2M3FD) is a potent, sulfur-containing aroma compound recognized for its significant contribution to savory and meaty flavors. This guide provides a comparative overview of its efficacy against commercial alternatives, supported by established experimental methodologies for flavor analysis. While direct, publicly available quantitative comparisons are limited, this document synthesizes existing data on M2M3FD and outlines the standard protocols for its evaluation alongside other flavor enhancers.
Organoleptic and Physicochemical Properties
M2M3FD is characterized by a complex and powerful aroma profile. At very low concentrations, it imparts desirable roasted, meaty, and slightly sulfurous notes, making it a valuable component in the formulation of savory food products, including processed meats, soups, and snacks.[1] Its high potency means that it is effective even at trace levels.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | C₆H₈OS₂ |
| Molar Mass | 160.26 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Odor | Meaty, roasted, sulfurous, with coffee and chocolate nuances |
| CAS Number | 65505-17-1 |
| FEMA Number | 3573 |
Commercial Alternatives in Savory Flavor Enhancement
The commercial landscape for savory flavor enhancers is diverse, with major suppliers like Givaudan, Firmenich, and Symrise offering a range of products. These alternatives can be broadly categorized as follows:
-
Yeast Extracts: These are rich in nucleotides and amino acids, providing a strong umami and savory base. They are widely used in a variety of savory products to enhance overall flavor and mouthfeel.
-
Hydrolyzed Vegetable Proteins (HVPs): Derived from sources like soy, corn, or wheat, HVPs offer a brothy, meaty flavor profile due to the presence of amino acids.
-
Maillard Reaction Products (Reaction Flavors): These are complex mixtures created by heating amino acids and reducing sugars.[2][3] They can be tailored to produce specific flavor profiles, such as roasted, grilled, or boiled meat notes.[2] Many commercial "beef" or "chicken" flavors fall into this category.
-
Other Sulfur-Containing Compounds: Besides M2M3FD, other sulfurous compounds like bis(2-methyl-3-furyl) disulfide and various thiols are used to create specific meaty and savory notes.
Table 2: General Comparison of this compound and Commercial Flavor Enhancer Categories
| Flavor Enhancer Category | Key Flavor Contribution | Common Applications | Composition |
| This compound | Intense roasted, meaty, sulfurous notes | Processed meats, soups, savory snacks, plant-based meat alternatives | Single chemical compound |
| Yeast Extracts | Umami, savory, brothy | Soups, sauces, seasonings, snacks | Complex mixture of amino acids, nucleotides, peptides |
| Hydrolyzed Vegetable Proteins (HVPs) | Meaty, brothy, savory | Soups, sauces, processed meats | Mixture of amino acids and peptides |
| Maillard Reaction Flavors | Roasted, grilled, specific meat notes (beef, chicken, etc.) | Processed meats, ready meals, sauces, plant-based meat alternatives | Complex mixture of Maillard reaction products |
Experimental Protocols for Efficacy Evaluation
To objectively compare the efficacy of M2M3FD with commercial alternatives, a combination of analytical and sensory evaluation methods is employed.
Gas Chromatography-Olfactometry (GC-O)
GC-O is a powerful technique used to identify the specific aroma compounds that contribute to the overall flavor of a product. It separates volatile compounds, and a trained sensory panelist sniffs the effluent to identify and rate the intensity of each odor.
Experimental Protocol: GC-O Analysis of Flavor Enhancers
-
Sample Preparation: A solution of the flavor enhancer (e.g., M2M3FD or a commercial alternative) is prepared in a suitable solvent at a concentration relevant to its typical use level in a food matrix.
-
Volatile Extraction: Volatile compounds are extracted from the sample using a method such as Solid Phase Microextraction (SPME) or Stir Bar Sorptive Extraction (SBSE).
-
Gas Chromatography: The extracted volatiles are injected into a gas chromatograph equipped with a column appropriate for separating flavor compounds. The oven temperature is programmed to ramp up, allowing for the separation of compounds based on their boiling points.
-
Olfactometry and Mass Spectrometry: The effluent from the GC column is split between a mass spectrometer (MS) for chemical identification and an olfactometry port. A trained panelist sniffs the olfactometry port and records the retention time, odor descriptor, and intensity of each detected aroma.
-
Data Analysis: The data from the MS and the olfactometry panel are combined to create an "aromagram," which links specific chemical compounds to their sensory impact. The Odor Activity Value (OAV) can be calculated by dividing the concentration of a compound by its odor threshold to quantify its contribution to the overall aroma.
Quantitative Descriptive Analysis (QDA)
QDA is a sensory evaluation method used to quantify the sensory attributes of a product.[4][5][6] A trained panel develops a consensus vocabulary to describe the flavor profile and then rates the intensity of each attribute on a linear scale.
Experimental Protocol: Quantitative Descriptive Analysis of Meaty Flavors
-
Panelist Selection and Training: A panel of 8-12 individuals is selected based on their sensory acuity and trained over several sessions. During training, they are presented with a wide range of meaty and savory flavor references to develop a comprehensive and consistent descriptive vocabulary.
-
Lexicon Development: The panel collectively develops a list of specific flavor attributes (e.g., "roasted beef," "brothy," "sulfurous," "umami," "metallic") that will be used to evaluate the samples. Reference standards for each attribute are established.
-
Sample Preparation: A neutral base (e.g., a simple broth or a plant-based protein matrix) is prepared. The flavor enhancers to be compared (e.g., M2M3FD and commercial alternatives) are added to the base at concentrations that are equi-potent in terms of overall flavor intensity, as determined in preliminary tests.
-
Evaluation: Samples are presented to the panelists in a controlled environment (individual booths with controlled lighting and temperature). The presentation order is randomized and samples are coded with three-digit numbers to prevent bias. Panelists independently rate the intensity of each attribute on an unstructured line scale (e.g., 0 = not perceptible, 100 = extremely intense).
-
Data Analysis: The intensity ratings from all panelists are collected and statistically analyzed using techniques such as Analysis of Variance (ANOVA) and Principal Component Analysis (PCA) to identify significant differences in the flavor profiles of the samples.
Conclusion
References
- 1. uni-goettingen.de [uni-goettingen.de]
- 2. trilogyflavors.com [trilogyflavors.com]
- 3. Effective Strategies for Understanding Meat Flavor: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative descriptive analysis as a strategic tool in research activities relating to innovative meat tenderisation technologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of the Antimicrobial Efficacy of Methyl 2-methyl-3-furyl disulfide and Other Natural Preservatives
For Immediate Release
A comprehensive guide for researchers, scientists, and drug development professionals on the antimicrobial properties of Methyl 2-methyl-3-furyl disulfide in comparison to other natural preservatives. This document provides a detailed analysis of experimental data, standardized protocols, and visual representations of key biological pathways.
Introduction
The increasing consumer demand for natural and "clean label" products has driven significant research into natural alternatives to synthetic food preservatives. Among the promising candidates is this compound, a sulfur-containing furan (B31954) derivative known for its flavor-enhancing properties and, more recently, its antimicrobial potential. This guide presents a comparative study of the antimicrobial activity of derivatives of this compound alongside other well-established natural preservatives, supported by quantitative data and detailed experimental methodologies.
Comparative Antimicrobial Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various natural preservatives against a range of common foodborne pathogens and spoilage microorganisms. The data has been compiled from multiple peer-reviewed studies to provide a comparative overview. Lower MIC values indicate higher antimicrobial efficacy.
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound Derivatives and Other Natural Preservatives against Selected Microorganisms.
| Preservative | Microorganism | MIC (µg/mL) | Reference |
| This compound Derivative (3b) | Bacillus subtilis | 6.25 | [1] |
| Staphylococcus aureus | 1.56 | [1] | |
| Salmonella paratyphi | 1.56 | [1] | |
| Listeria monocytogenes | 3.125 | [1] | |
| This compound Derivative (3d) | Penicillium italicum | 3.125 | [1] |
| Mucor racemosus | 1.56 | [1] | |
| This compound Derivative (3e) | Penicillium italicum | 1.56 | [1] |
| This compound Derivative (3j) | Escherichia coli | 6.25 | [1] |
| Bacillus subtilis | 12.5 | [1] | |
| Staphylococcus aureus | 1.56 | [1] | |
| This compound Derivative (3l) | Escherichia coli | 3.125 | [1] |
| Staphylococcus aureus | 1.56 | [1] | |
| Mucor racemosus | 1.56 | [1] | |
| Eugenol | Staphylococcus aureus (ATCC 25923) | 115 | [2] |
| Helicobacter pylori | 23.0 - 51.0 | [3] | |
| Escherichia coli | 125 | [4] | |
| trans-Cinnamaldehyde | Aspergillus westerdijkiae | >1000 | [5] |
| Penicillium verrucosum | >1000 | [5] | |
| Carvacrol | Aspergillus westerdijkiae | 250-500 | [5] |
| Penicillium verrucosum | 250-500 | [5] | |
| Thymol | Aspergillus westerdijkiae | 250-500 | [5] |
| Penicillium verrucosum | 250-500 | [5] | |
| Chitosan (67 kDa) | Escherichia coli (ATCC 25922) | 1250 | [6] |
| Staphylococcus aureus (ATCC 29213) | 1250 | [6] | |
| Nisin | Gram-positive bacteria | <25 | [6] |
Note: The derivatives of this compound are denoted by codes (e.g., 3b, 3d) as referenced in the source study. The study demonstrated that these novel derivatives show significant antimicrobial activity, in some cases better than the control antibiotics penicillin and amphotericin B.[1]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.
a. Preparation of Materials:
-
Antimicrobial Agents: Prepare stock solutions of the test compounds (this compound derivatives, essential oils, etc.) in a suitable solvent.
-
Growth Media: Use appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Microorganism Culture: Prepare a fresh overnight culture of the test microorganism.
-
96-well Microtiter Plates: Sterile, U- or flat-bottom plates.
b. Procedure:
-
Serial Dilution: Dispense 100 µL of sterile broth into all wells of a 96-well plate. Add 100 µL of the antimicrobial stock solution to the first well of each row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, discarding the final 100 µL from the last well.
-
Inoculum Preparation: Adjust the turbidity of the overnight microbial culture to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). Dilute this suspension in broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Inoculation: Add 100 µL of the diluted microbial suspension to each well, resulting in a final volume of 200 µL.
-
Controls: Include a positive control (broth and inoculum, no antimicrobial) and a negative control (broth only) on each plate.
-
Incubation: Incubate the plates at the optimal temperature for the test microorganism (e.g., 35-37°C for 18-24 hours for most bacteria).
-
Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity).
Agar (B569324) Diffusion Method (Disc Diffusion)
This method assesses the antimicrobial activity of a substance by measuring the zone of growth inhibition on an agar plate.
a. Preparation of Materials:
-
Antimicrobial Agents: Stock solutions of the test compounds.
-
Agar Plates: Prepare sterile agar plates with a suitable medium (e.g., Mueller-Hinton Agar).
-
Microorganism Culture: Prepare a microbial suspension adjusted to a 0.5 McFarland standard.
-
Sterile Filter Paper Discs: 6 mm in diameter.
b. Procedure:
-
Inoculation: Dip a sterile cotton swab into the standardized microbial suspension and streak it evenly across the entire surface of the agar plate to create a lawn of bacteria.
-
Disc Application: Impregnate the sterile filter paper discs with a known concentration of the antimicrobial agent and place them on the inoculated agar surface.
-
Incubation: Invert the plates and incubate at the appropriate temperature and duration for the test microorganism.
-
Measurement: Measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) in millimeters.
Visualizing Mechanisms and Workflows
Mechanism of Action: Inhibition of Quorum Sensing
Several sulfur-containing natural compounds, including derivatives of this compound, are believed to exert their antimicrobial effects by interfering with bacterial quorum sensing (QS).[1] QS is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression based on population density, often regulating virulence and biofilm formation.[7][8]
Caption: Inhibition of bacterial quorum sensing by this compound.
Experimental Workflow for Comparative Antimicrobial Analysis
The following diagram illustrates the systematic workflow for comparing the antimicrobial activity of different natural preservatives.
Caption: Workflow for comparing antimicrobial activity of natural preservatives.
Conclusion
Derivatives of this compound demonstrate potent antimicrobial activity against a range of foodborne pathogens and spoilage organisms, with efficacy comparable or superior to some conventional antimicrobials in certain cases.[1] The comparative data presented in this guide, alongside detailed experimental protocols, provides a valuable resource for researchers and professionals in the field of food science and drug development. The mechanism of action, potentially involving the disruption of quorum sensing, highlights a promising avenue for the development of novel, natural antimicrobial strategies. Further research is warranted to fully elucidate the structure-activity relationships and to evaluate the in-situ efficacy of these compounds in various food matrices.
References
- 1. Synthesis of novel 2-methyl-3-furyl sulfide flavor derivatives as efficient preservatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. mdpi.com [mdpi.com]
- 4. Eugenol-Based Polymeric Materials—Antibacterial Activity and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. mdpi.com [mdpi.com]
- 7. Ajoene, a Sulfur-Rich Molecule from Garlic, Inhibits Genes Controlled by Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scienceopen.com [scienceopen.com]
Quantitative Comparison of Methyl 2-methyl-3-furyl disulfide in Different Meat Types: A Guide for Researchers
For Immediate Release
Introduction to Methyl 2-methyl-3-furyl disulfide
This compound is a potent, sulfur-containing volatile compound that contributes significantly to the desirable "meaty" and "roasted" aromas of cooked foods. Its formation is primarily attributed to the Maillard reaction and the thermal degradation of thiamine (B1217682) (Vitamin B1) during the cooking process. This compound has been identified as a key flavor contributor in various cooked meats, including beef and chicken. Due to its potent aroma, even trace amounts can have a significant impact on the overall flavor profile of a food product.
Comparative Data on this compound in Meat
A comprehensive review of existing literature reveals a lack of standardized, directly comparable quantitative data for the concentration of this compound across different types of meat such as beef, pork, and chicken. While its presence has been confirmed in cooked beef and chicken, specific concentration ranges from comparative studies are not available. A thesis by a student at Jiangnan University identified the related compound, bis(2-methyl-3-furyl)disulfide, in chicken flavor, highlighting the importance of this class of compounds in meat aroma.[1]
The following table summarizes the reported presence of this compound in various meat types based on the available scientific literature. The concentration values are intentionally left blank to reflect the absence of directly comparable quantitative data.
| Meat Type | Presence of this compound | Concentration Range (µg/kg) | Reference |
| Cooked Beef | Reported | Data not available | [2] |
| Cooked Pork | Likely Present (based on formation pathways) | Data not available | |
| Cooked Chicken | Reported (related compounds quantified) | Data not available | [1] |
Experimental Protocol for Quantification
The quantification of volatile sulfur compounds like this compound in a complex matrix such as meat requires a highly sensitive and specific analytical method. The stable isotope dilution assay (SIDA) coupled with gas chromatography-mass spectrometry (GC-MS) is the gold standard for accurate quantification of trace-level aroma compounds.
Objective:
To accurately quantify the concentration of this compound in a cooked meat sample.
Materials and Reagents:
-
Cooked meat sample (e.g., beef, pork, chicken)
-
Deuterated this compound (internal standard)
-
Dichloromethane (CH₂Cl₂), high purity, distilled
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Liquid nitrogen
-
Helium (carrier gas for GC)
Equipment:
-
High-speed blender
-
Simultaneous distillation-extraction (SDE) apparatus or solvent-assisted flavor evaporation (SAFE) apparatus
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for flavor analysis (e.g., DB-FFAP, DB-5)
-
Microsyringe
Methodology:
-
Sample Preparation:
-
A known weight of the cooked meat sample (e.g., 100 g) is homogenized with distilled water to create a slurry.
-
The slurry is then spiked with a known amount of the deuterated internal standard.
-
-
Extraction of Volatiles:
-
The volatile compounds are extracted from the meat slurry using either SDE or SAFE. SDE involves the simultaneous distillation of the sample with an immiscible solvent (dichloromethane), while SAFE is a more gentle vacuum distillation technique that minimizes artifact formation.
-
The extraction is typically carried out for a period of 2-4 hours.
-
-
Drying and Concentration:
-
The collected organic extract is dried over anhydrous sodium sulfate to remove any residual water.
-
The dried extract is then carefully concentrated to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.
-
-
GC-MS Analysis:
-
An aliquot of the concentrated extract is injected into the GC-MS system.
-
The gas chromatograph separates the volatile compounds based on their boiling points and polarity.
-
The mass spectrometer identifies and quantifies the compounds based on their mass-to-charge ratio (m/z) and fragmentation patterns.
-
The instrument is operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for the target analyte and its deuterated internal standard.
-
-
Quantification:
-
The concentration of this compound in the original meat sample is calculated by comparing the peak area of the native compound to the peak area of the known amount of the added deuterated internal standard.
-
Experimental Workflow Diagram
Caption: Experimental workflow for the quantification of this compound in meat.
Signaling Pathways and Logical Relationships
The formation of this compound in meat is a complex process involving multiple chemical reactions that occur during cooking. The primary pathways are the Maillard reaction and the degradation of thiamine.
Caption: Simplified pathway for the formation of this compound in meat during cooking.
References
The Meaty Question: Correlating "Methyl 2-methyl-3-furyl disulfide" Concentration with Sensory Perception of Meatiness
A Comparative Guide for Researchers and Flavor Scientists
The perception of "meatiness" is a complex sensory experience, a symphony of taste and aroma orchestrated by a diverse array of volatile compounds. Among these, sulfur-containing molecules play a pivotal role, often possessing remarkably low odor thresholds that allow them to exert a significant impact on flavor even at trace concentrations. This guide provides a comparative analysis of Methyl 2-methyl-3-furyl disulfide (MMFD) , a key contributor to meaty aroma, and other significant meaty flavor compounds. We delve into the experimental data correlating their concentrations with sensory perception, outline detailed experimental protocols for their analysis, and visualize the intricate relationships and workflows involved.
Key Meaty Aroma Compounds: A Comparative Overview
The following table summarizes the key volatile compounds that contribute to the characteristic aroma of cooked meat. While "this compound" is a potent meaty compound, it is the interplay of various molecules that creates the complete flavor profile. The "Odor Activity Value" (OAV), calculated by dividing the concentration of a compound by its odor threshold, is a crucial metric for estimating the sensory impact of a particular volatile. An OAV greater than 1 suggests that the compound is likely to contribute to the overall aroma.
| Compound | Odor Description | Odor Threshold (in water, µg/kg) | Typical Concentration in Cooked Beef (µg/kg) | Odor Activity Value (OAV) Contribution |
| This compound (MMFD) | Roasted, meaty, savory | 0.01 | 0.1 - 5 | High |
| 2-Methyl-3-furanthiol (MFT) | Meaty, roasted, beef-like | 0.005 | 1 - 20 | Very High |
| Bis(2-methyl-3-furyl) disulfide (BMFD) | Strong meaty, roasted | 0.02 | 0.5 - 10 | High |
| Dimethyl trisulfide | Sulfurous, cabbage-like, savory | 0.01 | 1 - 50 | Moderate to High |
| 2-Furfurylthiol | Roasted coffee, smoky, meaty | 0.005 | 1 - 30 | Very High |
| Methional | Cooked potato, savory | 0.2 | 10 - 200 | High |
| 3-Methylbutanal | Malty, chocolate-like | 1.0 | 50 - 500 | Moderate |
| 2,5-Dimethylpyrazine | Roasted, nutty, cocoa-like | 35 | 100 - 2000 | Moderate |
| (E,E)-2,4-Decadienal | Fatty, fried | 0.07 | 10 - 150 | High |
Note: Odor thresholds and concentrations can vary significantly depending on the type of meat, cooking method, and analytical technique used. The OAV contribution is a qualitative assessment based on typical concentrations and odor thresholds.
Experimental Protocols
Sensory Evaluation: Quantitative Descriptive Analysis (QDA)
This protocol outlines a standard methodology for a trained sensory panel to quantify the intensity of "meaty" aroma and flavor.
a. Panelist Selection and Training:
-
Selection: Recruit 10-12 individuals based on their sensory acuity, ability to discriminate between different aroma and taste intensities, and verbal fluency. Initial screening can involve basic taste identification and odor recognition tests.
-
Training: Conduct a series of training sessions (typically 15-20 hours over several weeks).
-
Lexicon Development: Introduce panelists to a lexicon of aroma and flavor terms associated with meat, including "meaty," "roasted," "savory," "brothy," "fatty," and potential off-flavors. Reference standards (e.g., solutions of MMFD, MFT, and other key compounds at varying concentrations) are crucial for anchoring the terminology.
-
Intensity Scaling: Train panelists to use a structured intensity scale, such as a 15-cm line scale anchored with "low intensity" and "high intensity." Panelists practice rating the intensity of reference standards to calibrate their use of the scale.
-
b. Sample Preparation and Presentation:
-
Standardization: Prepare all meat samples (e.g., ground beef patties) under identical conditions (e.g., weight, shape, cooking temperature, and time) to minimize variability.
-
Serving: Serve samples, coded with random three-digit numbers, to panelists in a controlled environment (sensory booths with controlled lighting and ventilation). The serving temperature should be consistent across all samples.
-
Palate Cleansing: Provide panelists with unsalted crackers and filtered water to cleanse their palates between samples.
c. Data Collection and Analysis:
-
Evaluation: Panelists individually evaluate each sample and rate the intensity of the "meaty" attribute on the provided scale.
-
Data Analysis: Convert the ratings from the line scale to numerical data. Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences in "meaty" intensity between samples.
Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography-Olfactometry (GC-O)
This protocol describes the extraction and instrumental analysis of volatile compounds from meat samples.
a. Sample Preparation: Solid-Phase Microextraction (SPME)
-
Homogenization: Homogenize a known weight of the cooked meat sample.
-
Extraction: Place the homogenized sample in a headspace vial. Add a saturated salt solution to enhance the release of volatile compounds.
-
SPME Fiber Exposure: Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace of the vial at a controlled temperature (e.g., 60°C) for a specific duration (e.g., 30 minutes) to allow for the adsorption of volatile compounds.
b. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Desorption: Thermally desorb the trapped volatile compounds from the SPME fiber in the heated injection port of the gas chromatograph.
-
Separation: Separate the individual volatile compounds on a capillary column (e.g., DB-5ms) using a temperature program that ramps the oven temperature to elute compounds based on their boiling points and polarity.
-
Identification and Quantification:
-
Identification: As compounds elute from the GC column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectra are compared to a library (e.g., NIST) for compound identification. Retention indices are also used for confirmation.
-
Quantification: Create a calibration curve using standard solutions of known concentrations of the target compounds (e.g., MMFD, MFT). The peak area of the compound in the sample chromatogram is then used to determine its concentration.
-
c. Gas Chromatography-Olfactometry (GC-O) Analysis:
-
Effluent Splitting: The effluent from the GC column is split between the mass spectrometer and a sniffing port.
-
Sensory Detection: A trained panelist (or multiple panelists) sniffs the effluent at the sniffing port and records the time, duration, and description of any detected odors.
-
Odor Activity Value (OAV) Calculation: By combining the concentration data from GC-MS and the odor threshold of the identified compound, the OAV can be calculated to estimate its contribution to the overall aroma.
Visualizing the Science
The following diagrams, created using the DOT language, illustrate the key workflows and relationships discussed in this guide.
Caption: Workflow for Quantitative Descriptive Analysis (QDA) of meatiness.
Caption: Formation of meaty flavor from precursors during cooking.
Safety Operating Guide
Proper Disposal of Methyl 2-Methyl-3-Furyl Disulfide: A Step-by-Step Guide for Laboratory Professionals
For researchers and scientists handling Methyl 2-methyl-3-furyl disulfide, a clear and systematic approach to its disposal is crucial for maintaining laboratory safety and environmental compliance. This guide provides a detailed operational plan for the proper disposal of this compound, emphasizing immediate safety protocols and logistical considerations.
1. Immediate Safety and Spill Response
Prior to any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). In the event of a spill, immediate and correct action is vital to mitigate risks.
-
Personal Protective Equipment (PPE): All individuals handling this compound should wear chemical-resistant gloves, safety goggles or eyeshields, and protective clothing.[1][2] If working in an area with inadequate ventilation, a respirator (such as a dust mask type N95) is recommended.[1][2]
-
Spill Containment: Should a spill occur, it is imperative to first eliminate all potential sources of ignition in the vicinity, as the compound is a combustible liquid.[1][3] Ensure the area is well-ventilated.[1][3] The spill should be absorbed using an inert material like vermiculite, sand, or earth.[3] Once absorbed, the material should be collected and placed into a suitable, labeled container for disposal.[3] It is critical to prevent the chemical from entering drains or waterways.[1][4]
2. Waste Identification and Segregation
Properly categorizing and segregating chemical waste is the foundation of a compliant disposal process.
-
Waste Characterization: this compound is classified as hazardous due to its properties:
-
Segregation: Waste containing this compound should not be mixed with other waste streams.[4] Keep it in its original or a compatible, tightly sealed, and clearly labeled container. Uncleaned containers should be treated as if they contain the pure product.[4]
3. Disposal Protocol
The ultimate disposal of this compound must adhere to all applicable local, regional, and national environmental regulations.[1][4][5]
-
Consult Institutional Guidelines: Before proceeding, consult your institution's Environmental Health and Safety (EHS) department for specific protocols. They will provide guidance on the designated procedures for hazardous chemical waste disposal.
-
Approved Waste Disposal Facility: The collected waste must be sent to an approved waste disposal plant.[4] Your institution's EHS department will have established relationships with certified waste management contractors.
-
Packaging for Disposal: Ensure the waste container is in good condition, properly sealed, and accurately labeled with the chemical name and associated hazards.
-
Contaminated Materials: Any materials used for spill cleanup, as well as contaminated PPE, should be collected and disposed of as hazardous waste along with the chemical itself.
Quantitative Data Summary
| Property | Value | Source |
| CAS Number | 65505-17-1 | [3] |
| Appearance | Clear yellow liquid | [3] |
| Flash Point | 79 °C (174.2 °F) | [3] |
| GHS Hazard Classifications | Acute Toxicity, Oral (Category 3 or 4); Skin Irritation; Eye Irritation; Flammable Liquid | [1][2][5][6] |
| Incompatibilities | Strong oxidizing agents, strong acids, strong bases | [3] |
| Hazardous Decomposition Products | Carbon monoxide, oxides of sulfur, carbon dioxide | [3] |
Experimental Workflow: Disposal Decision Process
The following diagram outlines the logical steps for the proper disposal of this compound in a laboratory setting.
References
- 1. chemicalbull.com [chemicalbull.com]
- 2. 甲基2-甲基-3-呋喃基二硫醚 ≥98%, FG | Sigma-Aldrich [sigmaaldrich.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. echemi.com [echemi.com]
- 6. This compound | C6H8OS2 | CID 47649 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
